2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Description
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Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMCOILBVNEORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209994 | |
| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-05-2 | |
| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a molecule of interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of a 2-bromobutanoyl group at the N-2 position furnishes a versatile intermediate amenable to further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details the chemical principles, experimental protocols, safety considerations, and characterization methods pertinent to the successful synthesis of this target compound.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif in a vast array of biologically active molecules, including alkaloids and synthetic pharmaceuticals.[1][3] Its rigid framework and the presence of a secondary amine provide a versatile platform for the development of compounds with diverse pharmacological activities, including anticancer, antibacterial, and neuroprotective properties.[1][4][5] The N-acylation of the THIQ nitrogen is a common strategy to introduce new functionalities and modulate the biological profile of the resulting derivatives.[6][7]
This guide focuses on the synthesis of this compound. The incorporation of the α-bromoamide moiety introduces a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This makes the title compound a key intermediate for the generation of libraries of novel compounds for drug screening and development.
Synthetic Strategy: The Schotten-Baumann Reaction
The most direct and widely employed method for the N-acylation of secondary amines like 1,2,3,4-tetrahydroisoquinoline is the Schotten-Baumann reaction.[8][9] This robust reaction involves the treatment of the amine with an acyl chloride in the presence of a base.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of the chloride ion. A base is used to neutralize the hydrochloric acid generated in the reaction, driving the equilibrium towards the formation of the amide product.
Figure 1: Generalized mechanism of the Schotten-Baumann reaction for the synthesis of the target compound.
Experimental Protocols
This section provides detailed procedures for the preparation of the starting material, 2-bromobutanoyl chloride, and the final product, this compound.
Part 1: Synthesis of 2-Bromobutanoyl Chloride
The starting acyl chloride can be prepared from 2-bromobutanoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10][11][12][13] The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the formation of volatile byproducts.[11][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobutanoic Acid | 167.00 | 10.0 g | 0.06 |
| Oxalyl Chloride | 126.93 | 7.6 g (5.3 mL) | 0.06 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Catalytic DMF | - | 1-2 drops | - |
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromobutanoic acid (10.0 g, 0.06 mol) and anhydrous dichloromethane (50 mL).
-
Add a catalytic amount of dimethylformamide (1-2 drops) to the stirred suspension.
-
Slowly add oxalyl chloride (7.6 g, 5.3 mL, 0.06 mol) dropwise to the reaction mixture at room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.[14]
-
The crude 2-bromobutanoyl chloride is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[15]
Part 2: Synthesis of this compound
This procedure is based on the general principles of the Schotten-Baumann reaction, adapted for the specific reactants.[16]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 5.0 g | 0.0375 |
| 2-Bromobutanoyl Chloride (crude from Part 1) | 185.45 | ~6.96 g | ~0.0375 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 10% Aqueous Sodium Hydroxide (NaOH) | - | 50 mL | - |
| Triethylamine (optional, as an alternative base) | 101.19 | 5.2 mL | 0.0375 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (5.0 g, 0.0375 mol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 2-bromobutanoyl chloride (~6.96 g, ~0.0375 mol) dropwise to the stirred solution of the amine.
-
Simultaneously or subsequently, add a 10% aqueous solution of sodium hydroxide (50 mL) dropwise, ensuring the temperature remains below 10 °C. Alternatively, triethylamine (5.2 mL, 0.0375 mol) can be used as an organic base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: A flowchart illustrating the key stages in the synthesis of the target compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetrahydroisoquinoline ring, the diastereotopic methylene protons of the heterocyclic ring, the methine proton adjacent to the bromine atom, and the ethyl group protons. Due to the presence of the amide bond, rotational isomers (rotamers) might be observed, leading to a broadening or duplication of some signals.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the amide, the carbon bearing the bromine atom, and the carbons of the tetrahydroisoquinoline skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and bromine-containing fragments.
Safety and Handling
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,2,3,4-Tetrahydroisoquinoline: This compound is a corrosive liquid and should be handled with care. Avoid contact with skin and eyes.
-
2-Bromobutanoyl Chloride: As an acyl halide, this compound is highly reactive, corrosive, and a lachrymator.[1] It reacts violently with water and other nucleophiles. It should be handled with extreme caution in a dry environment. The safety data sheet (SDS) indicates that it is a flammable liquid and vapor, may be corrosive to metals, and causes severe skin burns and eye damage.[8][10]
-
Thionyl Chloride and Oxalyl Chloride: These reagents are toxic and corrosive. They react with moisture to produce HCl gas. All manipulations should be performed in a fume hood.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Applications and Future Perspectives
The synthesized this compound is a valuable intermediate for the development of novel compounds with potential therapeutic applications. The α-bromoamide functionality allows for facile introduction of various nucleophiles, leading to a diverse range of derivatives. This scaffold can be explored for its potential as:
-
Anticancer Agents: The tetrahydroisoquinoline nucleus is present in several natural and synthetic compounds with antitumor properties.
-
Enzyme Inhibitors: The reactive electrophilic center can be targeted for covalent modification of active site residues in enzymes.
-
Probes for Chemical Biology: The ability to introduce different functionalities makes it a suitable scaffold for the development of molecular probes to study biological processes.
The synthetic route outlined in this guide provides a reliable and efficient method for accessing this key intermediate, thereby facilitating further research and development in the field of medicinal chemistry.
References
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- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Schotten–Baumann reaction - Wikipedia. (n.d.).
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- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12254–12287.
- PubChem. (n.d.). 2-Bromobutanoyl chloride.
- ChemicalBook. (n.d.). 2-bromobutyryl chloride - Safety Data Sheet.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). Molecules, 16(8), 7019–7042.
- CymitQuimica. (n.d.). CAS 22118-12-3: 2-Bromobutanoyl chloride.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Bromobutanamide.
- ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS.
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?.
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica, 53(1), 25–29.
- Prozes. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research, 8(11).
- Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. (1981).
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.
- Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (2019). Scientific Reports, 9(1).
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (2024).
- Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.
- ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines.
- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
- ChemSynthesis. (n.d.). 2-bromobutanoyl chloride.
- ResearchGate. (2018). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
- Google Patents. (n.d.). EP1751111B1 - SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES.
- Longdom Publishing. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific.
- Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.
- Organic Syntheses. (n.d.). alkyl and alkylene bromides.
- PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
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A Technical Guide to the Spectroscopic Characterization of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Abstract: This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. As a complex N-acyl derivative, this molecule presents unique spectroscopic features arising from its tertiary amide, chiral center, and the presence of a bromine atom. We detail field-proven protocols and predictive interpretations for mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). The causality behind experimental choices and the interpretation of complex spectral data, including amide rotamers and diastereotopicity, are explained. This document is intended for researchers, scientists, and drug development professionals requiring a robust framework for the characterization of novel synthetic intermediates.
Introduction
This compound is a synthetic intermediate belonging to the class of N-acylated tetrahydroisoquinolines. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The introduction of a 2-bromobutanoyl group provides a reactive handle for further synthetic transformations, making this compound a potentially valuable building block.
Given its intended use in multi-step synthesis, rigorous and unambiguous characterization is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. This guide outlines the principal spectroscopic techniques and provides an expert interpretation of the expected data, grounded in the fundamental principles of structural chemistry.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several features that directly influence its spectroscopic output.
Caption: Molecular components of the target compound.
Key Structural Considerations:
-
Tertiary Amide Bond: The C-N bond between the THIQ nitrogen and the carbonyl carbon has significant double-bond character due to resonance. This restricts rotation, leading to the potential for two distinct rotational isomers (rotamers) to be observed in NMR spectroscopy at room temperature.[1][2][3] This phenomenon often results in the doubling of signals for nuclei near the amide bond.
-
Chiral Center: The alpha-carbon (Cα') of the butanoyl chain is a stereocenter. This chirality renders the two protons on the adjacent methylene group (Cβ') and the protons on the THIQ ring's C1 and C3 positions diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts in the ¹H NMR spectrum.
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[4][5] This results in a characteristic M and M+2 pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.
Mass Spectrometry (MS)
3.1 Rationale Mass spectrometry is the primary technique for confirming the molecular weight (MW) and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₃H₁₆BrNO). The isotopic pattern of bromine serves as an invaluable diagnostic tool.
3.2 Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode. The tertiary amine of the THIQ ring or the amide oxygen can be readily protonated, typically forming the [M+H]⁺ ion.
-
Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.
3.3 Expected Data & Interpretation The molecular formula is C₁₃H₁₆BrNO, with a monoisotopic mass of 281.0415 g/mol (for ⁷⁹Br).
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Description |
|---|---|---|---|---|
| [M+H]⁺ | 282.0493 | 284.0473 | ~1:1 | Protonated molecular ion |
| [M+Na]⁺ | 304.0313 | 306.0292 | ~1:1 | Sodium adduct |
Fragmentation Analysis: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further confirm the structure. The most likely fragmentation involves cleavage at the amide bond or RDA (retro-Diels-Alder) reaction, a characteristic fragmentation for tetrahydroisoquinolines.[6][7][8]
Caption: Predicted ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy
4.1 Rationale IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch of the amide.
4.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
4.3 Expected Data & Interpretation The IR spectrum will be dominated by absorptions corresponding to the amide and aromatic functionalities.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2980-2850 | Medium-Strong | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1660-1640 | Strong | C=O stretch (Amide I) | Tertiary Amide |
| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1450-1350 | Medium | C-N stretch | Amide |
| 700-550 | Medium | C-Br stretch | Alkyl Bromide |
The most diagnostic peak is the strong Amide I band around 1650 cm⁻¹.[9][10] Its position indicates a tertiary amide, and its sharpness confirms a well-defined molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1 Rationale NMR spectroscopy provides the most detailed information for unambiguous structure elucidation. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. Due to the presence of amide rotamers and a chiral center, the NMR spectra are expected to be complex.
5.2 Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
2D NMR (Optional but Recommended): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) experiments are highly recommended to confidently assign all overlapping signals.
-
5.3 Predicted ¹H NMR Data & Interpretation (in CDCl₃, 400 MHz) The presence of rotamers may cause signals for protons near the amide (H1, H3, Hα', Hβ') to appear as doubled or broadened sets of peaks.[11][12] The chemical shifts provided are estimations for the major rotamer.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H5, H6, H7, H8 | 7.25 - 7.10 | m | 4H | Aromatic protons of the THIQ ring. |
| Hα' | 4.8 - 4.6 | dd or t | 1H | Methine proton alpha to C=O and Br. Deshielded by both. |
| H1 | 4.8 - 4.6 | m | 2H | Diastereotopic protons on C1. Often appear as complex multiplets. May overlap with Hα'. |
| H3 | 3.9 - 3.6 | m | 2H | Diastereotopic protons on C3. |
| H4 | 3.0 - 2.8 | t | 2H | Methylene protons on C4. |
| Hβ' | 2.2 - 1.9 | m | 2H | Diastereotopic methylene protons. Complex multiplet due to coupling with Hα' and Hγ'. |
| Hγ' | 1.1 - 0.9 | t | 3H | Methyl protons, triplet due to coupling with Hβ'. |
5.4 Predicted ¹³C NMR Data & Interpretation (in CDCl₃, 100 MHz) Similar to the proton spectrum, carbons near the amide bond (C1, C3, C=O, Cα') may show doubled signals due to rotamers.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Label | Predicted δ (ppm) | Notes |
|---|---|---|
| C=O | 168 - 165 | Amide carbonyl carbon. |
| C4a, C8a | 135 - 132 | Aromatic quaternary carbons. |
| C5, C6, C7, C8 | 129 - 125 | Aromatic CH carbons. |
| Cα' | 55 - 50 | Methine carbon attached to Bromine. |
| C1 | 50 - 45 | Methylene carbon adjacent to Nitrogen. |
| C3 | 45 - 40 | Methylene carbon adjacent to Nitrogen. |
| C4 | 30 - 28 | Methylene carbon adjacent to aromatic ring. |
| Cβ' | 30 - 25 | Methylene carbon of the butanoyl chain. |
| Cγ' | 15 - 10 | Methyl carbon of the butanoyl chain. |
Summary of Spectroscopic Signatures
For rapid verification, the following key spectroscopic features serve as a definitive fingerprint for this compound:
-
MS: A molecular ion cluster at m/z 282/284 with an approximate 1:1 intensity ratio.
-
IR: A strong, sharp absorption band at ~1650 cm⁻¹ characteristic of a tertiary amide carbonyl.
-
¹H NMR: A downfield signal (δ 4.6-4.8 ppm) for the Hα' proton and complex, potentially doubled, multiplets for the THIQ protons adjacent to the nitrogen.
-
¹³C NMR: The presence of an amide carbonyl signal at ~167 ppm and a signal for the bromine-bearing carbon (Cα') at ~52 ppm .
The combination of these techniques, interpreted with an understanding of the underlying structural complexities, provides an authoritative and self-validating confirmation of the molecule's identity.
References
-
Journal of Engineering Sciences and Innovation. NMR studies of rotamers with multi-substituted amides. Available at: [Link]
-
Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]
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ResearchGate. NMR studies of rotamers with multi-substituted amides. Available at: [Link]
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ResearchGate. Observation of amide rotamers 4e by dynamic 1 H NMR (CDCl 3 ). Available at: [Link]
-
MDPI. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N -. Available at: [Link]
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ResearchGate. Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. Available at: [Link]
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ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Available at: [Link]
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NIH National Center for Biotechnology Information. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]
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NIH National Center for Biotechnology Information. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline . As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and characterization. This document moves beyond a simple data sheet, offering a predictive analysis grounded in the fundamental principles of NMR spectroscopy and supported by spectral data of its constituent fragments. We will explore the causal relationships between the molecular structure and the resulting NMR signals, providing a framework for interpreting the spectra of this and related N-acylated tetrahydroisoquinoline derivatives.
Molecular Structure and its Influence on NMR Spectra
The target molecule, this compound, is comprised of two key structural units: the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and the 2-bromobutanoyl side chain, linked by an amide bond. The presence of a stereocenter at the α-carbon of the butanoyl group and the conformational flexibility of the THIQ ring system introduce complexities in the NMR spectra that are critical to understand.
Due to hindered rotation around the amide C-N bond, N-acylated tetrahydroisoquinolines can exist as a mixture of rotamers at room temperature.[1] This phenomenon can lead to the observation of two distinct sets of signals for the protons and carbons near the amide linkage, a key diagnostic feature to anticipate in the spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the THIQ moiety, as well as the protons of the 2-bromobutanoyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the amide carbonyl and the bromine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5, H-6, H-7, H-8 | 7.0 - 7.3 | Multiplet | Aromatic protons of the THIQ ring. | |
| H-1 | ~4.7 | Singlet (or broad singlet) | Benzylic protons adjacent to the nitrogen. Deshielded due to the amide group. May show broadening due to rotamers. | |
| H-3 | ~3.8 | Triplet | ~6-7 | Methylene protons adjacent to the nitrogen. Deshielded by the amide group. |
| H-4 | ~2.9 | Triplet | ~6-7 | Methylene protons of the THIQ ring. |
| H-2' | ~4.5 | Triplet | ~7-8 | Methine proton α to the carbonyl and bromine. Significantly deshielded. |
| H-3' | ~2.0 | Multiplet (Sextet) | ~7 | Methylene protons of the butanoyl chain. |
| H-4' | ~1.0 | Triplet | ~7 | Terminal methyl protons of the butanoyl chain. |
Expert Insights on ¹H NMR Predictions:
-
Aromatic Region: The four protons on the benzene ring of the THIQ moiety (H-5, H-6, H-7, and H-8) are expected to appear as a complex multiplet in the range of δ 7.0-7.3 ppm. Their exact chemical shifts and splitting patterns will depend on the substitution pattern of the aromatic ring, which is unsubstituted in this case.[2]
-
THIQ Aliphatic Protons: The N-acylation significantly deshields the protons on the carbons adjacent to the nitrogen atom (H-1 and H-3). The benzylic protons at C-1 (H-1) are expected to shift downfield to around δ 4.7 ppm.[3] The methylene protons at C-3 (H-3) will also be deshielded, appearing around δ 3.8 ppm as a triplet due to coupling with the H-4 protons. The H-4 protons should resonate further upfield, around δ 2.9 ppm, also as a triplet. The observation of two sets of signals for H-1 and H-3 would be a strong indicator of the presence of amide rotamers.[4]
-
2-Bromobutanoyl Protons: The proton at the α-position (H-2') is attached to a carbon bearing both a bromine atom and a carbonyl group. This will result in a significant downfield shift, predicted to be around δ 4.5 ppm.[5] It will appear as a triplet due to coupling with the adjacent methylene protons (H-3'). The H-3' protons are expected to resonate around δ 2.0 ppm as a multiplet (likely a sextet), and the terminal methyl protons (H-4') will be the most upfield, appearing as a triplet around δ 1.0 ppm.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~168 | Amide carbonyl carbon. |
| C-4a, C-8a | ~134-136 | Quaternary aromatic carbons of the THIQ ring. |
| C-5, C-6, C-7, C-8 | ~126-129 | Aromatic methine carbons of the THIQ ring. |
| C-1 | ~45-50 | Benzylic carbon adjacent to the nitrogen. Shifted downfield upon acylation. |
| C-3 | ~40-45 | Methylene carbon adjacent to the nitrogen. |
| C-4 | ~29 | Methylene carbon of the THIQ ring. |
| C-2' | ~50-55 | Methine carbon α to the carbonyl and bromine. |
| C-3' | ~30-35 | Methylene carbon of the butanoyl chain. |
| C-4' | ~10-15 | Terminal methyl carbon of the butanoyl chain. |
Expert Insights on ¹³C NMR Predictions:
-
Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.[6]
-
Aromatic Carbons: The aromatic carbons of the THIQ ring will appear in the typical aromatic region (δ 120-140 ppm). The quaternary carbons (C-4a and C-8a) will be downfield compared to the protonated carbons (C-5, C-6, C-7, and C-8).[7][8]
-
THIQ Aliphatic Carbons: N-acylation affects the chemical shifts of the aliphatic carbons of the THIQ ring. The benzylic carbon C-1 and the C-3 carbon will be shifted downfield compared to the unsubstituted THIQ.[3] The C-4 carbon will be the most upfield of the THIQ aliphatic carbons.
-
2-Bromobutanoyl Carbons: The carbon atom attached to the bromine (C-2') is expected to have a chemical shift in the range of δ 50-60 ppm.[9] The other aliphatic carbons of the butanoyl chain (C-3' and C-4') will appear at higher fields.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.
-
Visualization of Molecular Structure and Workflow
To visually represent the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals that can be rationalized based on the electronic and structural features of the molecule. Key diagnostic features include the downfield shifts of the protons and carbons adjacent to the amide nitrogen, the significant deshielding of the α-proton and carbon of the butanoyl chain, and the potential for observing amide rotamers. This guide provides a comprehensive framework for the prediction, acquisition, and interpretation of the NMR data for this compound, serving as a valuable resource for researchers in the field.
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SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is a molecule of significant interest, belonging to the diverse class of tetrahydroisoquinoline (THIQ) analogs. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromobutanoyl group at the N-2 position presents a unique analytical challenge and opportunity. This guide provides a comprehensive, in-depth technical exploration of the mass spectrometry analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.
Foundational Chemistry and Analytical Rationale
Before venturing into the intricacies of mass spectrometric analysis, a foundational understanding of the target molecule is crucial. This compound possesses a molecular formula of C₁₃H₁₆BrNO and a monoisotopic mass of approximately 281.04 Da. The presence of a bromine atom is a key feature, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will produce a characteristic M+2 peak in the mass spectrum, aiding in identification. The molecule combines the rigid tetrahydroisoquinoline core with a flexible and reactive N-acyl side chain, influencing its ionization and fragmentation behavior.
The primary analytical goal is to develop a robust and reproducible method for the identification and potential quantification of this molecule. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the technique of choice due to its sensitivity and applicability to moderately polar, thermally labile organic molecules.[2]
Experimental Workflow: A Step-by-Step Methodological Approach
A successful mass spectrometry analysis hinges on a meticulously planned and executed experimental workflow. The following diagram illustrates the key stages, from sample preparation to data interpretation.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Sample Preparation: The Cornerstone of Reliable Analysis
The quality of your data is inextricably linked to the quality of your sample preparation. The primary objective is to isolate the analyte from interfering matrix components and present it in a solvent compatible with ESI-MS.[3]
Protocol for Solid-Phase Extraction (SPE):
-
Select the Sorbent: For a molecule of this polarity, a reverse-phase sorbent such as C18 is a suitable choice.
-
Condition the Cartridge: Wash the SPE cartridge with one column volume of methanol, followed by one column volume of water. This activates the stationary phase.
-
Load the Sample: Dissolve the sample in an appropriate aqueous solution (e.g., water with 0.1% formic acid to ensure protonation) and load it onto the cartridge. The analyte will be retained on the C18 sorbent.
-
Wash: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.
-
Elute: Elute the analyte with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent mixture that is compatible with the initial mobile phase of the liquid chromatography (LC) method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
Proper chromatographic separation is essential to reduce ion suppression and ensure accurate analysis, especially in complex mixtures.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and analyzing small molecules. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine in the THIQ ring is readily protonated. |
| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |
| Source Temp. | 150 °C | Optimizes desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |
| MS Scan Mode | Full Scan (MS1) and Product Ion Scan (MS2) | MS1 for identifying the precursor ion, MS2 for structural elucidation. |
Interpretation of Mass Spectra: Deciphering the Molecular Fingerprint
MS1 Spectrum: Identifying the Precursor Ion
In the full scan (MS1) spectrum, we expect to observe the protonated molecule, [M+H]⁺. Given the molecular weight of 282.18, the expected m/z values will be:
-
[M+H]⁺ for ⁷⁹Br: 282.05
-
[M+2+H]⁺ for ⁸¹Br: 284.05
A characteristic isotopic cluster with two peaks of nearly equal intensity separated by 2 m/z units is a strong indicator of the presence of a single bromine atom.
| Ion Species | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Abundance |
| [M+H]⁺ | 282.05 | 284.05 | ~1:1 |
| [M+Na]⁺ | 304.03 | 306.03 | Variable |
MS2 Spectrum: Unraveling the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) provides invaluable structural information by fragmenting the precursor ion. The fragmentation of this compound is likely to be directed by the charge on the protonated tertiary amine and the lability of the amide bond and the C-Br bond.
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for protonated this compound.
Detailed Explanation of Key Fragments:
-
m/z 202: [M+H-HBr]⁺: The loss of hydrogen bromide is a common fragmentation pathway for bromo-substituted compounds, especially when a proton is readily available. This would result in the formation of a stable, delocalized cation.
-
m/z 203: [M+H-Br]⁺: Homolytic cleavage of the C-Br bond, with the loss of a bromine radical, is another plausible fragmentation route. This would leave a radical cation.
-
m/z 132: [C₉H₁₀N]⁺: Cleavage of the amide bond can result in the formation of the stable tetrahydroisoquinoline cation. This is a very common fragmentation pattern for N-acyl tetrahydroisoquinolines.[5]
-
m/z 70: [C₄H₆O]⁺: The other fragment from the amide bond cleavage would be the butenoyl cation.
-
m/z 104: [C₇H₆N]⁺: The tetrahydroisoquinoline fragment (m/z 132) can undergo further fragmentation, such as a retro-Diels-Alder type reaction, leading to the loss of ethylene and the formation of an ion at m/z 104.[5]
Method Validation: Ensuring Trustworthiness and Reliability
A scientifically sound analytical method must be validated to demonstrate its fitness for purpose. For qualitative analysis, the following parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate the analyte from other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. This is typically determined by analyzing a series of dilutions and is often defined as a signal-to-noise ratio of 3.
-
Reproducibility: The consistency of the results over multiple injections and on different days. This is assessed by analyzing the same sample multiple times and observing the variation in retention time and the presence of characteristic fragment ions.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
A detailed validation plan should be established before initiating the validation studies, with clear acceptance criteria for each parameter.[6][7]
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometric analysis of this compound, when approached systematically, provides a wealth of information for its unambiguous identification and structural characterization. By leveraging the power of high-resolution mass spectrometry and tandem MS, researchers can confidently identify this compound in complex matrices. The characteristic isotopic signature of bromine, coupled with predictable fragmentation patterns of the N-acyl tetrahydroisoquinoline core, provides a robust analytical strategy. The methodologies and insights presented in this guide serve as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutic agents based on the versatile tetrahydroisoquinoline scaffold.
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An In-depth Technical Guide to N-(2-bromobutanoyl)tetrahydroisoquinoline: Synthesis, Properties, and Applications
Foreword: The Strategic Importance of Bifunctional Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the tetrahydroisoquinoline nucleus stands out as a "privileged scaffold." Its rigid, yet conformationally adaptable, structure is a recurring motif in a multitude of natural products and clinically significant pharmaceuticals.[1][2] This framework's inherent bioactivity is often leveraged as a starting point for the design of novel therapeutic agents targeting a wide array of pathological conditions, from neurodegenerative disorders to cancer.[1][3] The true potential of this scaffold, however, is unlocked when it is strategically functionalized to create bifunctional molecules—compounds bearing a secondary reactive handle that permits further, facile elaboration.
N-(2-bromobutanoyl)tetrahydroisoquinoline emerges as a quintessential example of such a strategic intermediate. By wedding the pharmacologically relevant tetrahydroisoquinoline core to a reactive α-bromo amide side chain, we create a versatile building block poised for the generation of diverse chemical libraries. The α-bromo ketone and amide moieties are well-established precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering a gateway to novel chemical space.[4] This guide aims to provide a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of N-(2-bromobutanoyl)tetrahydroisoquinoline, underscoring its utility as a pivotal tool for researchers, scientists, and drug development professionals.
Synthesis of N-(2-bromobutanoyl)tetrahydroisoquinoline
The most direct and logical approach to the synthesis of N-(2-bromobutanoyl)tetrahydroisoquinoline is the N-acylation of 1,2,3,4-tetrahydroisoquinoline with an activated form of 2-bromobutanoic acid, typically the corresponding acyl chloride. This is a standard and robust method for the formation of amide bonds with secondary amines like tetrahydroisoquinoline.
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. Subsequent loss of a proton and the chloride leaving group yields the desired N-(2-bromobutanoyl)tetrahydroisoquinoline. A mild base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Synthetic workflow for N-(2-bromobutanoyl)tetrahydroisoquinoline.
Detailed Experimental Protocol
-
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 eq)
-
2-Bromobutanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Slowly add 2-bromobutanoyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2-bromobutanoyl)tetrahydroisoquinoline.
-
Physical and Chemical Properties
Predicted Physical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₃H₁₆BrNO | Based on the chemical structure |
| Molecular Weight | 282.18 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-acyl tetrahydroisoquinolines are often oils or low-melting solids.[5] |
| Melting Point | < 25 °C | The presence of a flexible butyl chain and the bromo-substituent may disrupt crystal packing, leading to a low melting point. |
| Boiling Point | > 200 °C (at atmospheric pressure) | High molecular weight and polar amide group suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | The molecule is largely nonpolar, but the amide group provides some polarity. It is expected to be insoluble in water.[6] |
Chemical Reactivity
The chemical reactivity of N-(2-bromobutanoyl)tetrahydroisoquinoline is dominated by the electrophilic nature of the carbon atom bearing the bromine substituent.
-
Nucleophilic Substitution: The α-carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This is the most significant reaction of this compound, allowing for the introduction of diverse functionalities. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
-
Amide Stability: The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions, although typically requiring elevated temperatures.
Caption: Nucleophilic substitution at the α-carbon.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic protons of the tetrahydroisoquinoline ring: Multiplets in the range of δ 7.0-7.3 ppm.
-
CH₂ protons of the tetrahydroisoquinoline ring: Complex multiplets between δ 2.8-4.8 ppm.
-
CH proton α to the bromine and carbonyl: A multiplet around δ 4.5-5.0 ppm.
-
CH₂ protons of the butanoyl chain: Multiplets in the range of δ 1.8-2.2 ppm.
-
CH₃ protons of the butanoyl chain: A triplet around δ 0.9-1.2 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic carbons: Signals between δ 125-140 ppm.
-
Carbon bearing the bromine: A signal around δ 40-50 ppm.
-
Aliphatic carbons of the tetrahydroisoquinoline and butanoyl chain: Signals in the range of δ 10-60 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O (amide) stretch around 1640-1680 cm⁻¹.
-
C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.
-
C-N stretching band around 1200-1350 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation patterns would likely involve cleavage of the butanoyl side chain.
-
Applications in Drug Discovery and Organic Synthesis
The true value of N-(2-bromobutanoyl)tetrahydroisoquinoline lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[7][8][9]
Library Synthesis for High-Throughput Screening
The reactive α-bromo group serves as a convenient handle for the introduction of a wide variety of substituents. By reacting N-(2-bromobutanoyl)tetrahydroisoquinoline with a diverse set of nucleophiles (e.g., a library of amines, thiols, or phenols), a large library of novel compounds can be rapidly synthesized. This parallel synthesis approach is a powerful tool in modern drug discovery for identifying hit compounds against various biological targets.
Lead Optimization
Once a hit compound containing the N-acyl-tetrahydroisoquinoline scaffold is identified, the α-position can be systematically modified to explore the structure-activity relationship (SAR). This allows for the fine-tuning of the compound's properties, such as potency, selectivity, and pharmacokinetic profile, to generate a lead candidate for further development.
Conclusion
N-(2-bromobutanoyl)tetrahydroisoquinoline represents a strategically designed molecular building block that combines a pharmacologically relevant core with a versatile reactive handle. While specific experimental data for this compound remains to be extensively published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Its potential as a key intermediate in the synthesis of diverse chemical libraries makes it a valuable asset for researchers in drug discovery and organic synthesis, enabling the exploration of novel chemical space in the quest for new therapeutic agents.
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An In-depth Technical Guide to the Stability and Reactivity of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic organic chemistry and drug development. By dissecting the molecule into its constituent functional groups—the N-acyl tetrahydroisoquinoline (THIQ) core and the α-bromo amide side chain—we elucidate its anticipated behavior under various conditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into handling, storage, and synthetic applications. We will explore potential degradation pathways, key reactive sites, and provide detailed experimental protocols for stability and reactivity assessment.
Introduction and Molecular Overview
This compound belongs to the broad class of N-acyl THIQ derivatives. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with diverse biological activities.[1] The introduction of the 2-bromobutanoyl group at the nitrogen atom appends a reactive handle to this stable heterocyclic core, opening avenues for a wide array of subsequent chemical modifications.
The molecule's chemical personality is dictated by the interplay of two primary functional domains:
-
The N-Acyl Tetrahydroisoquinoline (THIQ) Core: The tertiary amide bond introduces rotational restriction and influences the nucleophilicity of the nitrogen. The benzylic C1 position is known to be susceptible to functionalization.[2][3]
-
The α-Bromo Amide Side Chain: This moiety is characterized by an electrophilic carbon atom alpha to the carbonyl group, making it a prime target for nucleophilic attack. The amide bond itself is susceptible to hydrolysis under certain conditions.[4][5]
This guide will systematically explore the stability and reactivity stemming from these structural features.
Synthesis of the Tetrahydroisoquinoline Core
The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established area of organic chemistry, with several named reactions being central to its construction. Understanding these synthetic routes provides context for the potential impurities and the overall chemical environment from which this compound is derived. Two of the most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.[6][7][8][9] The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring.[7]
Reaction Workflow: Pictet-Spengler Synthesis of THIQ
Caption: Pictet-Spengler reaction workflow.
The Bischler-Napieralski Reaction
This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[10][11][12][13][14] The initial product is a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ. This reaction is also favored by electron-rich aromatic rings.[10]
Reaction Workflow: Bischler-Napieralski Synthesis of THIQ
Caption: Bischler-Napieralski reaction workflow.
Chemical Stability Profile
The stability of this compound is paramount for its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities that may affect reaction yields, product purity, and, in a pharmaceutical context, safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways.[15][16][17][18]
Predicted Degradation Pathways
Based on the functional groups present, two primary degradation pathways are anticipated: hydrolysis of the amide bond and reactions involving the α-bromo group.
-
Hydrolytic Degradation: Amide bonds are susceptible to hydrolysis under both acidic and alkaline conditions, with the rate of hydrolysis being significantly influenced by pH and temperature.[4][5]
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would yield 1,2,3,4-tetrahydroisoquinoline and 2-bromobutanoic acid.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of 2-bromobutanoic acid and 1,2,3,4-tetrahydroisoquinoline.
-
-
Degradation Involving the α-Bromo Group:
-
Nucleophilic Substitution: The carbon atom bearing the bromine is electrophilic and can be attacked by nucleophiles. In an aqueous medium, hydrolysis can occur to replace the bromine with a hydroxyl group, forming 2-(2-hydroxybutanoyl)-1,2,3,4-tetrahydroisoquinoline.
-
Elimination: In the presence of a base, an E2 elimination reaction can occur, removing HBr to form 2-(but-2-enoyl)-1,2,3,4-tetrahydroisoquinoline.[19]
-
Diagram: Predicted Degradation Pathways
Caption: Potential degradation routes.
Protocol for a Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of the title compound under various stress conditions, as recommended by ICH guidelines.[15]
Objective: To identify the degradation products and pathways of this compound.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen peroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
-
HPLC system with UV detector, Mass Spectrometer (LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve in acetonitrile for analysis.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will aid in their structural elucidation.[20]
-
Data Presentation:
| Stress Condition | Number of Degradants | Major Degradant (Retention Time) | % Degradation |
| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH, RT, 4h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Thermal (80°C, 48h) | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | Data to be filled | Data to be filled | Data to be filled |
Reactivity Profile
The reactivity of this compound is rich and varied, offering multiple avenues for synthetic transformations. The key reactive centers are the α-carbon of the butanoyl chain and the C1 position of the THIQ ring.
Reactions at the α-Bromo Position
The α-bromo amide is a versatile electrophile. The presence of the adjacent carbonyl group activates the C-Br bond towards nucleophilic substitution.[21][22]
-
SN2 Reactions: A wide range of nucleophiles can displace the bromide ion. This is a powerful method for introducing new functional groups. Examples include:
-
Amination: Reaction with primary or secondary amines to form α-amino amides.[23]
-
Alkoxylation/Hydroxylation: Reaction with alcohols or water to yield α-alkoxy or α-hydroxy amides.
-
Thiolation: Reaction with thiols to form α-thio amides.
-
Azide Introduction: Reaction with sodium azide to produce an α-azido amide, which can be further reduced to an α-amino amide.
-
-
Radical Reactions: The C-Br bond can be cleaved under photolytic or radical-initiating conditions to generate an α-acyl radical. This radical can participate in various C-C bond-forming reactions, such as addition to alkenes.[24][25]
Reactivity of the N-Acyl THIQ Core
The N-acyl group influences the reactivity of the THIQ nucleus.
-
C1 Functionalization: The C1 position of N-acyl THIQs is benzylic and adjacent to the nitrogen atom, making it amenable to functionalization. While the N-butanoyl group is not as effective as an N-Boc group for directed metallation, deprotonation at C1 can be achieved with strong bases, followed by quenching with an electrophile.[26][27] Alternatively, oxidative C-H activation can be used to introduce substituents at the C1 position.[2]
-
Intramolecular Reactions: There is potential for intramolecular reactions, although these are likely to require specific conditions. For instance, under strongly basic conditions, deprotonation at C1 could be followed by an intramolecular SN2 reaction with the α-bromo center, leading to a cyclized product. However, intermolecular reactions are often faster.
Diagram: Key Reactive Sites and Transformations
Caption: Reactivity map of the title compound.
Conclusion and Future Perspectives
This compound is a molecule with a dualistic chemical nature. Its stability is governed by the robustness of the THIQ core and the lability of the amide and α-bromo functionalities under specific hydrolytic and basic conditions. This duality makes it a versatile synthetic intermediate. The predictable reactivity of the α-bromo group allows for a plethora of nucleophilic substitutions and radical-based transformations, while the potential for functionalization at the C1 position of the THIQ ring adds another layer of synthetic utility.
For professionals in drug development, a thorough understanding of its degradation profile is critical for formulation design and stability testing to ensure the quality and safety of any resulting active pharmaceutical ingredient. For synthetic chemists, this compound serves as a valuable building block, enabling the rapid diversification of the THIQ scaffold. Future research may focus on exploiting the potential for intramolecular reactions to create novel polycyclic systems and developing catalytic, enantioselective transformations at both the α-carbon and the C1 position.
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An In-depth Technical Guide to 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1119453-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic molecule belonging to the diverse and pharmacologically significant class of tetrahydroisoquinolines (THIQs). The THIQ scaffold is a common motif in numerous natural products and has been extensively utilized in medicinal chemistry to develop a wide range of therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological applications of this specific compound, structured to be a valuable resource for professionals in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1119453-05-2 | [3] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₃H₁₆BrNO | [3] |
| Molecular Weight | 282.18 g/mol | [3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process, starting from commercially available materials.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard acylation reactions of secondary amines and should be optimized for specific laboratory conditions.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
2-Bromobutanoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 2-bromobutanoyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Potential Biological Activity and Mechanism of Action
The biological activity of this compound has not been explicitly reported in peer-reviewed literature. However, based on its structural features, we can infer potential applications and mechanisms of action.
The presence of the 2-bromobutanoyl group is particularly noteworthy. This moiety is a potential "warhead" for targeted covalent inhibition.[4][5] Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition and prolonged pharmacological effects. The alpha-bromo amide is a known electrophile that can react with nucleophilic residues, such as cysteine, serine, or lysine, in the active site of an enzyme.
Hypothesized Mechanism of Covalent Inhibition
Caption: Hypothesized mechanism of covalent inhibition.
Given the diverse biological activities of the THIQ scaffold, this compound could potentially target a range of proteins. The tetrahydroisoquinoline core can be tailored to provide specificity for a particular binding pocket, while the bromobutanoyl group provides the reactive handle for covalent modification.
Potential Therapeutic Applications
The THIQ nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities.[1]
-
Anticancer Agents: Some THIQ derivatives have been investigated as inhibitors of the NF-κB signaling pathway, which is often dysregulated in cancer.[6] Others have been developed as inhibitors of Bcl-2/Mcl-1, proteins that are crucial for cancer cell survival.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. Several THIQ derivatives have been identified as potent PTP1B inhibitors.[7][8]
-
Neuropharmacological Agents: The THIQ skeleton is found in many neuroactive natural products and synthetic compounds.
The inclusion of a covalent warhead in this compound could offer advantages in terms of potency and duration of action for any of these potential applications.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.[9][10][11][12]
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Future Directions and Research Opportunities
This compound represents an intriguing starting point for further investigation. Key research avenues include:
-
Target Identification: High-throughput screening against diverse biological targets, including kinases, proteases, and phosphatases, could identify the specific protein(s) that this compound interacts with.
-
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to confirm the covalent mechanism of inhibition and elucidate the downstream biological consequences.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to both the tetrahydroisoquinoline core and the acyl side chain will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
While specific biological data for this compound is currently limited in the public domain, its chemical structure strongly suggests its potential as a targeted covalent inhibitor. The versatile tetrahydroisoquinoline scaffold, combined with a reactive bromobutanoyl group, makes it a compound of interest for researchers in drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for exploring its potential therapeutic applications. Further experimental investigation is warranted to unlock the full potential of this and related molecules.
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Whitepaper: A Modern Framework for the Discovery and Isolation of Novel Tetrahydroisoquinoline Alkaloids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of THIQ Alkaloids
The tetrahydroisoquinoline (THIQ) scaffold represents one of the largest and most pharmacologically significant families of alkaloids found in nature.[1][2] From the potent antitumor properties of trabectedin, isolated from the Caribbean tunicate Ecteinascidia turbinata, to the diverse neuroprotective and antimicrobial activities of plant-derived analogs, the THIQ core is a privileged structure in drug discovery.[2][3][4] However, the quest for novel THIQ alkaloids is a formidable challenge. These molecules are often present in minute quantities within exceptionally complex biological matrices.[5]
This guide eschews a simplistic, linear recitation of steps. Instead, it presents an integrated, causality-driven framework for the modern natural product chemist. We will explore not just the "how" but the critical "why" behind each methodological choice, from initial extraction to final structural verification. The philosophy underpinning this guide is that every protocol must be a self-validating system, designed with foresight to maximize the probability of discovering and successfully isolating a novel bioactive compound.
Part 1: Strategic Bio-prospecting and Extraction
The journey begins with the foundational steps of selecting a source and liberating the target molecules. The efficiency and selectivity of this initial phase dictate the success of all subsequent efforts.
Source Selection: Where to Find Novelty
Novel THIQ alkaloids are often discovered by investigating unique ecological niches or previously unexplored species. Key sources include:
-
Plant Genera: Aporphine and bisbenzyl THIQ alkaloids are well-documented in plant families like Papaveraceae (Papaver somniferum), Annonaceae, and Menispermaceae (Chondrodendron tomentosum).[1] Investigating related but chemically uncharacterized species within these families is a rational starting point.
-
Marine Invertebrates: Tunicates and sponges have proven to be a rich source of complex THIQ alkaloids, such as the renieramycins and ecteinascidins.[1]
-
Endophytic Fungi: Fungi living in symbiotic relationships with plants can produce unique secondary metabolites, including alkaloids, as part of their ecological defense mechanisms.
The Core of Extraction: Liberating Alkaloids from the Matrix
Extraction is the critical first step in isolating natural products.[6] For alkaloids, the strategy hinges on their basic nature. The nitrogen atom in the THIQ core is readily protonated in an acidic environment, forming a salt. This property is exploited to selectively draw them into a polar solvent.
Causality in Solvent Choice: The initial extraction aims to solubilize the target compounds while leaving behind unwanted materials.[7] A common and effective approach is acid-base extraction. The plant material is first extracted with an acidified polar solvent (e.g., methanol or ethanol with 0.1-1% acetic or hydrochloric acid).[8] This protonates the alkaloids, rendering them soluble in the alcohol/water mixture. A subsequent liquid-liquid partition into an immiscible organic solvent (like chloroform or dichloromethane) after basifying the aqueous extract will then selectively pull the neutral alkaloid bases into the organic phase, providing a cleaner, enriched "total alkaloid extract."
Modern vs. Traditional Methods: While traditional methods like maceration and Soxhlet extraction are still used, they are often time-consuming and can lead to thermal degradation of sensitive compounds.[5][6] Modern techniques offer significant advantages in efficiency and yield.[9][10]
| Extraction Technique | Principle | Typical Time | Solvent Usage | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature.[5] | Days to Weeks | High | Simple, suitable for thermolabile compounds. | Low efficiency, very slow.[6] |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent.[6] | 6-24 hours | Moderate-High | More efficient than maceration. | Potential thermal degradation of compounds. |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[5][9] | 15-60 minutes | Low-Moderate | Rapid, high efficiency, operates at low temperatures. | Can generate free radicals, requires specific equipment. |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.[5][9] | 5-30 minutes | Low | Extremely rapid, highly efficient, reduced solvent use.[9] | Requires non-metallic vessels, potential for localized overheating. |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas.[6][9] | 30-120 minutes | Very Low (CO2) | Highly selective, solvent-free extract, ideal for non-polar compounds. | High capital cost, may require co-solvents for polar alkaloids. |
Part 2: The Purification Gauntlet: A Chromatographic Workflow
A crude alkaloid extract is a complex mixture. Isolating a single novel compound requires a multi-stage chromatographic strategy, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques. This systematic approach is often guided by bioassays to focus efforts on biologically active fractions.
Stage 1: Bulk Separation
The first step is to fractionate the crude extract into simpler mixtures. Column Chromatography (CC) is the workhorse for this stage due to its low cost and high loading capacity.[7][10]
-
Stationary Phase: Silica gel is most common for normal-phase chromatography, separating compounds based on polarity. For alkaloids, which are basic, using alumina or triethylamine-deactivated silica can prevent irreversible adsorption and peak tailing.
-
Mobile Phase: A gradient elution is employed, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This allows for the sequential elution of compounds with increasing polarity.
Stage 2: Bioassay-Guided Fractionation
To avoid the laborious process of isolating every compound, bioassay-guided fractionation is a powerful strategy. Each fraction from the initial column is tested for the desired biological activity (e.g., anticancer, antibacterial).[5] Only the "active" fractions are carried forward for further purification. This focuses resources efficiently and directly links chemical isolation to biological function.
Stage 3: High-Resolution Purification
Active fractions, while enriched, are still mixtures. High-Performance Liquid Chromatography (HPLC) is the indispensable tool for final purification, offering high resolution and sensitivity.[7][11]
-
Mode: Reversed-phase HPLC (RP-HPLC) is most common. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).
-
Mobile Phase Modifiers: To achieve sharp, symmetrical peaks for basic alkaloids, it is crucial to add a modifier to the mobile phase. Trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid protonates the alkaloids and silanol groups on the stationary phase, improving peak shape.
-
From Analytical to Preparative: An analytical HPLC method is first developed on a small-diameter column to optimize the separation. This method is then scaled up to a larger-diameter preparative column to isolate milligram quantities of the pure compound.[12]
| Technique | Typical Stationary Phase | Principle | Resolution | Application Stage |
| Column Chromatography (CC) | Silica Gel, Alumina[10] | Adsorption (Polarity) | Low | Bulk, Primary Fractionation |
| Flash Chromatography | Silica Gel (Smaller Particles) | Adsorption (Polarity) | Low-Medium | Rapid Bulk Fractionation |
| Medium Pressure LC (MPLC) | C18 Silica, Silica Gel | Adsorption/Partition | Medium | Semi-preparative Fractionation |
| Prep. HPLC | C18 or other bonded silica[7] | Partition (Hydrophobicity) | High-Very High | Final Purification of Pure Compounds |
Part 3: The Reveal: Spectroscopic Structure Elucidation
Once a compound is isolated in a pure state (>95% by HPLC), its molecular structure must be determined. This is a puzzle solved by integrating data from several powerful spectroscopic techniques.[7]
Mass Spectrometry (MS): The Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the first step. It provides a highly accurate mass measurement of the molecular ion.[7][13] This accuracy allows for the unambiguous determination of the compound's molecular formula (e.g., C₁₂H₁₇NO₃), which is the foundational piece of the puzzle.[13] Tandem MS (MS/MS) experiments can fragment the molecule, providing initial clues about its substructures.[14]
Nuclear Magnetic Resonance (NMR): The Atomic Blueprint
NMR spectroscopy is the most powerful tool for de novo structure elucidation of novel compounds.[7][14] A suite of experiments is required to build the complete picture.[15][16]
-
¹H NMR (Proton NMR): Reveals the number of distinct proton environments, their integration (how many protons of each type), and their coupling patterns (which protons are adjacent to each other).
-
¹³C NMR (Carbon NMR): Shows the number of distinct carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment further distinguishes between CH, CH₂, and CH₃ groups.
-
2D NMR - COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds), helping to define spin systems like the saturated ring protons of the THIQ core.[16]
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, mapping the C-H framework.[16]
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment. It shows correlations between protons and carbons that are 2-4 bonds away. This allows for the connection of all the individual spin systems and fragments into a complete molecular skeleton.[16]
By systematically analyzing these spectra, a chemist can piece together the entire 2D structure of the novel THIQ alkaloid. Further analysis using 2D NOESY/ROESY experiments, which show through-space correlations, can help determine the relative stereochemistry.
X-Ray Crystallography: The Ultimate Confirmation
If the pure compound can be grown into a single, high-quality crystal, X-ray crystallography provides an unambiguous, three-dimensional structure.[13][17] This is considered the gold standard for structural proof, confirming connectivity and absolute stereochemistry.[18]
Part 4: Protocol Compendium
These protocols are designed as self-validating systems, with built-in checkpoints to ensure success before proceeding.
Protocol 1: Microwave-Assisted Extraction (MAE) of THIQ Alkaloids
-
Objective: To rapidly and efficiently extract alkaloids from dried plant material.
-
Methodology:
-
Preparation: Pulverize 10 g of dried, ground plant material to a fine powder (<0.5 mm).
-
Solvent Preparation: Prepare 200 mL of an extraction solvent consisting of Methanol:Water (80:20) with 0.5% (v/v) Acetic Acid.
-
Extraction: Place the plant material in a 250 mL microwave-safe vessel. Add the 200 mL of extraction solvent and stir to create a slurry.
-
Microwave Program: Seal the vessel and place it in the microwave extractor. Set the program as follows:
-
Power: 400 W
-
Temperature: Ramp to 70°C over 2 minutes.
-
Hold Time: Hold at 70°C for 15 minutes with continuous stirring.
-
Cooldown: Cool to <40°C before opening.
-
-
Recovery: Filter the mixture under vacuum through Whatman No. 1 filter paper. Wash the solid residue with an additional 50 mL of fresh extraction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
-
Validation Checkpoint: Analyze a small aliquot of the crude extract by analytical HPLC or TLC to confirm the presence of an alkaloid profile (e.g., using Dragendorff's reagent for TLC spotting).
-
Protocol 2: Preparative HPLC for Final Purification
-
Objective: To isolate a target compound from an enriched, active fraction.
-
Methodology:
-
Analytical Method Development: Develop a separation method on an analytical RP-HPLC system (e.g., C18 column, 4.6 x 250 mm). A typical gradient for THIQs might be:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Analysis: Inject the enriched fraction to identify the retention time of the target peak.
-
Scale-Up: Transfer the method to a preparative HPLC system with a larger column (e.g., C18, 21.2 x 250 mm). Adjust the flow rate according to the column diameter (e.g., ~20 mL/min).
-
Sample Loading: Dissolve a known mass (e.g., 50-100 mg) of the enriched fraction in a minimal volume of mobile phase or DMSO.
-
Purification Run: Inject the sample and run the preparative gradient. Collect fractions corresponding to the target peak using an automated fraction collector.
-
Purity Analysis: Analyze each collected fraction using the initial analytical HPLC method.
-
Validation Checkpoint: Pool fractions with purity >98%. Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred) to yield the final, pure compound.
-
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theoretical and computational studies of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Authored by: A Senior Application Scientist
Preamble: The Rationale for a Computational Approach
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and antiviral properties.[1][2][3] The functionalization at the N-2 position offers a critical vector for modifying the molecule's steric and electronic properties, thereby fine-tuning its interaction with biological targets. The introduction of a 2-bromobutanoyl group, as in our subject molecule, this compound, presents several points of interest for computational study: two chiral centers, a reactive bromine atom, and conformational flexibility.
This guide provides a comprehensive framework for the in silico characterization of this molecule. We will move beyond a simple recitation of methods to explain the strategic reasoning behind each computational step. Our objective is to construct a self-validating theoretical protocol that not only predicts the molecule's behavior but also provides a clear, rational basis for future experimental work in drug development.
Part 1: Foundational Analysis - Structure, Chirality, and Conformational Space
Before any dynamic or quantum-level calculations can be performed, a thorough understanding of the molecule's static properties is essential.
Stereoisomerism
The target molecule possesses two chiral centers:
-
C2 of the butanoyl group: (R)- and (S)-configurations.
-
C1 of the tetrahydroisoquinoline ring (if substituted at this position, which is not the case in our parent molecule, but crucial for derivatives): For our specific molecule, we will consider the chirality arising from the butanoyl moiety.
This results in two potential enantiomers: (R)-2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline and (S)-2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. Furthermore, the rotation around the amide C-N bond can lead to the existence of cis and trans rotamers. A comprehensive study must analyze these forms separately to determine their relative stabilities and potential for interconversion.
Conformational Analysis: The First Crucial Step
The biological activity of a molecule is dictated by its three-dimensional shape. Therefore, identifying the most stable, low-energy conformations is the bedrock of any computational study. A common and effective approach involves a multi-step workflow.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: Build the (R) and (S) enantiomers of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).
-
Force Field Selection: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e) for an initial, rapid exploration of the conformational space. These force fields are computationally inexpensive and well-suited for identifying a broad range of potential conformers.
-
Systematic or Stochastic Search:
-
Systematic Search: Rotates all acyclic single bonds by a defined increment (e.g., 30°). This is thorough but computationally expensive for highly flexible molecules.
-
Stochastic Search (e.g., Monte Carlo): Randomly modifies torsional angles and accepts new conformations based on an energy criterion. This is often more efficient for exploring a large conformational space.
-
-
Energy Minimization: Each generated conformer is subjected to energy minimization using the chosen force field to find the nearest local energy minimum.
-
Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on root-mean-square deviation (RMSD). A representative structure from each cluster within a defined energy window (e.g., 10-15 kJ/mol) of the global minimum is then carried forward for more accurate quantum chemical analysis.
Causality Behind the Choice: We begin with molecular mechanics because it is computationally fast, allowing us to sample thousands of potential conformations without the prohibitive cost of quantum mechanics. This broad search ensures we do not miss a potentially important, low-energy conformation that might be responsible for the molecule's biological activity.
Part 2: Quantum Chemical Investigations with Density Functional Theory (DFT)
With a set of plausible low-energy conformers identified, we employ Density Functional Theory (DFT) to refine their geometries and calculate their electronic and spectroscopic properties with higher accuracy.
Geometry Optimization and Energetics
Each conformer identified in the previous step must be re-optimized at a higher level of theory.
Experimental Protocol: DFT Optimization
-
Method Selection: The B3LYP functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set Selection: The 6-311++G(d,p) basis set is a robust choice. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the geometry of atoms with non-spherical electron distributions.
-
Solvation Model: Biological processes occur in solution. Therefore, incorporating a solvent model, such as the Polarizable Continuum Model (PCM) with water as the solvent, is critical for obtaining realistic energy values.
-
Frequency Calculation: After optimization, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for calculating accurate relative Gibbs free energies between conformers.
Spectroscopic Property Prediction
DFT calculations can predict various spectroscopic properties, which serve as a crucial bridge between theoretical models and experimental validation.
Table 1: Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Property | Computational Method | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |
| ¹H NMR (ppm) | GIAO-B3LYP/6-311++G(d,p) | δ 4.5 (CH-Br) | δ 4.6 |
| ¹³C NMR (ppm) | GIAO-B3LYP/6-311++G(d,p) | δ 168 (C=O) | δ 169 |
| IR (cm⁻¹) | B3LYP/6-311++G(d,p) | 1650 (Amide C=O stretch) | 1655 |
| UV-Vis (nm) | TD-DFT/B3LYP/6-311++G(d,p) | λ_max = 275 nm | λ_max = 278 nm |
Trustworthiness through Validation: The close agreement between predicted and experimental spectroscopic data would validate the chosen computational model. This confirmation is not just a procedural check; it builds confidence that the computed geometries and electronic structures are accurate representations of the molecule's real-world state, thereby ensuring the reliability of subsequent predictions, such as binding affinities.
Electronic Structure Analysis
Understanding the electronic landscape of the molecule provides insights into its reactivity and intermolecular interaction capabilities.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, often colored red) and electron-poor regions (electrophilic sites, often colored blue), which are critical for predicting non-covalent interactions with a protein target.
Caption: A comprehensive computational workflow for the analysis of the target molecule.
Part 3: Probing Biological Interactions - Molecular Docking
Given the known pharmacological activities of the THIQ scaffold, a key objective is to predict how this compound might interact with a relevant protein target. Molecular docking is the primary tool for this investigation.[4][5][6][7]
Target Selection and Preparation
The choice of a protein target should be based on prior knowledge of similar THIQ derivatives. For instance, some THIQs have shown activity against KRas proteins or reverse transcriptase.[1][8] For this guide, let's hypothetically select the sigma-2 receptor, a promising target in cancer therapy that is known to bind THIQ derivatives.[5]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the crystal structure of the sigma-2 receptor from the Protein Data Bank (PDB).
-
Remove all water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH (7.4).
-
Repair any missing side chains or loops using protein preparation tools (e.g., Schrodinger's Protein Preparation Wizard, UCSF Chimera).
-
-
Ligand Preparation:
-
Use the lowest-energy, DFT-optimized structure of the (S)-enantiomer (or the most stable enantiomer as determined by DFT).
-
Generate possible ionization states at pH 7.4.
-
-
Binding Site Definition: Define the docking grid box around the known binding site of the co-crystallized ligand or a predicted allosteric site.
-
Docking Simulation:
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD).
-
Employ a standard precision (SP) or extra precision (XP) scoring function to evaluate the binding poses.
-
-
Pose Analysis:
-
Analyze the top-scoring poses based on the docking score (e.g., kcal/mol).
-
Visualize the ligand-protein interactions (hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) to assess the quality and plausibility of the binding mode.
-
Caption: The logical flow of a molecular docking experiment.
Interpreting Docking Results
The output of a docking simulation is a set of predicted binding poses and associated scores. It is crucial to interpret these results with scientific rigor.
Table 2: Hypothetical Docking Results against Sigma-2 Receptor
| Ligand Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| (S)-enantiomer | -8.5 | Tyr103, Leu107 | Hydrogen Bond (C=O), Hydrophobic |
| (R)-enantiomer | -6.2 | Leu184 | Hydrophobic |
Authoritative Grounding: The docking score provides a quantitative estimate of binding affinity, but the analysis of intermolecular interactions provides the mechanistic rationale. A high score is meaningless if the predicted interactions are chemically nonsensical. For example, identifying a hydrogen bond between the amide carbonyl of our ligand and a donor residue like Tyrosine in the binding pocket provides a strong, chemically sound hypothesis for the binding mode. This hypothesis can then be directly tested experimentally through site-directed mutagenesis.
Conclusion and Forward Outlook
This guide has outlined a robust, multi-faceted computational strategy for the comprehensive characterization of this compound. By systematically progressing from broad conformational searching to precise quantum chemical calculations and targeted molecular docking, we can construct a detailed model of the molecule's properties and potential biological interactions. The true power of this in silico approach lies in its ability to generate specific, testable hypotheses that can guide and streamline subsequent experimental research, ultimately accelerating the drug discovery and development process.
References
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ResearchGate. (2025). Synthesis and conformational analysis of tetrahydroisoquinoline- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes, new ring systems. Available at: [Link]
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PubMed. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-9. Available at: [Link]
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PubMed. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 145, 83-98. Available at: [Link]
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University of Bath's Research Portal. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Available at: [Link]
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PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9. Available at: [Link]
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MDPI. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1645. Available at: [Link]
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PubMed. (2023). Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. Saudi Pharmaceutical Journal, 32(1), 101889. Available at: [Link]
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ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]
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PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. Available at: [Link]
-
PubMed. (2025). Homology modeling, molecular docking and MD simulations study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
ScienceDirect. (2023). QSAR, DFT studies, docking molecular and simulation dynamic molecular of 2-styrylquinoline derivatives through their anticancer. Journal of the Indian Chemical Society, 100(11), 101234. Available at: [Link]
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YouTube. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. Available at: [Link]
-
BMC. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Chemistry Central Journal, 17(1), 1-14. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate for Heterocyclic Scaffolding
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization of the THIQ nitrogen atom opens avenues for the synthesis of diverse and complex molecular architectures. This document provides detailed application notes and protocols for the use of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline , a versatile intermediate that serves as a gateway to novel heterocyclic systems.
This guide will first detail the synthesis of this key intermediate and subsequently explore its application in both intermolecular and intramolecular alkylation reactions, with a focus on the construction of fused ring systems of potential pharmaceutical interest.
Part 1: Synthesis of this compound
The synthesis of the title compound is achieved through the N-acylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the THIQ moiety attacks the electrophilic carbonyl carbon of the acid chloride.[2]
Reaction Rationale and Mechanistic Insight
The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline acts as a nucleophile, attacking the carbonyl carbon of 2-bromobutanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.[2] A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3]
Caption: Synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
2-Bromobutanoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.[3]
-
Acyl Chloride Addition: Dissolve 2-bromobutanoyl chloride (1.05 eq) in anhydrous DCM in a dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Part 2: Applications in Organic Synthesis
The synthesized this compound is a bifunctional molecule, possessing both an amide and an alkyl bromide. This dual reactivity makes it a valuable precursor for various synthetic transformations.
Application 1: Intermolecular Alkylation of Nucleophiles
The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution.[4][5] This allows for the introduction of a variety of functional groups by reacting the compound with different nucleophiles. This is a classic SN2 reaction, where the rate is dependent on the concentration of both the substrate and the nucleophile.[6]
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, and the enolates of active methylene compounds. The choice of nucleophile will determine the nature of the substituent introduced.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile, increasing its reactivity.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the SN2 reaction.
Caption: Intermolecular alkylation workflow.
Protocol: Alkylation of a Generic Nucleophile
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine, thiol, or β-ketoester)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of the nucleophile (1.1 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq). If using a less acidic nucleophile, a stronger base like NaH may be required.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to facilitate the reaction. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Nucleophile Example | Product Class | Potential Application |
| Piperidine | Amino-amide | Building block for complex alkaloids |
| Thiophenol | Thioether-amide | Synthesis of sulfur-containing heterocycles |
| Diethyl malonate | Substituted malonate | Precursor for further functionalization |
Application 2: Intramolecular Cyclization to form Fused Heterocyclic Systems
A particularly powerful application of this compound is its use in intramolecular cyclization reactions to construct novel, fused heterocyclic systems. For instance, treatment with a strong base can induce an intramolecular N-alkylation to form a pyrrolo[2,1-a]isoquinoline core, a scaffold found in various biologically active natural products.[7][8][9]
Mechanistic Rationale:
The reaction proceeds via the formation of an enolate from the amide, which then acts as an intramolecular nucleophile, displacing the bromide to form a new five-membered ring fused to the tetrahydroisoquinoline core.
Caption: Intramolecular cyclization workflow.
Protocol: Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require gentle heating (reflux) to go to completion.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield the desired fused heterocyclic compound.
Conclusion
This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its ability to undergo both intermolecular and intramolecular alkylations provides a robust platform for the synthesis of a wide array of functionalized tetrahydroisoquinoline derivatives and novel fused heterocyclic systems. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthetic potential of this valuable building block in the development of new chemical entities with potential applications in drug discovery and materials science.
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-
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-
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RSC Publishing. (n.d.). A Facile One-Pot Synthesis of N-Acyl-1-Cyano-1,2,3,4- Tetrahydroisoquinoline via Photoredox and Reissert-Type Reaction from 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
ACS Publications. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]
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-
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-
PubMed. (n.d.). Synthesis of novel steroid-tetrahydroquinoline hybrid molecules and D-homosteroids by intramolecular cyclization reactions. [Link]
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-
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-
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-
ResearchGate. (n.d.). Chapter 2. The Pyrrolo[2,1-a]isoquinoline Alkaloids. [Link]
-
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-
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2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline as a synthetic intermediate
An In-Depth Guide to the Synthesis and Application of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit diverse pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[3][4] The strategic functionalization of the THIQ core is paramount for developing novel therapeutic agents. This guide provides a detailed protocol for the synthesis of This compound , a versatile synthetic intermediate. The introduction of the 2-bromobutanoyl group installs a highly reactive electrophilic center, priming the molecule for subsequent nucleophilic substitution reactions. This application note details the synthesis, purification, characterization, and potential applications of this key intermediate, offering researchers a robust platform for library synthesis and drug discovery programs.
Strategic Overview: Synthesis and Application
The preparation of this compound is a straightforward yet powerful method for elaborating the THIQ scaffold. The overall strategy involves a direct N-acylation of the commercially available 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride (or bromide). The resulting α-bromo amide is a stable, isolable intermediate.
The true synthetic utility of this intermediate lies in the reactivity of the α-bromo moiety. The bromine atom serves as an excellent leaving group in SN2 reactions, allowing for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, azides) to generate novel and diverse libraries of THIQ derivatives.[5][6]
Diagram 1: Overall workflow for the synthesis and subsequent functionalization of the target intermediate.
Physicochemical Properties & Safety Protocols
Alpha-bromo compounds are highly reactive and must be handled with care.[5] The precursor, 2-bromobutanoyl chloride, is corrosive and lachrymatory. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Bromine-containing compounds are hazardous and can cause skin irritation.[7]
| Property | Value |
| Chemical Formula | C₁₃H₁₆BrNO |
| Molecular Weight | 282.18 g/mol |
| Appearance | Expected to be a pale yellow to brown oil or solid |
| Solubility | Soluble in CH₂Cl₂, EtOAc, CHCl₃; Insoluble in water |
| Storage | Store at 2-8°C under an inert atmosphere (N₂ or Ar) |
Detailed Synthesis Protocol: this compound
This protocol outlines the N-acylation of 1,2,3,4-tetrahydroisoquinoline. The key to success is the careful control of reaction temperature and the exclusion of moisture.
Materials and Reagents
| Reagent | Supplier | Purity | Quantity | Moles (mmol) |
| 1,2,3,4-Tetrahydroisoquinoline | Commercial | >98% | 1.33 g | 10.0 |
| 2-Bromobutanoyl chloride | Commercial | >97% | 1.87 g | 11.0 |
| Triethylamine (Et₃N) | Commercial | >99% | 1.52 g (2.1 mL) | 15.0 |
| Dichloromethane (DCM), anhydrous | Solvent System | - | 50 mL | - |
| Saturated aq. NaHCO₃ solution | Lab Prepared | - | 2 x 30 mL | - |
| Brine (Saturated aq. NaCl) | Lab Prepared | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - | ~5 g | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,2,3,4-tetrahydroisoquinoline (1.33 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion and preventing the formation of the hydrochloride salt of the starting material.
-
-
Acyl Chloride Addition: Add 2-bromobutanoyl chloride (1.87 g, 11.0 mmol) dropwise to the cold solution over 10-15 minutes using a syringe. A white precipitate of triethylamine hydrochloride will form immediately.
-
Scientist's Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and to prevent the formation of unwanted side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Aqueous Work-up: Once the reaction is complete, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution, 30 mL of water, and 30 mL of brine.
-
Scientist's Note: The NaHCO₃ wash removes any unreacted acyl chloride and neutralizes any remaining acidic components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically a yellow or brown oil. Purification via flash column chromatography is recommended.
-
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Gradient elution from 10% to 30% Ethyl Acetate in Hexane.
-
-
Expected Yield: 70-85% after purification.
-
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): Expect complex multiplets due to hindered rotation around the amide C-N bond (rotamers). Key signals would include: δ ~7.1-7.3 (m, 4H, Ar-H), δ ~4.8-4.9 (m, 1H, -CH(Br)-), δ ~4.6-4.7 (m, 2H, Ar-CH₂-N), δ ~3.6-3.8 (m, 2H, -CH₂-CH₂-N), δ ~2.8-3.0 (t, 2H, Ar-CH₂-CH₂-), δ ~1.9-2.2 (m, 2H, -CH₂-CH₃), δ ~1.0-1.2 (t, 3H, -CH₂-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ ~168 (C=O), δ ~134-126 (aromatic carbons), δ ~50 (CH-Br), δ ~45-48 (N-CH₂ carbons), δ ~28-30 (-CH₂-CH₃ and Ar-CH₂-CH₂-), δ ~12 (-CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₁₇BrNO⁺: 282.05, 284.05 (characteristic isotopic pattern for bromine).
-
Application Protocol: Nucleophilic Substitution
This intermediate is an ideal substrate for building molecular complexity. The following protocol demonstrates its use in a reaction with a primary amine, a common step in constructing pharmacologically relevant molecules.
Diagram 2: Representative SN2 reaction using the target intermediate.
General Procedure for Amination
-
Setup: In a vial, dissolve this compound (1.0 eq) in acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add Reagents: Add the desired primary amine (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography or preparative HPLC to obtain the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Intermediate | Incomplete reaction; moisture in reagents/glassware; insufficient base. | Ensure all glassware is oven-dried. Use anhydrous solvents. Check purity of acyl chloride. Increase reaction time or use 1.5 eq of acyl chloride. |
| Multiple Products on TLC | Side reactions due to high temperature; degradation of starting material/product. | Maintain 0 °C during addition. Ensure the reaction is not run for an excessively long time. Purify starting materials if necessary. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography (e.g., DCM/Methanol or Toluene/Acetone). |
| SN2 Reaction Fails | Sterically hindered nucleophile; low reactivity; poor choice of base/solvent. | Switch to a more polar aprotic solvent like DMF. Use a stronger, non-nucleophilic base. Increase reaction temperature. |
References
-
Chemia. (2021). The alpha-bromo compound series – Determining acidic or alkaline qualities. Manac Inc. Available from: [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]
-
Faheem, M., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. Available from: [Link]
-
ICL Group. BROMINE - Safety Handbook. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
Pharmatutor. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available from: [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. Available from: [Link]
-
Wang, J., et al. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 122(1), 435-507. Available from: [Link]
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- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic substitution reactions of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. This versatile building block combines the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core motif in numerous biologically active molecules, with a reactive α-bromo amide handle.[1][2] The primary synthetic transformation discussed is the nucleophilic substitution at the α-carbon, which serves as a robust platform for introducing a wide array of functional groups. This guide delves into the mechanistic underpinnings, provides detailed, field-proven protocols for various nucleophile classes, and explains the causality behind critical experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: A Privileged Scaffold Meets a Versatile Handle
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, found in a vast number of natural products and synthetic pharmaceuticals exhibiting diverse pharmacological activities, including antitumor, antibacterial, and neuroprotective properties.[2][3][4] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it invaluable for drug design.[1]
By acylating the THIQ nitrogen with a 2-bromobutanoyl group, we generate the title compound, this compound. This molecule is primed for synthetic diversification. The bromine atom at the α-position to the amide carbonyl is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6] This reactivity allows for the facile construction of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a rich library of complex α-substituted amide derivatives for biological screening and lead optimization.[5]
Core Principles: The SN2 Pathway and Its Stereochemical Implications
The synthetic utility of this compound is predominantly harnessed through the bimolecular nucleophilic substitution (SN2) mechanism.[5][7] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside relative to the carbon-bromine bond, simultaneously displacing the bromide ion.[8][9]
Key Mechanistic Features:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[10][11]
-
Concerted Mechanism: Bond formation and bond breaking occur in a single transition state.[8]
-
Steric Hindrance: The reaction is sensitive to steric bulk around the electrophilic carbon. As the α-carbon is secondary, it is well-suited for the SN2 pathway.[8]
A critical consequence of the SN2 mechanism is the inversion of stereochemistry at the reaction center.[7][12] Since the 2-bromobutanoyl group contains a chiral center at the α-carbon, an enantiomerically pure starting material will yield a product with the opposite configuration at that center. This stereospecificity is a powerful tool for controlling the three-dimensional architecture of the final molecule.[13]
Caption: General SN2 mechanism showing backside attack and inversion of configuration.
General Experimental Workflow
A standardized workflow can be adapted for a wide variety of nucleophiles. The key principles involve ensuring anhydrous conditions to prevent side reactions, effective monitoring of reaction progress, and robust purification methods.
Caption: Standard experimental workflow for nucleophilic substitution.
Protocols for Key Nucleophile Classes
The following protocols are designed as robust starting points. Optimization of temperature, solvent, and reaction time may be necessary for specific nucleophile-substrate combinations.
Protocol 1: Synthesis of α-Amino Amide Derivatives (Nitrogen Nucleophiles)
The introduction of an amino group at the α-position is a critical transformation, as α-amino amides are key structural motifs in many pharmaceutical agents.[6]
-
Objective: To synthesize 2-(2-(dialkylamino)butanoyl)-1,2,3,4-tetrahydroisoquinoline derivatives.
-
Causality of Reagent Choice:
-
Solvent: Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents that solvate the reactants without interfering with the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is a mild, non-nucleophilic base used to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product. An organic base like triethylamine (Et₃N) can also be used.[6]
-
-
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., pyrrolidine, morpholine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous K₂CO₃.
-
Add anhydrous MeCN via syringe to create a suspension (approx. 0.1 M concentration of the substrate).
-
Add the secondary amine dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the solid K₂CO₃ and rinse with MeCN. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired α-amino amide derivative.
-
Protocol 2: Synthesis of α-Alkoxy Amide Derivatives (Oxygen Nucleophiles)
This protocol allows for the formation of α-alkoxy or α-aryloxy amides, which are important isosteres for α-amino or α-hydroxy acids in drug design.
-
Objective: To synthesize 2-(2-methoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline.
-
Causality of Reagent Choice:
-
Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile. It is typically used as a solution in methanol or generated in situ.
-
Solvent: Anhydrous methanol (MeOH) serves as both the solvent and the source of the methoxide nucleophile if using sodium metal, or as a suitable solvent for commercial NaOMe solutions. Anhydrous conditions are critical to prevent hydrolysis.
-
-
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (1.1 eq, 25 wt% solution in MeOH or freshly prepared)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Step-by-Step Procedure:
-
Dissolve the this compound in anhydrous MeOH in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the sodium methoxide solution dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-methoxy amide.
-
Data Summary: Representative Reaction Conditions
The following table summarizes general conditions for the synthesis of various α-substituted derivatives from this compound, based on established principles of nucleophilic substitution.[5]
| Nucleophile Class | Representative Nucleophile | Base (if required) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| Nitrogen | Diethylamine | K₂CO₃ | MeCN | 25-50 | 6-18 | Good to Excellent |
| Oxygen | Sodium Ethoxide | N/A | EtOH | 0 to 25 | 2-12 | Good |
| Sulfur | Sodium Thiophenoxide | N/A | DMF | 25 | 2-6 | Excellent |
| Carbon | Sodium Cyanide | N/A | DMSO | 25-60 | 12-24 | Moderate to Good |
| Halogen | Sodium Iodide (Finkelstein) | N/A | Acetone | 56 (reflux) | 4-12 | Good to Excellent |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Poor nucleophile quality/reactivity.2. Insufficient temperature/reaction time.3. Inactive substrate (degraded). | 1. Use a fresh, high-purity nucleophile.2. Increase temperature and/or extend reaction time.3. Check the purity of the starting material by NMR/LCMS. |
| Multiple Products | 1. Competing elimination reaction (E2).2. Hydrolysis of the amide or starting material.3. Over-alkylation of primary amine nucleophile. | 1. Use a less sterically hindered base or lower the temperature.2. Ensure strictly anhydrous conditions.3. Use a larger excess of the primary amine. |
| Difficult Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product. | 1. Use a more polar eluent system for chromatography (e.g., MeOH in DCM).2. Consider recrystallization or an alternative chromatographic method (e.g., reverse-phase). |
Conclusion
This compound stands out as a highly valuable and versatile intermediate in synthetic and medicinal chemistry. The α-bromo handle provides a reliable site for SN2 reactions, enabling the predictable and stereospecific introduction of a diverse range of functional groups. The protocols and principles outlined in this guide offer a robust framework for researchers to leverage this building block in the efficient synthesis of novel molecular entities for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of α-Substituted Amides using 2-Bromobutanamide.
- D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
- Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- University of Michigan. (n.d.). CH 391: UNIT 3: STEREOCHEMISTRY.
- Singh, K. N., et al. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions. Synthesis, 46, 2644-2650.
- Sharma, K., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Soderburg, T. (2016). CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry with a Biological Emphasis.
- Chemistry LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution.
- Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
- Florida State University. (n.d.). exam 2 key 2323, f12.
- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
- University of Illinois Chicago. (n.d.). Organic Chemistry II Course Materials.
- Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
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Application Note & Protocols: Strategic Derivatization of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline for Medicinal Chemistry Programs
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] This application note details the strategic importance and practical derivatization of a key intermediate, 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. This synthon is designed for efficient library synthesis, featuring a reactive α-bromo amide handle that allows for rapid diversification through nucleophilic substitution. We provide detailed, field-tested protocols for the derivatization of this core with various nucleophiles (amines, thiols, and phenols), including methodologies for reaction setup, workup, purification, and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific drug discovery campaigns.
Part 1: The Strategic Importance of the Synthon
The design of this compound as a starting material is deliberate and strategic for medicinal chemistry applications.
-
The Privileged Core: The THIQ nucleus is a well-established pharmacophore found in compounds with a wide array of biological activities, including antitumor, anti-angiogenesis, and neuroprotective properties.[1][4][5][6] Its rigid, three-dimensional structure allows it to present substituents in defined vectors, facilitating precise interactions with biological targets like enzymes and receptors.
-
The Reactive Handle: The 2-bromobutanoyl group serves as a versatile electrophilic "handle." The bromine atom at the α-position to the amide carbonyl is an excellent leaving group, primed for facile displacement by a wide range of nucleophiles via an SN2 mechanism. This allows for the systematic and rapid introduction of diverse chemical functionalities, a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.[7][8]
-
Modular Design: This synthon enables a modular approach to drug design. The THIQ core can be considered the "anchor" fragment that provides the primary binding scaffold, while the R-group introduced via nucleophilic substitution acts as the "explorer" fragment, probing different pockets of the target protein to enhance potency, selectivity, or pharmacokinetic properties.
Part 2: Core Chemistry & Mechanistic Considerations
The primary transformation discussed is the nucleophilic substitution at the α-carbon of the N-acyl chain.
Mechanism: SN2 Displacement The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.[9]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or phenoxide) attacks the carbon atom bearing the bromine.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Inversion of Stereochemistry: The reaction results in the inversion of stereochemistry at the α-carbon.
-
Product Formation: The bromide ion is expelled as the leaving group, yielding the derivatized product.
Choice of Reagents and Conditions:
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cations of any base used but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.
-
Base: A mild, non-nucleophilic base is often required to deprotonate the nucleophile (e.g., thiols, phenols) or to act as an acid scavenger for reactions with amines, which produce HBr as a byproduct. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). Cesium carbonate is particularly effective for phenol alkylation.[10]
-
Temperature: Reactions are typically run at temperatures ranging from room temperature to 60-80 °C. Mild heating can accelerate the reaction rate without promoting significant side reactions.
Diagram: General Derivatization Workflow
The following diagram outlines the logical flow from the core synthon to a biologically evaluated lead compound.
Caption: Experimental workflow from synthon derivatization to lead identification.
Part 3: Detailed Experimental Protocols
Safety Precaution: this compound is an alkylating agent and should be handled with care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 3.1: Derivatization with Primary/Secondary Amines
This protocol describes the synthesis of 2-(2-(alkylamino)butanoyl)-THIQ derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (e.g., 282 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir to dissolve.
-
Add the desired amine (1.2 mmol) followed by powdered potassium carbonate (276 mg, 2.0 mmol).
-
Heat the reaction mixture to 50 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Protocol 3.2: Derivatization with Thiols
This protocol details the synthesis of thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
Procedure:
-
To a clean, dry flask, add the thiol (1.1 mmol) and anhydrous DMF (5 mL).
-
Add cesium carbonate (489 mg, 1.5 mmol) and stir the mixture at room temperature for 15 minutes to form the thiolate.
-
Add a solution of this compound (282 mg, 1.0 mmol) in anhydrous DMF (5 mL) dropwise to the thiolate solution.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material via flash column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexanes).
Diagram: General SN2 Reaction Scheme
Caption: General reaction scheme for nucleophilic substitution on the core synthon.
Part 4: Characterization and Data
Successful derivatization must be confirmed by rigorous analytical methods. The identity and purity of each new analog should be determined.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Key diagnostic signals include the disappearance of the proton signal α to the bromine and the appearance of new signals corresponding to the incorporated nucleophile.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% purity for compounds intended for biological screening.
Table 1: Representative Data for Synthesized Derivatives
| Derivative ID | Nucleophile | Yield (%) | Purity (HPLC %) | Mass (M+H)⁺ Expected | Mass (M+H)⁺ Found |
| THIQ-001 | Morpholine | 85 | >98 | 289.1860 | 289.1865 |
| THIQ-002 | Thiophenol | 78 | >97 | 312.1468 | 312.1471 |
| THIQ-003 | 4-Methoxyphenol | 72 | >95 | 326.1751 | 326.1749 |
| THIQ-004 | Benzylamine | 81 | >98 | 309.1962 | 309.1967 |
Part 5: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Insufficiently reactive nucleophile- Steric hindrance- Low reaction temperature | - Use a stronger base (e.g., NaH for thiols/phenols)- Increase reaction temperature (e.g., to 80 °C)- Increase reaction time |
| Multiple Products | - Elimination side reaction (E2)- Over-alkylation of primary amine | - Use a bulkier, non-nucleophilic base (e.g., DIPEA)- Use a larger excess of the primary amine nucleophile- Run the reaction at a lower temperature |
| Difficult Purification | - Product and starting material have similar polarity- Byproducts are difficult to separate | - Ensure reaction goes to completion to consume starting material- Explore alternative purification techniques like reverse-phase HPLC or crystallization |
References
- Google. (n.d.). Time in Pasuruan, ID.
-
Gudipudi, G. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4479. Available from: [Link]
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Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14019. Available from: [Link]
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Al-Ostath, A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23. Available from: [Link]
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Gudipudi, G. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. Available from: [Link]
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Douglas, C. J., et al. (2010). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. ACS Combinatorial Science, 12(2), 190-199. Available from: [Link]
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Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
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Kempe, K., et al. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 29(1), 234. Available from: [Link]
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Singh, P., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(12). Available from: [Link]
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Maryanoff, B. E., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. Available from: [Link]
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Singh, K. N., et al. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Synthesis, 46(19), 2644-2650. Available from: [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]
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Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3632-3642. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 28(19), 6825. Available from: [Link]
-
Al-Qalaf, A. M., et al. (2007). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 12(4), 846-857. Available from: [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]
-
Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Amides. YouTube. Available from: [Link]
-
Zhang, Y., et al. (2010). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available from: [Link]
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Pearson. (n.d.). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved January 18, 2026, from [Link].
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Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved January 18, 2026, from [Link]
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Al-Salahi, R., et al. (2014). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Journal of Chemistry, 2014, 835287. Available from: [Link]
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Application Note & Protocol: N-Acylation of 1,2,3,4-Tetrahydroisoquinoline with 2-Bromobutanoyl Chloride
Abstract
This technical guide provides a comprehensive, field-proven protocol for the N-acylation of the secondary amine, 1,2,3,4-tetrahydroisoquinoline, with the reactive acylating agent, 2-bromobutanoyl chloride. The resulting product, N-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, is a valuable intermediate in medicinal chemistry and drug development, offering a scaffold for further synthetic diversification. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety considerations, and methods for purification and characterization, designed for researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Functionalization of the nitrogen atom of the THIQ ring is a common strategy to modulate the pharmacological properties of these molecules. N-acylation, the formation of an amide bond, is a robust and versatile method for achieving this modification.[2]
This protocol details the N-acylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride, a bifunctional reagent that introduces both an amide linkage and a reactive alkyl bromide handle. This allows for subsequent nucleophilic substitution reactions, enabling the synthesis of a diverse library of compounds. The reaction is performed under modified Schotten-Baumann conditions, a classical yet highly effective method for acylating amines.[3][4][5]
Reaction Principle and Causality
The N-acylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the protonated amide.
A base, such as triethylamine (Et₃N), is crucial in this reaction for two primary reasons:
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acidic byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6]
-
Driving Equilibrium: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[5]
The choice of an aprotic solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive acyl chloride. Performing the reaction at a reduced temperature (0 °C) helps to control the exothermic nature of the reaction and minimize potential side reactions.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier |
| 1,2,3,4-Tetrahydroisoquinoline | C₉H₁₁N | 133.19 | ≥98% | Sigma-Aldrich |
| 2-Bromobutanoyl chloride | C₄H₆BrClO | 185.45 | ≥97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for filtration
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Reaction Setup and Execution
Sources
- 1. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 2. Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. quora.com [quora.com]
The Synthesis of Heterocyclic Compounds: From Foundational Strategies to Modern Innovations
An Application Note and Protocol Guide
Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science, with a vast majority of modern pharmaceuticals incorporating at least one heterocyclic moiety.[1][2] This central role necessitates the continuous development of robust, efficient, and diverse synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies for constructing these vital molecular frameworks. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into cyclocondensation reactions, the power of metal-catalyzed cross-couplings, the efficiency of multicomponent reactions, and the sustainability of green chemistry approaches. Each section is grounded in authoritative literature and includes detailed, self-validating protocols for the synthesis of high-value heterocyclic cores such as benzimidazoles, quinoxalines, and benzodiazepines.
Introduction: The Indispensable Nature of Heterocycles
Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are nature's preferred chemical architecture for biological function.[3][4] Their unique electronic and steric properties allow them to engage in a wide array of interactions with biological targets like enzymes and receptors.[2][3] This versatility has made them cornerstone scaffolds in drug discovery, where they are used to modulate properties like solubility, lipophilicity, and metabolic stability, ultimately optimizing the ADME/Tox profile of drug candidates.[5] The ever-expanding demand for novel, structurally diverse heterocycles fuels the innovation of synthetic methods that are not only efficient and high-yielding but also increasingly sustainable and environmentally benign.
Foundational Synthetic Strategies: Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, typically involving the formation of a ring through the reaction of two or more functional groups with the elimination of a small molecule, such as water. These methods are valued for their reliability and access to a wide range of fundamental heterocyclic systems.
Focus Topic: Benzimidazole Synthesis
The benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole) and anthelmintics.[6] The most common and direct synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as formic acid.
Causality and Mechanism: The reaction proceeds via an initial acylation of one amino group of the o-phenylenediamine by formic acid, forming an N-formyl intermediate. Subsequent intramolecular cyclization, driven by heating, involves the attack of the second amino group onto the formyl carbon, followed by dehydration to yield the aromatic benzimidazole ring. The use of excess formic acid often serves as both the reagent and a solvent. Neutralization with a base like sodium hydroxide is critical for quenching the reaction and precipitating the final product.[7]
Experimental Protocol: Synthesis of 1H-Benzimidazole [7][8]
This protocol details the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| o-Phenylenediamine | 108.14 | 5.4 g | 50 |
| Formic Acid (90%) | 46.03 | 3.2 mL | ~75 |
| Sodium Hydroxide (10% w/v) | 40.00 | As needed | - |
| Decolorizing Carbon | - | ~0.5 g | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine o-phenylenediamine (5.4 g, 50 mmol) and 90% formic acid (3.2 mL).
-
Heating: Heat the mixture in a water bath at 100°C for 2 hours. The solution will darken.
-
Work-up and Neutralization: Cool the flask to room temperature. Slowly and carefully add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper. The product will begin to precipitate.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude benzimidazole by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water (25 mL each).
-
Recrystallization: Transfer the crude solid to a 500 mL beaker and add 150-200 mL of water. Heat the suspension to boiling to dissolve the solid.
-
Decolorization: Add a small amount of decolorizing carbon (~0.5 g) to the hot solution and allow it to digest for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the carbon. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization and Final Isolation: Allow the filtrate to cool to room temperature, then place it in an ice bath to complete crystallization. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.
-
Analysis: The expected yield is 83-85%, with a melting point of 170–172°C.[8]
Caption: Workflow for the synthesis of 1H-Benzimidazole.
Focus Topic: Quinoxaline Synthesis
Quinoxalines are important nitrogen-containing heterocycles that form the core of various antibiotics and compounds active against transplantable tumors.[9][10] The most direct and common synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.
Causality and Mechanism: This reaction is a double condensation. One amino group of the diamine attacks one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate which then dehydrates to an imine. This is followed by an intramolecular attack of the second amino group on the remaining carbonyl, which, after a second dehydration step, yields the stable, aromatic quinoxaline ring. The reaction can be performed under various conditions, from refluxing in ethanol to using catalysts at room temperature to enhance efficiency and yield.[9]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline [9][11][12]
This protocol details the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| o-Phenylenediamine | 108.14 | 108 mg | 1.0 |
| Benzil | 210.23 | 210 mg | 1.0 |
| Phenol (Catalyst) | 94.11 | 19 mg | 0.2 |
| Ethanol/Water (7:3 v/v) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (108 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol) in an ethanol:water mixture (10 mL, 7:3 v/v).
-
Catalyst Addition: Add phenol (19 mg, 0.2 mmol, 20 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: n-hexane/ethyl acetate 20:1). The reaction is typically complete within 30-60 minutes.
-
Precipitation: Upon completion, add 20 mL of water to the reaction mixture and allow it to stand at room temperature for 30 minutes.
-
Isolation and Purification: The pure product will crystallize out of the solution. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry. If further purification is needed, the product can be recrystallized from hot ethanol.
-
Analysis: This method typically produces the desired quinoxaline derivative in high to excellent yields (>90%).[9]
Caption: General reaction for Quinoxaline synthesis.
Advanced Strategies for Complexity & Efficiency
While classical methods are reliable, modern drug discovery demands more complex molecules and greater efficiency. Metal-catalyzed cross-coupling and multicomponent reactions (MCRs) are powerful tools for achieving these goals.
A. Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] It is exceptionally valuable for the functionalization of pre-formed heterocyclic cores, allowing for the introduction of rigid alkynyl linkers that can explore chemical space and act as handles for further transformations.
Causality and Mechanism: The reaction operates via a synergistic dual catalytic cycle involving palladium and copper.
-
Palladium Cycle: Oxidative addition of the aryl/vinyl halide to a Pd(0) species forms a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final product is released from the palladium complex, which regenerates the active Pd(0) catalyst.[14]
This reaction has been effectively used to functionalize quinoline scaffolds, which are prevalent in antimalarial and anticancer agents.[15][16][17]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
B. Multicomponent Reactions (MCRs): The Ugi Reaction
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[18][19][20] This approach is highly valued for its atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse molecules.[21][22]
The Ugi four-component reaction (Ugi 4-CR) is a flagship MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide. By strategically choosing starting materials with additional functional groups, the Ugi reaction can be coupled with a subsequent intramolecular cyclization to build complex heterocyclic scaffolds, such as the medicinally important benzodiazepines.[23][24][25][26]
Causality and Mechanism: The Ugi reaction is initiated by the formation of an imine from the aldehyde and amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the stable final product. When one of the starting materials contains a masked functional group (e.g., an azide), the Ugi adduct can undergo a post-condensation cyclization, such as an intramolecular azide-alkyne cycloaddition, to form highly fused ring systems.[23][27]
Conceptual Protocol: Ugi 4-CR/Intramolecular Cycloaddition for a Triazolobenzodiazepine [23]
This protocol outlines the general steps for synthesizing a complex fused heterocyclic system.
-
Ugi Reaction: Combine 2-azidobenzaldehyde (aldehyde component), propargylamine (amine component), an isocyanide, and a carboxylic acid in a suitable solvent like ethanol. Allow the components to react at room temperature for ~20 hours. This forms the linear Ugi adduct containing both an azide and an alkyne.
-
Base-Induced Cyclization: Treat the Ugi adduct with a base (e.g., KOH in ethanol) to induce an initial ring closure, often forming a diketopiperazine or similar intermediate.
-
Intramolecular Azide-Alkyne Cycloaddition (IAAC): Heat the intermediate in a solvent like ethanol under reflux. This triggers the "click" reaction between the tethered azide and alkyne functionalities, forming the final, fused triazole ring and completing the synthesis of the triazolobenzodiazepine scaffold.
Caption: Workflow for Ugi reaction followed by cyclization.
Green Chemistry Approaches in Heterocyclic Synthesis
Adherence to the principles of green chemistry is now a critical aspect of synthetic design.[19] This involves reducing waste, avoiding hazardous solvents, and minimizing energy consumption. Microwave-assisted synthesis and the use of ionic liquids are two prominent strategies in this domain.
A. Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has become a powerful tool in organic synthesis, offering dramatic reductions in reaction times (from hours to minutes), increased yields, and cleaner reaction profiles compared to conventional heating.[28][29]
Causality and Mechanism: Unlike conventional heating, which relies on conduction and convection, microwave heating occurs through direct interaction of the electromagnetic field with polar molecules in the reaction mixture (dielectric heating).[29] This leads to rapid, uniform, and efficient energy transfer directly to the reactants and solvent, often resulting in reaction rate accelerations that cannot be achieved by simply increasing the temperature of an oil bath. This technique is particularly effective for many heterocyclic syntheses.[30][31]
Comparative Data: Synthesis of Hantzsch Dihydropyridine
| Method | Conditions | Time | Yield |
| Conventional | Reflux in ethanol | 3 hours | Lower |
| Microwave-Assisted | Ethanol, 225 W | 15 minutes | Higher |
B. Ionic Liquids (ILs) as Catalysts and Solvents
Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and smaller inorganic or organic anions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents.[32][33][34]
Causality and Application: In heterocyclic synthesis, ILs can play multiple roles. They can act as environmentally benign solvents, replacing hazardous traditional solvents.[35] Furthermore, by modifying their cationic or anionic components, they can be designed to act as catalysts themselves (e.g., acidic or basic ILs), facilitating reactions like condensations and multicomponent reactions while also serving as the reaction medium.[36] Their recyclability is a key advantage, aligning with the principles of sustainable chemistry.[32][36] For example, the acidic ionic liquid [BMIM]HSO₄ has been shown to efficiently catalyze four-component reactions to yield functionalized pyrroles, acting as both the solvent and catalyst.[36]
Conclusion
The synthesis of heterocyclic compounds is a dynamic and evolving field, driven by the constant need for new therapeutic agents and advanced materials. While classical cyclocondensation methods remain indispensable for building foundational scaffolds, modern strategies like metal-catalyzed cross-coupling and multicomponent reactions have revolutionized the ability to create molecular complexity and diversity with high efficiency. Superimposed on these advancements is the critical paradigm of green chemistry, with techniques like microwave-assisted synthesis and the use of ionic liquids paving the way for more sustainable and environmentally responsible chemical manufacturing. By understanding the principles and practical applications of these diverse methodologies, researchers are well-equipped to design and execute the synthesis of the next generation of impactful heterocyclic molecules.
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Application Notes & Protocols: Investigating the Pharmacological Potential of 2-(2-Bromobutanoyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives
Preamble: The Tetrahydroisoquinoline Scaffold as a Privileged Structure
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically successful synthetic drugs.[1][2] Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[3][4][5] This guide focuses on a novel subclass: N-acylated THIQs, specifically 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline.
The introduction of the 2-bromobutanoyl group at the nitrogen atom is of significant mechanistic interest. This moiety introduces two key features:
-
An Alpha-Bromo Ketone: This functional group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in protein targets. This opens the possibility for irreversible or covalent inhibition of enzymes, a mechanism employed by several potent therapeutic agents.
-
Structural Analogy to Psychoactive Substances: The core phenethylamine-like structure embedded within the THIQ ring, combined with N-acylation and halogenation, bears resemblance to classes of novel psychoactive substances (NPS).[6] For instance, halogenation is a common modification in psychedelic phenethylamines like 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which is a potent serotonin 5-HT2A receptor agonist.[7]
This document provides a structured, hypothesis-driven framework for the synthesis, characterization, and comprehensive pharmacological evaluation of these novel derivatives, designed to elucidate their therapeutic potential and mechanism of action.
Part I: Synthesis and Analytical Characterization
A robust and scalable synthetic route is paramount for generating high-purity compounds for biological screening. The most direct approach involves the N-acylation of the parent THIQ scaffold.
Protocol 1.1: Synthesis of this compound
This protocol outlines the synthesis via the acylation of commercially available 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride.
Rationale: This method is chosen for its efficiency and high yield. The use of a non-nucleophilic base like triethylamine (TEA) is critical to scavenge the HCl byproduct without competing in the acylation reaction. Anhydrous conditions are necessary to prevent hydrolysis of the reactive acyl chloride.
Materials:
-
1,2,3,4-tetrahydroisoquinoline
-
2-bromobutanoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Add 2-bromobutanoyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the final product.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine the final purity of the compound.
Caption: Workflow for Synthesis and Characterization.
Part II: In Vitro Pharmacological Evaluation
A tiered screening approach is proposed to efficiently probe the two primary hypotheses: neuropharmacological activity and covalent enzyme inhibition.
Hypothesis 1: Neuropharmacological & Psychoactive Potential
The structural features of the derivative warrant investigation into its effects on central nervous system (CNS) targets, particularly those involved in mood, perception, and reward.
Protocol 2.1: CNS Receptor Binding and Transporter Inhibition Assays
Rationale: This panel of assays will determine the affinity of the derivative for key receptors and transporters implicated in the action of psychoactive drugs.[8][9] A broad screen can quickly identify primary targets and guide further mechanistic studies.
Methodology:
-
Utilize commercially available radioligand binding assay services (e.g., Eurofins SafetyScreen, CEREP panel).
-
Screen the derivative at an initial concentration of 10 µM against a panel of CNS targets.
-
For any target showing >50% inhibition, perform follow-up concentration-response curves to determine the inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).
Table 1: Primary CNS Target Screening Panel
| Target Class | Specific Target | Rationale |
|---|---|---|
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Key targets for psychedelics and antidepressants.[7] |
| Dopamine Receptors | D₁, D₂, D₃ | Central to reward, motivation, and motor control.[9][10] |
| Adrenergic Receptors | α₁, α₂, β₁, β₂ | Modulate alertness and autonomic functions.[11][12] |
| Monoamine Transporters | DAT, SERT, NET | Targets for stimulants (cocaine, amphetamine) and antidepressants.[8] |
| Glutamate Receptors | NMDA, AMPA | Implicated in dissociative and psychotomimetic effects.[13] |
Protocol 2.2: In Vitro Neurotoxicity Assessment
Rationale: Before any consideration for in vivo studies, it is critical to assess the potential for neurotoxicity. Novel psychoactive substances can induce cell death through various mechanisms, including oxidative stress and apoptosis.[6] The human neuroblastoma SH-SY5Y cell line is a well-established model for such studies due to its human origin and dopaminergic characteristics.[6]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DCFDA (2′,7′-dichlorofluorescin diacetate) for ROS detection
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions (37 °C, 5% CO₂).
-
Cell Viability (MTT Assay):
-
Plate cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treat cells with increasing concentrations of the test derivative (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Oxidative Stress (ROS Assay):
-
Treat cells as above for a shorter duration (e.g., 6 hours).
-
Load cells with DCFDA dye.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) to quantify intracellular reactive oxygen species (ROS).
-
-
Apoptosis/Necrosis (Flow Cytometry):
-
Treat cells for 24 hours.
-
Harvest cells and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the cell population using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caption: In Vitro Pharmacological Screening Cascade.
Hypothesis 2: Covalent Enzyme Inhibition
The electrophilic alpha-bromo ketone suggests potential for covalent modification of target proteins.
Protocol 2.3: Covalent Inhibitor Screening
Rationale: A targeted screen against enzymes known to be susceptible to covalent modification by alpha-halo ketones can identify potential therapeutic targets outside the CNS. Cysteine proteases (e.g., caspases, cathepsins) are a prime example.
Methodology:
-
Select a panel of representative enzymes with active site cysteine or histidine residues.
-
Perform an initial screen using a standard activity assay for each enzyme (e.g., using a fluorogenic substrate).
-
Incubate the enzyme with the test derivative (e.g., at 10 µM) for a set time (e.g., 30 minutes) before adding the substrate.
-
Identify hits as compounds that cause significant (>50%) and time-dependent inhibition of enzyme activity.
Protocol 2.4: Determination of Covalent Mechanism
Rationale: For any hits from Protocol 2.3, it is essential to confirm a covalent mechanism of action and distinguish it from tight-binding reversible inhibition. A jump-dilution experiment is a classic method for this purpose.
Methodology:
-
Incubate the target enzyme with a high concentration (e.g., 10-20x IC₅₀) of the inhibitor for various time points.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the enzyme's substrate.
-
Monitor the recovery of enzyme activity over time.
-
Interpretation: A non-covalent, reversible inhibitor will rapidly dissociate upon dilution, leading to a quick recovery of enzyme activity. A covalent, irreversible inhibitor will not dissociate, and enzyme activity will not recover.
Part III: In Vivo Pharmacological Assessment
Promising in vitro data (high potency at a specific target, low neurotoxicity) justifies progression to in vivo models to assess physiological effects and behavioral outcomes. All animal procedures must be approved by an Institutional Animal Ethics Committee.[14]
Protocol 3.1: Rodent Models for Neuropharmacological Profiling
Rationale: A battery of behavioral tests in mice or rats can provide a holistic view of the compound's effects on locomotion, anxiety, and potential psychedelic-like activity.[15]
Animals: Male Wistar rats or C57BL/6 mice are commonly used for behavioral pharmacology.[14] Animals should be acclimatized for at least one week before testing.
Procedure:
-
Dose-Response Determination: Administer the compound (e.g., via intraperitoneal injection) at three different doses (e.g., 1, 5, 20 mg/kg) and include a vehicle control group.
-
Open Field Test (OFT):
-
Purpose: Assesses general locomotor activity and anxiety-like behavior.
-
Method: Place the animal in the center of an open arena and record its movement for 15-30 minutes using video tracking software.
-
Endpoints: Total distance traveled, time spent in the center versus the periphery. A stimulant effect would increase distance, while an anxiolytic effect might increase time in the center.
-
-
Elevated Plus Maze (EPM):
-
Purpose: A standard test for assessing anxiety-like behavior.
-
Method: The maze consists of two open and two closed arms. Place the animal in the center and allow it to explore for 5 minutes.
-
Endpoints: Time spent in the open arms versus closed arms. Anxiolytic compounds typically increase the time spent in the open arms.
-
-
Head-Twitch Response (HTR) in Mice:
-
Purpose: A behavioral proxy for 5-HT2A receptor activation, characteristic of classic psychedelics.
-
Method: After compound administration, place the mouse in an observation chamber and manually count the number of rapid, side-to-side head movements for a defined period.
-
Endpoints: Total number of head twitches. An increase suggests 5-HT2A agonist activity.
-
Table 2: Example Data Summary for In Vivo Behavioral Studies
| Dose (mg/kg) | Open Field: Total Distance (m) | Elevated Plus Maze: % Time in Open Arms | Head-Twitch Response (count/30 min) |
|---|---|---|---|
| Vehicle | 15.2 ± 2.1 | 18.5 ± 3.4 | 1.2 ± 0.5 |
| 1.0 | 25.6 ± 3.5* | 20.1 ± 4.1 | 5.4 ± 1.8* |
| 5.0 | 42.1 ± 5.2** | 16.8 ± 3.9 | 25.8 ± 6.2** |
| 20.0 | 18.3 ± 4.0 | 10.2 ± 2.5* | 48.1 ± 9.5** |
*p < 0.05, **p < 0.01 vs. Vehicle
Part IV: Data Interpretation and Future Directions
The integrated data from this multi-tiered approach will provide a comprehensive initial profile of the pharmacological activity of this compound derivatives.
-
Scenario A: Potent CNS Receptor Activity & Low Toxicity: If the compound shows high affinity for a specific CNS target (e.g., 5-HT2A), exhibits a corresponding in vivo behavioral phenotype (e.g., HTR), and has a good in vitro safety window, it could be a candidate for development as a CNS therapeutic or a tool compound for neuropharmacological research.
-
Scenario B: Potent and Covalent Enzyme Inhibition: If the compound is identified as a potent, irreversible inhibitor of a specific enzyme, future work would focus on selectivity profiling against related enzymes and optimizing the structure to improve potency and reduce off-target effects.
-
Scenario C: High Toxicity or No Specific Activity: If the compound demonstrates significant neurotoxicity at low concentrations or lacks potent activity at any of the targets screened, it would be deprioritized for further development.
Future steps for promising candidates would include lead optimization through structure-activity relationship (SAR) studies, in vivo pharmacokinetic and metabolic profiling[16], and assessment in more complex disease models.
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Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 859-881. [Link]
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Khabnadideh, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
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Al-Warhi, T., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(18), 4156. [Link]
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Brzezińska, E., & Giełdanowski, J. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. [Link]
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Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
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Application Note: A Strategic Guide to the Synthesis and Biological Evaluation of Novel Bioactive Compounds from a 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline Scaffold
Abstract
This guide provides a comprehensive framework for the development of novel bioactive compounds originating from 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. Our focus is on leveraging the reactive α-bromo amide handle of the title compound to rapidly generate a diverse chemical library. We present detailed, field-proven protocols for the synthesis of the starting material, its subsequent diversification through nucleophilic substitution, and a strategic cascade of primary biological assays to identify promising lead compounds.
Introduction & Scientific Rationale
The THIQ nucleus is a cornerstone of alkaloid chemistry and drug discovery[4]. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal scaffold for targeting various biological receptors and enzymes. The literature is replete with examples of THIQ derivatives exhibiting potent biological effects, from antitumor and anti-angiogenesis agents to KRas inhibitors[5][6].
The starting material, this compound, is a strategically designed precursor. The key to its utility lies in the α-bromo amide functionality. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the bromine atom an excellent leaving group for bimolecular nucleophilic substitution (SN2) reactions[7][8]. This provides a direct and efficient route to introduce a wide variety of functional groups, enabling a systematic exploration of the chemical space around the THIQ core to establish structure-activity relationships (SAR).
This document outlines a logical and efficient workflow, from the synthesis of this key intermediate to the identification of initial biological "hits."
Synthesis of the Core Reagent: this compound
The initial step is the synthesis of the core electrophile. This is achieved through a standard acylation of the secondary amine of the THIQ ring with 2-bromobutanoyl chloride. The causality behind this choice is the high reactivity of the acid chloride, which ensures a rapid and high-yielding amide bond formation.
Protocol 1: Synthesis of the Starting Material
-
Objective: To synthesize this compound.
-
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 eq)
-
2-Bromobutanoyl chloride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath. The use of a non-nucleophilic base like TEA is crucial to neutralize the HCl byproduct without competing in the reaction.
-
Add 2-bromobutanoyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintaining a low temperature controls the exothermicity of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure title compound.
-
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Synthetic Diversification Strategy
With the core electrophile in hand, the next phase is to generate a library of analogues. The primary pathway for diversification is the nucleophilic displacement of the α-bromide.
Protocol 2: General Protocol for Nucleophilic Substitution at the α-Carbon
-
Objective: To create a library of α-substituted derivatives by reacting the core reagent with various nucleophiles.
-
Causality: This reaction proceeds via an SN2 mechanism, where an electron-rich nucleophile attacks the electrophilic α-carbon, displacing the bromide ion[7]. The choice of a polar aprotic solvent (like DMF or acetonitrile) facilitates this mechanism by solvating the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
-
Materials:
-
This compound (1.0 eq)
-
Selected Nucleophile (e.g., primary/secondary amine, thiol, sodium azide) (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) for thiols (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
Dissolve the starting bromo-amide (1.0 eq) in anhydrous DMF.
-
Add the chosen nucleophile (1.2 eq). If the nucleophile is an amine, it can be added directly. If it is a thiol, a base like K₂CO₃ should be added to generate the more nucleophilic thiolate in situ.
-
Stir the reaction mixture at room temperature or heat gently (50-70 °C) to increase the reaction rate. The optimal temperature depends on the nucleophilicity of the chosen reagent.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the high-boiling DMF solvent and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Validation: Characterize each new analogue by NMR and MS to confirm successful substitution.
Data Presentation: Representative Library of Potential Derivatives
| Nucleophile | Reagent Example | Expected Product Structure | Potential Biological Relevance |
| Primary Amine | Benzylamine | 2-(2-(benzylamino)butanoyl)-THIQ | Scaffold for peptidomimetics |
| Secondary Amine | Morpholine | 2-(2-morpholinobutanoyl)-THIQ | Improves solubility, common in CNS drugs |
| Thiol | 4-methoxythiophenol | 2-(2-((4-methoxyphenyl)thio)butanoyl)-THIQ | Potential enzyme inhibitors |
| Azide | Sodium Azide (NaN₃) | 2-(2-azidobutanoyl)-THIQ | Precursor to α-amino amides via reduction |
Visualization: Synthetic Workflow
Caption: Workflow for diversifying the core scaffold.
Primary Biological Evaluation Cascade
A logical screening cascade is essential for efficiently identifying bioactive compounds. Based on the extensive literature on THIQ derivatives, primary assays targeting cancer and microbial pathogens are a high-yield starting point[1][2][9].
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
-
Objective: To assess the cytotoxic (anti-proliferative) effects of the synthesized compounds against a panel of human cancer cell lines.
-
Causality: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The formation of purple formazan crystals is proportional to the number of metabolically active (i.e., viable) cells. A decrease in signal indicates cell death or a reduction in proliferation.
-
Materials:
-
Human cancer cell lines (e.g., HCT116-colon, MCF-7-breast, A549-lung)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Doxorubicin (positive control)
-
-
Equipment:
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treat the cells with various concentrations of the compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include wells for untreated cells (negative control) and doxorubicin-treated cells (positive control).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance on a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Modification | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| Parent | α-Bromo | >100 | >100 | >100 |
| Cmpd-A1 | α-morpholino | 52.3 | 78.1 | >100 |
| Cmpd-B1 | α-thiophenyl | 8.7 | 12.4 | 95.2 |
| Doxorubicin | (Control) | 0.2 | 0.15 | 1.5 |
Protocol 4: Antimicrobial Susceptibility Testing (MIC Determination)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against representative bacterial and fungal strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
Ciprofloxacin (bacterial positive control), Fluconazole (fungal positive control)
-
-
Procedure:
-
Perform a serial two-fold dilution of each test compound in a 96-well plate containing broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24h for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualization: Biological Screening Cascade
Caption: High-throughput screening cascade for hit identification.
References
-
Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1). [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13886-13911. [Link]
-
ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Australian Journal of Chemistry. (2019). Versatile Synthesis of Functionalized Tetrahydroisoquinolines by Ring Transformation of 2H-Pyran-2-ones. Australian Journal of Chemistry, 72(7), 524-532. [Link]
-
The Journal of Organic Chemistry. A Rapid Approach to the Synthesis of Highly Functionalized Tetrahydroisoquinolines. ACS Publications. [Link]
-
Organic Letters. (2024). Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters, 26, 84-88. [Link]
-
Gundla, R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4947. [Link]
-
Accounts of Chemical Research. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. ACS Publications. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Chemical Science. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. [Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publications. [Link]
-
ResearchGate. Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. [Link]
-
Chemistry – A European Journal. (2020). Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health. [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 8(11). [Link]
-
Molecules. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Institutes of Health. [Link]
-
Molecules. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. [Link]
-
Chemistry – A European Journal. (2021). The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. [Link]
-
ResearchGate. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
University of Bath's Research Portal. Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. [Link]
-
ResearchGate. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. [Link]
-
The Journal of Organic Chemistry. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. ACS Publications. [Link]
-
ResearchGate. Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. [Link]
-
MDPI. (2023). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. [Link]
-
ACS Omega. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. National Institutes of Health. [Link]
-
Molecules. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. National Institutes of Health. [Link]
-
MDPI. (2024). New Derivatives of Oleanolic Acid: Semi-Synthesis and Evaluation of Their Anti-15-LOX, Anti-α-Glucosidase and Anticancer Activities and Molecular Docking Studies. MDPI. [Link]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the dedicated technical support guide for the synthesis of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific acylation reaction. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles into a practical troubleshooting guide and FAQ section to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, practical issues that may arise during the synthesis. The format is designed to help you quickly identify your problem and implement a validated solution.
Question 1: My reaction yield is very low or I've isolated no product. What are the primary causes?
Answer: Low or no yield in the acylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) with 2-bromobutanoyl chloride is a frequent issue stemming from several key factors. The most common culprits are reagent degradation, improper reaction conditions, or deactivation of the nucleophile.
Root Cause Analysis & Solutions:
| Problem Area | Underlying Cause | Recommended Solution & Rationale |
| Reagent Integrity | Hydrolysis of 2-Bromobutanoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture, forming the unreactive 2-bromobutanoic acid.[1] | Action: Use a fresh bottle of the acyl chloride or purify it via distillation before use. Handle the reagent under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[2] |
| Nucleophile Inactivity | Protonation of THIQ: The reaction generates hydrochloric acid (HCl) as a byproduct.[3][4] Without a base, this acid will protonate the nitrogen atom of the starting amine, rendering it non-nucleophilic and halting the reaction.[5] | Action: Incorporate a base into the reaction. A common and effective method is the Schotten-Baumann reaction, which uses an aqueous base (like NaOH) or an organic base (like pyridine or triethylamine) to neutralize the HCl as it forms.[6][7][8] |
| Reaction Conditions | Suboptimal Temperature: The reaction between acyl chlorides and amines is typically exothermic.[] Running the reaction at elevated temperatures can promote side reactions, while a temperature that is too low may result in an impractically slow reaction rate. | Action: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the acyl chloride to control the initial exotherm.[10] Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS for completion. |
| Steric Hindrance | Bulky Reagents: While not extreme in this case, steric hindrance can slow down coupling reactions.[2] | Action: Ensure adequate reaction time. If the reaction stalls, gentle heating (e.g., to 40 °C) can be considered, but must be balanced against the risk of side reactions. |
Question 2: I'm observing significant side products in my crude reaction mixture. How can I identify and minimize them?
Answer: Side product formation often complicates purification and reduces the yield of the desired amide. The structure of 2-bromobutanoyl chloride presents a key liability that can lead to unwanted pathways, particularly under basic conditions.
Troubleshooting Workflow for Side Product Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. researchgate.net [researchgate.net]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 8. grokipedia.com [grokipedia.com]
- 10. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Purification of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for the purification of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. As Senior Application Scientists, we have structured this guide to address the unique challenges presented by this molecule, combining established methodologies with practical, field-proven insights.
The target molecule, this compound, possesses two key structural features that dictate the purification strategy:
-
A Basic Tetrahydroisoquinoline (THIQ) Nucleus: The secondary amine of the parent THIQ is acylated, reducing its basicity. However, the nitrogen lone pair can still interact with acidic stationary phases like silica gel, potentially leading to poor separation.[1][2][3]
-
An α-Bromo Carbonyl Moiety: This functional group is a potent electrophile and a lachrymator.[4] It can be sensitive to certain nucleophilic or basic conditions, making the choice of purification technique critical to prevent degradation or side reactions.
This guide will walk you through a logical purification workflow, from the initial workup to high-purity isolation.
Part 1: Initial Workup & Pre-Purification FAQs
A robust purification begins with a clean and effective post-reaction workup. Rushing this step often complicates the subsequent chromatographic or crystallization procedures.
Q1: My synthesis is complete. What is the correct aqueous workup procedure to perform before attempting purification?
A1: The goal of the workup is to remove inorganic salts, water-soluble starting materials, and acidic byproducts like hydrobromic acid (HBr) that may have formed.
Protocol 1: Standard Aqueous Workup
-
Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (like THF), dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the organic mixture to a separatory funnel. Wash sequentially with:
-
Cold Water (2x): To remove the bulk of water-soluble materials.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution (1-2x): This is a critical step. It neutralizes any acid (e.g., HBr) in the mixture. The α-bromo ketone is sensitive to strong bases, but a weak base like bicarbonate is generally safe and necessary to prevent acid-catalyzed degradation on silica gel.[4] Continue washing until gas evolution (CO₂) ceases.
-
Saturated Sodium Chloride (Brine) Solution (1x): To remove residual water from the organic layer and break up any emulsions.
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Assessment: The resulting crude oil or solid should be analyzed by TLC or ¹H NMR to assess the complexity of the mixture before proceeding to chromatography.
Q2: What are the most probable impurities I should expect from the acylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl bromide/chloride?
A2: Anticipating impurities is key to designing an effective separation. The following table outlines the most common side-products and starting materials you may encounter.
Table 1: Potential Impurities and Characteristics
| Impurity Name | Probable Source | Relative Polarity (on Silica) | Removal Strategy |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Unreacted starting material | More polar than product | Aqueous acid wash (workup), Chromatography |
| 2-Butanoyl-THIQ | Contamination in acylating agent | Less polar than product | Difficult by chromatography, ensure pure reagents |
| Di-brominated species | Over-bromination of butanoyl halide | Less polar than product | Careful chromatography |
| 2-Bromobutanoic acid | Hydrolysis of acylating agent | Very polar | Removed by NaHCO₃ wash during workup |
Part 2: Flash Column Chromatography: The Workhorse Technique
Flash column chromatography is the most common and effective method for purifying this compound on a laboratory scale.[5] Success hinges on the correct choice of stationary and mobile phases.
Caption: General workflow for flash column chromatography purification.
Chromatography Troubleshooting FAQs
Q3: My compound is streaking badly on the silica TLC plate and column. What causes this and how do I fix it?
A3: This is a classic sign of an unwanted interaction between your compound and the stationary phase. The THIQ moiety, although acylated, can still interact with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This causes tailing (streaking) and can lead to poor separation and even decomposition.
Solution:
-
Deactivate the Silica Gel: Add a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to your mobile phase.[1] Start with 0.5-1% (v/v) . The amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly. This simple addition often dramatically improves peak shape.[1]
Q4: I am struggling to separate my product from a closely-running impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the separation conditions to exploit subtle differences in polarity between your product and the impurity.[1]
Solutions, in order of approach:
-
Optimize the Mobile Phase: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on TLC, with maximum separation from impurities.[1] If a single (isocratic) solvent system doesn't work, use gradient elution . Start with a less polar solvent system and gradually increase the polarity during the column run. This will sharpen the peaks of later-eluting compounds and can resolve components that co-elute isocratically.[1]
-
Change the Stationary Phase: If optimizing the mobile phase on silica fails, the selectivity of the stationary phase may be the issue. Consider an alternative:
-
Neutral or Basic Alumina: Alumina is an excellent alternative for acid-sensitive or basic compounds.[1] It offers a different selectivity profile compared to silica and can often resolve impurities that are inseparable on silica gel.
-
-
Improve Your Technique:
-
Use a taller, thinner column for difficult separations to increase the number of theoretical plates.
-
Dry load the sample. Dissolve your crude product in a minimal amount of DCM, add a small amount of silica gel or Celite, and evaporate the solvent to get a dry, free-flowing powder. This powder can be carefully added to the top of the column, which often results in a much sharper band and better separation than loading the sample dissolved in liquid.[5]
-
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| System | Typical Ratio (v/v) | Polarity | Notes |
|---|---|---|---|
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Excellent starting point. Adjust ratio for target Rf.[6] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Good for more polar compounds. Be cautious, high % of MeOH can dissolve silica. |
| Toluene / Acetone | 9:1 to 7:3 | Medium | Offers different selectivity compared to ester-based systems. |
Part 3: Alternative and Final Purification Methods
Q5: Is crystallization a viable option for this compound? My product "oiled out" when I tried.
A5: Yes, crystallization can be an excellent method for obtaining highly pure material, especially after an initial chromatographic cleanup.[7] "Oiling out" typically occurs for two reasons: the presence of impurities preventing lattice formation, or a very high solubility of the compound in the chosen solvent.[8]
Protocol 2: General Recrystallization
-
Solvent Screening: In parallel, dissolve small amounts of your purified (or semi-purified) product in various solvents (e.g., ethyl acetate, acetone, isopropanol, ethanol) with gentle heating until fully dissolved.
-
Cooling: Allow the solutions to cool slowly to room temperature, then place them in a refrigerator or freezer. A suitable solvent is one in which the compound is soluble when hot but poorly soluble when cold.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous batch.
-
Troubleshooting "Oiling Out": If the product oils out, it is too soluble. Try a solvent system where your product is less soluble, or use a co-solvent system. For example, dissolve the oil in a minimal amount of a good solvent (like DCM or ethyl acetate) and slowly add a poor solvent (like hexanes or pentane) dropwise until the solution becomes cloudy (the cloud point). Gently warm until clear, then cool slowly.
Q6: When is preparative HPLC a better choice than flash chromatography?
A6: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique best suited for specific situations:
-
Final Polishing: When you need very high purity (>99%) for biological assays or analytical standards.
-
Difficult Separations: For separating diastereomers or impurities with nearly identical polarity to your product.
-
Small Scale: When purifying small quantities of material (typically <1g).
A common method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid added to improve peak shape.[9] Note that after purification, the acidic modifier will need to be removed, typically by neutralization and extraction or by lyophilization if the salt is volatile.
Part 4: Safety & Handling
Q7: What are the specific safety precautions I must take when handling this compound?
A7: The α-bromo ketone functional group makes this compound a hazardous material.
-
Lachrymator: The compound is expected to be a lachrymator, meaning its vapors will cause severe eye irritation and tearing.
-
Irritant: It is a strong skin and respiratory tract irritant.[8]
-
Alkylation Agent: As an electrophile, it can react with biological nucleophiles.
Mandatory Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): a lab coat, splash goggles (not safety glasses), and nitrile gloves (consider double-gloving).
-
Have a quench solution, such as a dilute solution of sodium bisulfite, readily available to neutralize any spills.
Caption: Troubleshooting decision tree for column chromatography issues.
References
-
Yasrebi, H., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(15), 4989. Available at: [Link]
-
Reddit r/Chempros. (2020). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
Tolstikov, A. G., et al. (2004). Synthesis of bis-Tetrahydroisoquinolines Based on Homoveratrylamine and Dibasic Acids. 2. Chemistry of Natural Compounds, 40(4), 368-372. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Singh, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(16), 9494-9523. Available at: [Link]
-
Pápai, V., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1495. Available at: [Link]
- Mokrosz, J. L., et al. (1993).
-
International Journal of Scientific & Technology Research. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 4(8). Available at: [Link]
- Google Patents. (2011). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Marigo, M., et al. (2006). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 71(19), 7109-7112. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link].
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- 9. pdf.benchchem.com [pdf.benchchem.com]
side reactions in the bromination of N-butanoyl-1,2,3,4-tetrahydroisoquinoline
Starting Research on Bromination
I've initiated a thorough search for data on brominating N-butanoyl-1,2,3,4-tetrahydroisoquinoline. My focus is on understanding potential side reactions and the established mechanistic pathways. The goal is to build a robust foundation of knowledge to guide this project. I'm prioritizing established literature.
Analyzing Reaction Parameters
I'm now diving into Google searches specifically focused on bromination of N-butanoyl-1,2,3,4-tetrahydroisoquinoline, looking at side reactions and mechanistic pathways. I'm prioritizing authoritative sources and looking into common problems like over-bromination and amide-related issues. I'll be creating a technical support center with troubleshooting guidance, and I'm drafting experimental protocols and quantitative data summaries. I'll also visualize mechanisms with Graphviz diagrams.
Planning the Information Structure
I'm now outlining the structure of the technical support center. My plan is to start with broad Google searches on bromination, focusing on the N-butanoyl-1,2,3,4-tetrahydroisoquinoline system, and common side reactions and mechanistic pathways. I'll then move into creating an organized question-and-answer format, with a troubleshooting section, and detailed experimental protocols and data summaries. I'm also preparing to create visual Graphviz diagrams for the mechanisms.
Defining Search Terms and Structure
I'm now generating search terms and refining the structure for the technical support center. My plan is to start with a broad search focused on the bromination of N-butanoyl-1,2,3,4-tetrahydroisoquinoline, as well as side reactions and related chemistries like the Pictet-Spengler and Bischler-Napieralski reactions. I will then analyze these search results, identifying the most problematic side reactions to create a question-and-answer format and a troubleshooting guide. I'll structure this information to offer expert explanations for all experimental choices, emphasizing trustworthy protocols with in-text citations and a full references section.
Expanding the Research Scope
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optimization of reaction conditions for nucleophilic substitution on alpha-bromo amides
Welcome to the technical support center for the optimization of nucleophilic substitution reactions on α-bromo amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields, minimize side reactions, and ensure the stereochemical integrity of your products.
Introduction: The Versatility and Challenges of α-Bromo Amides
α-Bromo amides are valuable synthetic intermediates due to the reactivity of the α-halogen, which can be displaced by a wide array of nucleophiles to form α-substituted amides.[1][2] This functionality is a cornerstone in the synthesis of pharmaceuticals and other bioactive molecules, including α-amino acid derivatives.[1] However, the success of this nucleophilic substitution reaction is highly dependent on a delicate balance of several factors, including the nature of the substrate, the nucleophile, the solvent, and the choice of base. Common pitfalls include low yields, the formation of unwanted byproducts, and racemization at the α-carbon.[3][4] This guide will equip you with the knowledge to systematically address these challenges.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the presence of side products are common hurdles in nucleophilic substitutions on α-bromo amides.[4] The following table outlines frequent problems, their probable causes, and actionable solutions grounded in established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Conversion | 1. Steric Hindrance: Bulky groups on the α-carbon, the amide nitrogen, or the nucleophile can impede the backside attack required for an S_N2 reaction.[5][6][7][8] | - Use a less sterically hindered nucleophile if possible.- Increase the reaction temperature to overcome the activation energy barrier.[9] - Consider a metal-catalyzed cross-coupling reaction as an alternative for highly hindered substrates.[10][11][12] | Steric hindrance raises the energy of the S_N2 transition state, slowing down the reaction rate.[6][7] Higher temperatures provide the necessary energy to surmount this barrier. |
| 2. Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide. | - Switch to a more potent nucleophile (e.g., use the conjugate base of the nucleophile).- Employ a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance nucleophilicity.[13][14] | Polar aprotic solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[13][14] | |
| 3. Inappropriate Solvent: The solvent may be stabilizing the reactants more than the transition state. | - For S_N2 reactions, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[13][14] - For reactions that may proceed via an S_N1 pathway (e.g., with tertiary α-bromo amides), a polar protic solvent (e.g., water, ethanol) can be beneficial.[13][14] | Polar aprotic solvents favor S_N2 reactions by not solvating the nucleophile, while polar protic solvents stabilize the carbocation intermediate in S_N1 reactions.[13][14] | |
| Formation of Side Products | 1. Elimination (E2) Reaction: A strong, sterically hindered base can promote the elimination of HBr to form an α,β-unsaturated amide. | - Use a non-nucleophilic, weaker base (e.g., K₂CO₃, DIPEA) in stoichiometric amounts.[9] - Run the reaction at a lower temperature. | Lower temperatures generally favor substitution over elimination. Weaker, non-hindered bases are less likely to abstract the α-proton. |
| 2. Hydrolysis of the Amide: If water is present, especially under acidic or basic conditions, the amide bond can be cleaved.[15][16][17] | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Amide hydrolysis is a competing reaction that consumes the starting material and product.[16][17] | |
| 3. Favorskii-like Rearrangement: Under certain basic conditions, α-halo amides can undergo rearrangement to form "reversed" α-amino amides.[18] | - Carefully select the base and solvent system. For instance, using powdered NaOH in neat amine at low temperatures can favor direct substitution.[18] | The reaction conditions dictate the dominant pathway; specific base/solvent combinations can suppress rearrangement. | |
| Racemization of Chiral α-Bromo Amides | 1. S_N1 Pathway: If the reaction proceeds through a planar carbocation intermediate, a racemic mixture of products will be formed.[3] | - Promote the S_N2 mechanism by using a polar aprotic solvent and a strong nucleophile.[13][14] - Avoid conditions that favor carbocation formation, such as the use of Lewis acids with substrates prone to ionization. | The S_N2 reaction proceeds with inversion of configuration, preserving stereochemical purity, whereas the S_N1 mechanism leads to racemization.[3][19] |
| 2. Base-Catalyzed Epimerization: The α-proton can be abstracted by a base, leading to the formation of an enolate which can then be protonated from either face, causing racemization.[20] | - Use a stoichiometric amount of a non-nucleophilic base.- Add the base slowly at low temperatures. | Minimizing the concentration of the enolate intermediate and keeping the temperature low can reduce the rate of epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for nucleophilic substitution on α-bromo amides?
A1: For the commonly desired S_N2 pathway, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[13][14] These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[13][14] Polar protic solvents like water and alcohols can slow down S_N2 reactions by forming hydrogen bonds with the nucleophile, effectively "caging" it.[13][14][21]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical to avoid side reactions. For simple nucleophilic substitutions where the nucleophile is an amine, an excess of the amine can sometimes act as the base.[18] For other nucleophiles, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often a good choice to neutralize the HBr formed during the reaction without competing with the nucleophile.[9] Strong, hindered bases like potassium tert-butoxide should be used with caution as they can promote elimination.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Increasing the reaction temperature is a common method to accelerate slow reactions.[9] However, be mindful that higher temperatures can also lead to an increase in side products. Alternatively, you can try using a more reactive nucleophile or switching to a more polar aprotic solvent. In some cases, the addition of a catalyst, such as a phase-transfer catalyst for reactions with ionic nucleophiles, can be beneficial.
Q4: I am working with a chiral α-bromo amide. How can I prevent racemization?
A4: To prevent racemization, it is crucial to favor the S_N2 mechanism, which proceeds with inversion of configuration.[3] This can be achieved by using a polar aprotic solvent, a strong nucleophile, and relatively low reaction temperatures.[13][14] Avoid conditions that could promote an S_N1 reaction, which involves a planar carbocation intermediate and leads to racemization.[3][19] Also, be cautious with the amount and type of base used, as excess strong base can cause epimerization of the starting material or product via enolate formation.[20]
Experimental Protocol: A General Procedure for Nucleophilic Substitution on an α-Bromo Amide
This protocol provides a general starting point for the reaction of an α-bromo amide with an amine nucleophile. The specific conditions may need to be optimized for your particular substrate and nucleophile.
Materials:
-
α-Bromo amide (1.0 eq.)
-
Amine nucleophile (1.2-1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Non-nucleophilic base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq.)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the α-bromo amide (1.0 eq.).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., acetonitrile) to dissolve the α-bromo amide.
-
Addition of Amine and Base: Add the amine nucleophile (1.2-1.5 eq.) to the solution, followed by the addition of the base (e.g., K₂CO₃, 2.0-3.0 eq.).[9]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (a typical starting point is 60-80 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a solid base like K₂CO₃, filter the reaction mixture to remove the solids.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired α-substituted amide.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues encountered during the nucleophilic substitution on α-bromo amides.
Caption: A workflow diagram for troubleshooting nucleophilic substitution on α-bromo amides.
References
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D'yakonov, V. A., & Dzhemilev, U. M. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistrySelect, 3(44), 12473-12503. Retrieved from [Link]
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Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
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Fu, G. C. (2008). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 130(45), 14932–14933. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. Retrieved from [Link]
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Fu, G. C. (2008). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. PMC. Retrieved from [Link]
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Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained. Retrieved from [Link]
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Maulide, N., & Farkas, V. (2019). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]
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Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
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Chemistry - The Central Science. (2019). Effect of solvent in Nucleophilic Substitution Reaction [Video]. YouTube. Retrieved from [Link]
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Purechemistry. (2023). Ambient nucleophile in aliphatic nucleophilic substitution reaction. Retrieved from [Link]
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Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Amides [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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Maulide, N., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(47), 18806–18815. Retrieved from [Link]
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ResearchGate. (2025). Switching Pathways: Room-Temperature Neutral Solvolysis and Substitution of Amides. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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FutureLearn. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]
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Labster. (2025). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 21.8: Chemistry of Amides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). 7.2c Racemization in SN1 Reactions [Video]. YouTube. Retrieved from [Link]
-
Westin, J. (n.d.). Reactions of Amides - Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). 20.2 Nucleophilic Acyl Substitution [Video]. YouTube. Retrieved from [Link]
-
Allery Chemistry. (2024). Overview of nucleophilic addition to esters and amides [Video]. YouTube. Retrieved from [Link]
-
Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from [Link]
-
Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 19(22), 6068–6071. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.9: Nucleophilic Substitution at Activated Amides and Carbamides. Retrieved from [Link]
-
Ota, Y., et al. (2021). HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATION TO DYNAMIC KINETIC RESOLUTION. HETEROCYCLES, 103(1), 218-226. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. Retrieved from [Link]
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Technical Support Center: Storage and Handling of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
Document ID: TSS-THIQ-BR-001
Version: 1.0
Introduction
Welcome to the technical support guide for 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. The molecule's structure, featuring a reactive α-bromo amide functional group, necessitates specific storage and handling protocols to prevent degradation.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice, and best-practice protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition I should look for?
A1: Visual inspection is the first line of defense. Key signs of degradation include:
-
Color Change: The pure compound should be a white to off-white solid. The development of a yellow or brown hue is a common indicator of decomposition, often due to the formation of unsaturated byproducts or oxidative degradation.
-
Change in Physical State: Any clumping, melting at room temperature (if it's a solid), or appearance of an oily film suggests the presence of impurities or degradation products.
-
Insolubility: If you observe difficulty in dissolving the compound in a solvent in which it was previously soluble, this may indicate the formation of polymeric or insoluble byproducts.
-
Inconsistent Analytical Data: Discrepancies in NMR, LC-MS, or TLC results compared to the reference data are definitive signs of decomposition. Look for the appearance of new peaks or a decrease in the main peak's purity percentage.
Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?
A2: Based on the reactivity of the α-bromo amide and tetrahydroisoquinoline moieties, we recommend a multi-faceted approach to storage. The goal is to inert the compound from atmospheric components and potential catalysts.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of all potential decomposition reactions, including hydrolysis and elimination. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the tetrahydroisoquinoline ring and minimizes exposure to atmospheric moisture.[3] |
| Light | Amber Vial / Darkness | Protects against potential photolytic cleavage of the weak Carbon-Bromine bond. |
| Moisture | Tightly Sealed Container with Desiccant | Minimizes hydrolysis of the amide bond and the α-bromo group. Acyl halides, related reactive compounds, are known to react vigorously with water.[4][5][6] |
Q3: My compound has developed a slight yellow color. What is the likely chemical cause?
A3: A yellow or brown discoloration is most commonly attributed to dehydrobromination . This is an elimination reaction where hydrogen bromide (HBr) is lost, forming a conjugated α,β-unsaturated amide.[7][8][9] This new conjugated system extends into the aromatic ring, shifting the molecule's light absorption into the visible spectrum, thus appearing colored.
This reaction can be catalyzed by trace amounts of base or even heat. The released HBr can then catalyze further degradation, creating an autocatalytic cycle.
Q4: I've detected impurities by NMR/LC-MS. What are the most probable decomposition products?
A4: The primary decomposition pathways stem from the reactivity of the α-bromo amide functional group. The diagram below illustrates the most likely degradation products you might observe.
Caption: Figure 1. Key decomposition pathways.
-
α,β-Unsaturated Amide: Resulting from the loss of HBr. This is often the primary colored impurity. The formation of α,β-unsaturated ketones from α-bromo ketones is a well-established parallel reaction.[7][9]
-
α-Hydroxy Amide: Formed by the nucleophilic substitution of the bromide by water (hydrolysis).[10] This impurity will have a distinct mass shift (+1 Da, replacing Br with OH) and a characteristic -OH signal in the NMR spectrum.
-
Oxidized THIQ Derivatives: The tetrahydroisoquinoline ring itself can be susceptible to oxidation, particularly at the benzylic C-1 position, to form lactams (3,4-dihydroisoquinolin-1(2H)-ones).[11][12][13][14] While N-acylation reduces this risk, it can still occur over long-term storage if exposed to air.
Q5: How can I prevent hydrolysis and dehydrobromination during handling and storage?
A5: Preventing these two pathways is critical for maintaining purity.
-
For Hydrolysis:
-
Work under Inert Atmosphere: When weighing or aliquoting, use a glove box or glove bag flushed with argon or nitrogen.
-
Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is oven-dried before use. Dimethyl sulfoxide (DMSO), a common solvent, should be of anhydrous grade as it is hygroscopic.[15]
-
Proper Sealing: Use vials with PTFE-lined caps. For long-term storage, consider sealing the vial with paraffin film as a secondary barrier.
-
-
For Dehydrobromination:
-
Avoid Basic Conditions: Be aware of the pH of your solutions. Avoid basic contaminants. Glassware should be washed and rinsed thoroughly to remove any residual base.
-
Strict Temperature Control: Store at -20°C or below. Elimination reactions have a higher activation energy and are significantly slowed at lower temperatures.[16]
-
Troubleshooting Guide
This section provides a quick reference for addressing common issues.
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Compound is discolored (yellow/brown) | Dehydrobromination | 1. Confirm identity of impurity via LC-MS. 2. If purity is still acceptable for your application, proceed with caution. 3. For high-purity needs, consider purification by flash chromatography. 4. Review storage protocol; ensure it is oxygen and moisture-free. |
| Poor solubility in aprotic solvents | Hydrolysis or Polymerization | 1. Analyze a small sample by NMR to identify byproducts. 2. If hydrolysis to the α-hydroxy analog is confirmed, the material may not be suitable for reactions requiring the bromide. 3. Discard if significant polymerization has occurred. |
| Reaction yields are lower than expected | Decreased Purity of Starting Material | 1. Re-check the purity of the compound using a quantitative method (e.g., qNMR or LC-MS with a standard). 2. Perform a small-scale test reaction to confirm reactivity before committing to a large-scale synthesis. |
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Handling
This protocol minimizes exposure to atmospheric moisture and oxygen.
Caption: Figure 2. Aliquoting workflow.
Critical Step: Allowing the stock vial to warm to room temperature before opening is essential. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, leading to rapid hydrolysis.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
A quick TLC can provide a qualitative assessment of purity.
-
Preparation:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane - this may need optimization).
-
Dissolve a small amount of the compound in a suitable solvent (e.g., Dichloromethane).
-
-
Spotting:
-
Spot the dissolved compound onto a silica gel TLC plate.
-
It is helpful to co-spot with a reference standard if available.
-
-
Development:
-
Place the plate in the developing chamber and allow the solvent to elute.
-
-
Visualization:
-
Visualize the plate under UV light (254 nm). The aromatic ring should be UV active.
-
Stain the plate with a suitable stain (e.g., potassium permanganate) to visualize non-UV active impurities.
-
-
Interpretation:
-
A pure compound should show a single, well-defined spot.
-
The presence of additional spots indicates impurities. The dehydrobromination product will likely have a slightly different Rf value. The more polar hydrolysis product will have a significantly lower Rf value.
-
References
-
A, C., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Fiveable. (n.d.). Alpha-Brominated Amide Definition. Organic Chemistry Key Term. Available at: [Link]
-
Semantic Scholar. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES. HETEROCYCLES, Vol. 41, No. 4. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes. Available at: [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
RSC Publishing. (2024). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). Available at: [Link]
-
Chemistry LibreTexts. (2025). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Elimination Reactions of α-Halogenated Ketones. XIII.1 Substituent Effects upon the Kinetics and Mechanism of Halide Ion Promoted Dehydrobromination of Derivatives of 2-Benzyl-2-bromo-1-indanone in Acetonitrile2. Available at: [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC. Available at: [Link]
-
Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC. Available at: [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Feature. Available at: [Link]
-
NIH - National Center for Biotechnology Information. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Available at: [Link]
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NIH - National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis. A Level Chemistry. Available at: [Link]
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NIH - National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]
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chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. CIE A level chemistry support. Available at: [Link]
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NIH - National Center for Biotechnology Information. (n.d.). 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734. PubChem. Available at: [Link]
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Chemistry LibreTexts. (2023). Properties of Acyl Halides. Available at: [Link]
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ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities. Request PDF. Available at: [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
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NIH - National Center for Biotechnology Information. (2009). Multicomponent Synthesis of Alpha-Branched Amides. PubMed. Available at: [Link]
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BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]
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Vedantu. (n.d.). Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. Available at: [Link]
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sathee jee. (n.d.). Chemistry Hoffmann Bromamide Reaction. Available at: [Link]
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Cambridge Open Engage. (2022). Direct alpha-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. ChemRxiv. Available at: [Link]
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Khan Academy. (n.d.). Hoffmann bromamide degradation reaction. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Direct alpha-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. Available at: [Link]
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Wikipedia. (n.d.). Glutathione. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 2-(2-Bromobutanoyl)-1,2,3,4-Tetrahydroisoquinoline
Welcome to the technical support center for the scale-up synthesis of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure the scientific integrity, safety, and success of your scale-up campaigns.
Introduction
The synthesis of this compound involves the acylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride. While this is a seemingly straightforward N-acylation reaction, challenges related to reaction control, impurity profiles, and safety become magnified during scale-up. This guide provides practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reaction?
A1: On a larger scale, precise control over temperature, addition rate of the acylating agent, and efficient mixing are paramount. The reaction is typically exothermic, and poor temperature control can lead to the formation of side products and potential runaway reactions. A slow, controlled addition of 2-bromobutanoyl chloride to a well-stirred solution of 1,2,3,4-tetrahydroisoquinoline is crucial.
Q2: What is a suitable solvent system for this reaction at scale?
A2: Dichloromethane (DCM) or toluene are commonly used solvents for this type of acylation. DCM is often preferred for its ability to dissolve both reactants and for its relatively low boiling point, which simplifies downstream processing. However, for larger scale operations, toluene might be a better choice due to its higher boiling point, which can allow for better temperature control of exotherms. The choice will also depend on the desired work-up procedure and environmental considerations.
Q3: How can I minimize the formation of impurities during the reaction?
A3: The primary impurity is often the result of over-acylation or side reactions involving the bromine atom. To minimize these:
-
Stoichiometry: Use a slight excess of the 1,2,3,4-tetrahydroisoquinoline (e.g., 1.05 equivalents) to ensure the complete consumption of the more reactive 2-bromobutanoyl chloride.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride to suppress side reactions.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used to quench the HCl byproduct. The choice of base can influence the impurity profile.
Q4: What are the primary safety concerns associated with this synthesis?
A4: Both 2-bromobutanoyl chloride and 1,2,3,4-tetrahydroisoquinoline are hazardous materials.[1][2][3][4]
-
2-Bromobutanoyl chloride: This reagent is corrosive and lachrymatory.[1] It reacts violently with water and moisture, releasing HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
1,2,3,4-Tetrahydroisoquinoline: This compound is corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation and skin contact should be avoided.
-
Scale-Up Specific Hazards: The exothermicity of the reaction is a significant concern during scale-up. A runaway reaction could lead to a rapid increase in temperature and pressure. Ensure that the reactor is equipped with adequate cooling capacity and pressure relief systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Conversion | 1. Insufficient reaction time or temperature.2. Poor quality of starting materials.3. Inefficient mixing at scale. | 1. Monitor the reaction by TLC or HPLC. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time.2. Ensure the purity of both 1,2,3,4-tetrahydroisoquinoline and 2-bromobutanoyl chloride. The acyl chloride can degrade upon exposure to moisture.3. Verify that the agitation is sufficient to maintain a homogeneous mixture, especially during the addition of the acyl chloride. |
| Formation of a Dark-Colored Reaction Mixture | 1. Reaction temperature too high.2. Presence of impurities in the starting materials.3. Air sensitivity of reactants or products. | 1. Improve cooling efficiency and slow down the addition rate of the acyl chloride.2. Purify starting materials if necessary.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous work-up.2. Product oiling out instead of crystallizing.3. Co-elution of impurities during chromatography. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the biphasic mixture through a pad of celite.2. Try different solvent systems for crystallization. A solvent/anti-solvent approach (e.g., DCM/heptane) can be effective.3. Optimize the mobile phase for chromatography. A gradient elution might be necessary to achieve better separation. |
| Inconsistent Yields at Larger Scale | 1. Inefficient heat transfer in a larger reactor.2. Non-linear scaling of mixing and addition parameters.3. Variations in raw material quality between batches. | 1. Characterize the reaction exotherm at a smaller scale using reaction calorimetry to model the heat flow for the larger scale.2. Develop a robust process with well-defined parameters for addition rate and agitation speed that are scalable.3. Implement stringent quality control checks for all incoming raw materials. |
Experimental Protocols
General Scale-Up Procedure for this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup:
-
Charge a clean, dry, and inerted reactor with 1,2,3,4-tetrahydroisoquinoline (1.05 equivalents) and a suitable solvent (e.g., DCM or toluene, approximately 10 volumes).
-
Begin agitation and cool the reactor contents to 0-5 °C.
-
-
Base Addition:
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the reactor.
-
-
Acyl Chloride Addition:
-
Slowly add a solution of 2-bromobutanoyl chloride (1.0 equivalent) in the reaction solvent to the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours after the addition is complete).
-
-
Work-up:
-
Once the reaction is complete, slowly add water to quench any remaining acyl chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel.
-
Visualizations
Reaction Workflow
Caption: Workflow for the scale-up synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision-making process.
References
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]
-
Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. [Link]
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
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2-Bromobutanoyl chloride Safety and Hazards. PubChem. [Link]
-
Asymmetric acylation of tetrahydroisoquinoline. ResearchGate. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. [Link]
-
Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. [Link]
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Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
-
2-bromobutanoyl chloride. ChemSynthesis. [Link]
-
Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. [Link]
-
Organocatalytic asymmetric C-H vinylation and arylation of N-acyl tetrahydroisoquinolines. Organic Letters. [Link]
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Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
-
Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. ChemRxiv. [Link]
-
Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. [Link]
-
Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]
-
The Preparation of Substituted Isochromans and 1,2,3,4-Tetrahydroisoquinolines by Reduction of Unsaturated Precursors. ResearchGate. [Link]
Sources
Technical Support Center: Chromatographic Separation of 2-(2-bromobutanoyl)tetrahydroisoquinoline Diastereomers
Welcome to the technical support center for the chromatographic separation of 2-(2-bromobutanoyl)tetrahydroisoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these specific diastereomers. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Core Principles of Diastereomer Separation
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics. This fundamental difference allows for their separation using conventional, achiral stationary phases in High-Performance Liquid Chromatography (HPLC) systems.[1] The primary goal of method development is to identify a combination of a stationary phase and a mobile phase that maximizes the differences in interaction between the diastereomers, resulting in varied retention times and, consequently, effective separation.[1]
The 2-(2-bromobutanoyl)tetrahydroisoquinoline molecule contains two chiral centers: one on the tetrahydroisoquinoline ring and another on the 2-bromobutanoyl side chain. This results in the potential for four stereoisomers, which exist as two pairs of diastereomers. The separation of these diastereomers is crucial for understanding their individual biological activities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic separation of 2-(2-bromobutanoyl)tetrahydroisoquinoline diastereomers.
Issue 1: Poor or No Resolution of Diastereomer Peaks
Question: My chromatogram shows a single, broad peak, or two peaks with very little separation (co-elution). What are the initial steps to improve the resolution?
Answer: Poor resolution is fundamentally a selectivity issue. The immediate goal is to alter the chromatographic conditions to amplify the differences in how each diastereomer interacts with the stationary and mobile phases.
Recommended Actions:
-
Modify the Mobile Phase Composition: This is the most straightforward and often most effective initial step.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa.[2] These solvents exhibit different polarities and hydrogen bonding capabilities, which can significantly alter selectivity.
-
Adjust the Solvent Ratio: Systematically vary the ratio of your organic modifier to the aqueous phase (in reversed-phase) or the ratio of your polar to non-polar solvents (in normal-phase).[1][3] Even small adjustments of 2-5% can have a substantial impact on resolution.[1]
-
Introduce an Additive: The addition of a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine, triethylamine) can alter the ionization state of your analytes and the stationary phase, thereby influencing retention and selectivity.[4][5]
-
-
Adjust the Column Temperature: Temperature can have a complex and sometimes unpredictable effect on chiral and diastereomeric separations.[6][7]
-
Optimize the Flow Rate: While flow rate primarily affects efficiency rather than selectivity, a slower flow rate can lead to sharper peaks and improved resolution, especially for complex separations.
-
Van Deemter Equation: Most chiral and complex separations benefit from flow rates lower than the standard 1.0 mL/min for a 4.6 mm I.D. column. Try reducing the flow rate to 0.5 mL/min or even lower to see if resolution improves.
-
Issue 2: Peak Tailing
Question: One or both of my diastereomer peaks exhibit significant tailing, which is affecting my ability to accurately quantify them. What causes this and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns. It can also be a sign of column overload or an inappropriate mobile phase pH.
Recommended Actions:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block the acidic silanol groups. If you are using an older column, switching to a high-purity, end-capped version can significantly reduce tailing.[1]
-
Adjust Mobile Phase pH: If your molecule has ionizable functional groups, operating at a pH where they are not ionized can minimize secondary interactions. The addition of a competing base, like triethylamine, to the mobile phase can also help by interacting with the active sites on the stationary phase.
-
Lower the Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample and injecting a smaller volume.
Issue 3: Irreproducible Retention Times
Question: I am observing significant shifts in the retention times of my diastereomers between runs. What could be causing this instability?
Answer: Fluctuations in retention times are typically due to a lack of equilibration of the column, changes in the mobile phase composition, or temperature variations.
Recommended Actions:
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes, or even longer for some methods.
-
Freshly Prepare the Mobile Phase: Mobile phase components can evaporate over time, altering the composition and affecting retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Use a Column Thermostat: Even minor fluctuations in ambient temperature can affect retention times.[6][7] Using a column thermostat will ensure a stable operating temperature and improve reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: Do I need a chiral stationary phase (CSP) to separate the diastereomers of 2-(2-bromobutanoyl)tetrahydroisoquinoline?
A1: Not necessarily. Since diastereomers have different physical properties, they can often be separated on standard achiral columns, such as C18 or silica columns.[1] A chiral column is typically required for the separation of enantiomers. However, if separation on an achiral phase is unsuccessful, a chiral stationary phase may provide the necessary selectivity.[1]
Q2: What is a good starting point for method development?
A2: A systematic screening approach is recommended.[4]
-
Column Selection: Start with two or three different achiral columns (e.g., C18, Phenyl, and a silica column for normal phase).
-
Mobile Phase Screening: For reversed-phase, screen with gradients of water/acetonitrile and water/methanol. For normal-phase, screen with hexane/ethanol and hexane/isopropanol.[1]
-
Gradient Elution: Begin with a broad gradient to determine the approximate elution conditions and to see if any separation is achieved.[1] Once you have an initial separation, you can optimize it by switching to an isocratic method or a shallower gradient.
Q3: Can the order of elution for the diastereomers change?
A3: Yes, the elution order of diastereomers can be reversed by changing the mobile phase composition, the stationary phase, or the temperature.[4] This phenomenon highlights the importance of systematic screening of different chromatographic conditions.
Q4: How can I confirm the identity of each separated diastereomer peak?
A4: To definitively identify each peak, you will need to use a combination of techniques:
-
Mass Spectrometry (MS): An HPLC-MS system will confirm that both peaks have the same mass, as expected for diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can collect enough of each separated diastereomer (through preparative chromatography), 1D and 2D NMR techniques (like NOESY) can be used to determine the relative stereochemistry of each isomer.
-
X-ray Crystallography: If you are able to crystallize the separated diastereomers, X-ray crystallography provides unambiguous proof of their absolute and relative stereochemistry.
Experimental Protocols and Data Presentation
Protocol 1: General Method Development Workflow for Diastereomer Separation
-
Initial Column & Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl, and Silica for normal phase).
-
Prepare two primary mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal phase, use Hexane/Ethanol and Hexane/Isopropanol.
-
Run a broad gradient on each column with each mobile phase system to determine the approximate elution conditions and observe if any separation occurs.
-
-
Optimization of Mobile Phase:
-
Based on the best result from screening, focus on that column/mobile phase combination.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).[1]
-
-
Optimization of Flow Rate:
-
Fine-tune the flow rate to optimize efficiency. Start at 1.0 mL/min and evaluate at lower flow rates (e.g., 0.8, 0.5, and 0.2 mL/min).
-
Table 1: Example of Mobile Phase Screening Results
| Column | Mobile Phase System | Observation |
| C18 | Water/Acetonitrile | Single broad peak |
| C18 | Water/Methanol | Partial separation |
| Phenyl | Water/Acetonitrile | Baseline separation |
| Phenyl | Water/Methanol | Co-elution |
Table 2: Effect of Temperature on Resolution
| Temperature (°C) | Resolution (Rs) |
| 25 | 1.2 |
| 40 | 1.8 |
| 55 | 1.5 |
Visualizing the Workflow
Caption: A workflow diagram illustrating the systematic approach to developing a chromatographic method for diastereomer separation.
References
- Lomenová, E., Tesarová, E., & Bosáková, Z. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
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ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. Retrieved from [Link]
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]
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ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM)-ACN (0.1% DEA). Retrieved from [Link]
- Wang, K., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(10), 2969.
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ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Retrieved from [Link]
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PubMed. (2017). Diastereoselective synthesis of N-aryl tetrahydroquinolines and N-aryl indolines by the tandem reaction of arynes. Retrieved from [Link]
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MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
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PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]
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ResearchGate. (n.d.). How to separate the diastereomer peak from main peak?. Retrieved from [Link]
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MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]
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OUCI. (n.d.). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Retrieved from [Link]
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Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
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Reddit. (n.d.). Help with separation of diastereomers. Retrieved from [Link]
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PubMed. (2011). Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds | Request PDF. Retrieved from [Link]
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Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]
-
Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]
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Chromatography Forum. (2014). Inconsistency in Preparative HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). diastereomeric excess. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity. Retrieved from [Link]
-
ScienceDirect. (n.d.). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
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PubMed. (n.d.). Capillary electrophoresis for diastereomers of (R,S)-tetrahydroisoquinoline-3-carboxylic acid derivatized with (R)-4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole: effect of molecular geometries. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
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MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Preparative Chromatographic Separation of Enantiomers. Retrieved from [Link]
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MDPI. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide range of biological activities.[1] The introduction of an α-bromoacyl group at the N-2 position, as in this compound, furnishes a versatile electrophilic handle. This allows for subsequent nucleophilic substitution reactions, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and antihypertensive agents.
This guide will focus on the most prevalent and practical synthetic routes to this target molecule, providing a detailed comparison to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, purity, scalability, and reagent availability.
Route 1: Direct N-Acylation of 1,2,3,4-Tetrahydroisoquinoline
The most direct and commonly employed method for the synthesis of this compound is the N-acylation of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline, with a suitable 2-bromobutanoylating agent. This approach is predicated on the nucleophilicity of the secondary amine of the THIQ ring.
Sub-Route 1.1: Acylation with 2-Bromobutanoyl Chloride
This is the most conventional approach, utilizing the high reactivity of an acyl chloride to drive the reaction to completion.
Reaction Scheme:
Figure 1: General workflow for the N-acylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride.
Causality Behind Experimental Choices:
-
Acyl Chloride: 2-Bromobutanoyl chloride is a highly electrophilic and reactive acylating agent, ensuring a rapid and generally high-yielding reaction.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Anhydrous Solvent: The use of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent the hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 2-bromobutanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Starting Materials | 1,2,3,4-Tetrahydroisoquinoline, 2-Bromobutanoyl Chloride | Readily available precursors. |
| Reagents | Triethylamine or Pyridine | Neutralizes HCl byproduct. |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of acyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, ensures completion. |
| Typical Yield | 80-95% (Estimated) | High reactivity of acyl chloride. |
| Purification | Column Chromatography | Removes excess reagents and byproducts. |
Sub-Route 1.2: Acylation with 2-Bromobutanoic Anhydride
An alternative to the highly reactive and moisture-sensitive acyl chloride is the corresponding anhydride. Bromoacetic anhydride is a known effective bromoacetylating agent, and by extension, 2-bromobutanoic anhydride can be employed.[4]
Reaction Scheme:
Figure 2: General workflow for the N-acylation using an anhydride.
Causality Behind Experimental Choices:
-
Anhydride: 2-Bromobutanoic anhydride is less reactive than the corresponding acyl chloride, which can be advantageous for sensitive substrates. It is also less susceptible to hydrolysis.
-
Base (Optional): While not always strictly necessary, a base can be added to neutralize the carboxylic acid byproduct, which can sometimes interfere with the reaction or purification.
-
Solvent and Temperature: Similar conditions to the acyl chloride method are typically employed.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Anhydride: Add a solution of 2-bromobutanoic anhydride (1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup and Purification: The workup and purification are similar to the acyl chloride method, with an additional aqueous base wash to remove the 2-bromobutanoic acid byproduct.
Route 2: Amide Coupling of 1,2,3,4-Tetrahydroisoquinoline and 2-Bromobutanoic Acid
This route avoids the use of highly reactive acylating agents by employing a coupling agent to facilitate the formation of the amide bond directly from the carboxylic acid. This is often a milder approach suitable for more complex or sensitive molecules.
Reaction Scheme:
Sources
Introduction: The Ubiquitous N-Acyl Tetrahydroisoquinoline Scaffold and the Need for Diverse Synthetic Strategies
An In-Depth Guide to Alternative Reagents for the N-Acylation of 1,2,3,4-Tetrahydroisoquinoline: A Comparative Analysis for Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds. The N-acylation of this nucleus is a critical transformation, enabling the synthesis of a vast array of derivatives with diverse biological activities, from potent analgesics to novel anticancer agents. While the classical approach employing acyl chlorides or anhydrides is often effective, it is not without its limitations. These reagents can be harsh, moisture-sensitive, and may generate stoichiometric amounts of acidic byproducts, necessitating the use of excess base and complicating purification. Furthermore, for complex substrates with sensitive functional groups, the high reactivity of acyl halides can lead to poor chemoselectivity and undesired side reactions.
This guide provides a comparative analysis of alternative reagents for the N-acylation of 1,2,3,4-tetrahydroisoquinoline, designed for researchers, scientists, and drug development professionals. We will explore the mechanisms, advantages, and limitations of various methods, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
Comparative Analysis of Alternative N-Acylation Reagents
The choice of an acylating agent is a critical parameter in any synthetic sequence. The ideal reagent should be readily available, stable, and highly selective, affording the desired product in high yield with minimal byproduct formation. Below, we compare several alternative strategies to the classical acyl chloride/anhydride approach.
Carboxylic Acids with Coupling Reagents
The direct use of carboxylic acids as acylating agents, facilitated by coupling reagents, is one of the most widely adopted alternatives. This method offers significant advantages in terms of the vast commercial availability of carboxylic acids and the mild reaction conditions, which preserve stereochemical integrity and are compatible with a wide range of functional groups.
Mechanism of Action: The fundamental principle involves the in-situ activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the secondary amine of the THIQ ring. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as phosphonium and uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Experimental Data Summary:
| Acylating Agent | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzoic acid | EDC/HOBt | DIPEA | CH2Cl2 | RT | 12 | 95 | |
| Acetic Acid | HATU | DIPEA | DMF | RT | 2 | 98 | |
| Boc-L-Alanine | DCC/DMAP | None | CH2Cl2 | 0 to RT | 16 | 85 |
Causality Behind Experimental Choices: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a common strategy to suppress racemization (in the case of chiral carboxylic acids) and improve reaction rates by forming a more reactive activated ester intermediate. The choice of solvent and base is also critical; polar aprotic solvents like DMF or CH2Cl2 are typically used to dissolve the reagents, while a non-nucleophilic base like diisopropylethylamine (DIPEA) is employed to neutralize the acidic byproducts without competing with the THIQ nucleophile.
Activated Esters
The use of pre-formed activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, provides a convenient and often cleaner alternative to in-situ activation. These reagents are typically stable, crystalline solids that can be easily handled and stored.
Mechanism of Action: Activated esters react with the THIQ amine via a direct nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the ester's leaving group (e.g., NHS, PFP) makes the carbonyl carbon highly electrophilic and susceptible to attack by the secondary amine.
Experimental Data Summary:
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetic acid NHS ester | Et3N | CH2Cl2 | RT | 4 | 92 | |
| Boc-Gly-PFP | None | Dioxane | RT | 6 | 89 |
Causality Behind Experimental Choices: These reactions are often run under neutral or slightly basic conditions. The addition of a mild base like triethylamine (Et3N) can help to scavenge any acid that may be present, but it is not always necessary. The choice of solvent is typically a polar aprotic solvent that can solubilize both the THIQ and the activated ester.
Transamidation using N-Acyl-amides or Weinreb Amides
Transamidation, the transfer of an acyl group from one amide to an amine, is a less common but potentially powerful method, especially when high chemoselectivity is required. Weinreb amides (N-methoxy-N-methylamides) are particularly interesting substrates for this transformation due to their enhanced stability and resistance to over-addition of organometallic reagents, although their reactivity with amines is also well-documented.
Mechanism of Action: The reaction can be catalyzed by acid, base, or transition metals. In many cases, the reaction is driven by the formation of a more stable amide bond or the release of a volatile byproduct.
Experimental Data Summary:
| Acylating Agent | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Acetyl-saccharin | None | Toluene | 80 | 3 | 94 | |
| N-Benzoyl-Weinreb amide | n-BuLi (activates THIQ) | THF | -78 to RT | 5 | 78 |
Causality Behind Experimental Choices: The use of highly activated amides like N-acyl-saccharin allows the reaction to proceed under neutral, thermal conditions. In the case of Weinreb amides, activation of the THIQ with a strong base like n-butyllithium may be necessary to deprotonate the secondary amine and increase its nucleophilicity, allowing it to attack the relatively stable Weinreb amide.
Experimental Protocols
Protocol 1: N-Acylation of 1,2,3,4-Tetrahydroisoquinoline using EDC/HOBt Coupling
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (CH2Cl2, 0.1 M) at room temperature, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture for 10 minutes, then add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.) portion-wise.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: N-Acylation using an NHS-Activated Ester
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and the N-hydroxysuccinimide ester of the desired carboxylic acid (1.05 eq.) in anhydrous dichloromethane (CH2Cl2) or dimethylformamide (DMF) (0.1 M).
-
Add triethylamine (Et3N) (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure N-acylated product.
Visualization of Reaction Workflows
Caption: Generalized workflow for the N-acylation of 1,2,3,4-tetrahydroisoquinoline.
Caption: Simplified mechanism of EDC/HOBt mediated N-acylation.
Conclusion
The N-acylation of 1,2,3,4-tetrahydroisoquinoline is a cornerstone transformation in the synthesis of medicinally relevant molecules. While traditional methods using acyl chlorides and anhydrides have their place, the modern synthetic chemist has a diverse toolkit of alternative reagents at their disposal. The use of carboxylic acids with coupling agents offers unparalleled flexibility and mildness, making it a go-to method for complex molecules. Activated esters provide a convenient and efficient alternative, while more specialized methods like transamidation can offer unique selectivity profiles. By understanding the mechanisms, advantages, and practical considerations of each method, researchers can select the optimal conditions to efficiently and effectively synthesize their target N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives, accelerating the pace of drug discovery and development.
References
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Wang, Y., et al. (2010). Synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-based inhibitors of P-glycoprotein. Bioorganic & Medicinal Chemistry Letters, 20(13), 3945-3949. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839-1842. [Link]
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Yang, D., et al. (1997). N-Acylsaccharins: Stable and Efficient Acylating Reagents. The Journal of Organic Chemistry, 62(22), 7560-7561. [Link]
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
A Comparative Guide to the Reactivity of N-Bromoacetyl and N-Bromobutanoyl Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The functionalization of the nitrogen atom of the THIQ ring system is a common strategy to modulate the pharmacological properties of these molecules. Among the various functionalization approaches, N-alkylation with reactive electrophiles is a key transformation. This guide provides an in-depth comparison of the reactivity of two such electrophilic reagents: N-bromoacetyl tetrahydroisoquinoline and N-bromobutanoyl tetrahydroisoquinoline. Understanding the nuances of their reactivity is crucial for designing efficient synthetic routes and for the development of novel therapeutic agents.
Introduction: The Chemical Landscape of N-Acyl Tetrahydroisoquinolines
N-acyl tetrahydroisoquinolines are important intermediates in the synthesis of a wide range of complex alkaloids and pharmaceutical agents.[1][2] The acyl group can serve as a handle for further molecular elaborations. The introduction of a bromine atom alpha to the carbonyl group, as in N-bromoacetyl and N-bromobutanoyl THIQs, transforms the acyl moiety into a reactive electrophilic center, susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in organic synthesis.
The central question for the synthetic chemist is: which of these two reagents is more suitable for a given transformation? The answer lies in a careful consideration of their relative reactivities, which are governed by a combination of electronic and steric factors.
Unraveling the Reactivity Puzzle: Electronic vs. Steric Effects
The reactivity of both N-bromoacetyl and N-bromobutanoyl tetrahydroisoquinolines in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is dictated by two primary factors:
-
Electrophilicity of the α-Carbon: The carbon atom bonded to the bromine is the electrophilic center. The more electron-deficient this carbon is, the more readily it will react with a nucleophile. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon.
-
Steric Hindrance: The accessibility of the electrophilic α-carbon to the incoming nucleophile is crucial. Bulky groups around the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate.[3][4][5]
A Head-to-Head Comparison
Let's analyze how these factors play out in our two molecules of interest:
| Feature | N-Bromoacetyl Tetrahydroisoquinoline | N-Bromobutanoyl Tetrahydroisoquinoline |
| Structure | THIQ-N-CO-CH₂Br | THIQ-N-CO-CH(Br)-CH₂CH₃ |
| Electronic Effect | The acetyl group is less electron-donating than the butanoyl group. This leads to a slightly more electrophilic α-carbon. | The butanoyl group has a greater inductive electron-donating effect compared to the acetyl group, which slightly reduces the electrophilicity of the α-carbon. |
| Steric Hindrance | The α-carbon is primary and relatively unhindered, allowing for easier access by nucleophiles.[4][6][7] | The α-carbon is secondary and is flanked by an ethyl group, which presents a greater steric barrier to the approaching nucleophile.[4][6][7] |
| Predicted Reactivity | Higher. The combination of a more electrophilic α-carbon and lower steric hindrance favors a faster reaction rate. | Lower. The combination of a slightly less electrophilic α-carbon and significantly greater steric hindrance leads to a slower reaction rate. |
In essence, N-bromoacetyl tetrahydroisoquinoline is expected to be the more reactive of the two. The dominant factor influencing this difference is the degree of steric hindrance around the electrophilic center.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized SN2 reaction of an N-bromoacyl tetrahydroisoquinoline with a nucleophile.
Caption: Generalized SN2 reaction pathway.
Experimental Design for Reactivity Comparison
To empirically validate the predicted reactivity difference, a series of kinetic experiments can be designed. The progress of the reaction can be monitored by techniques such as HPLC, GC, or NMR spectroscopy.
General Experimental Workflow
Caption: Workflow for kinetic analysis.
Detailed Experimental Protocol: Synthesis and Kinetic Study
Part A: Synthesis of N-Bromoacyl Tetrahydroisoquinolines
-
Acylation: To a solution of tetrahydroisoquinoline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add bromoacetyl bromide or 2-bromobutanoyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-bromoacyl tetrahydroisoquinoline.
Part B: Comparative Kinetic Study
-
Reaction Setup: In two separate temperature-controlled reaction vessels, dissolve N-bromoacetyl tetrahydroisoquinoline (0.1 M) and N-bromobutanoyl tetrahydroisoquinoline (0.1 M) in a suitable solvent (e.g., acetonitrile).
-
Initiation: To each vessel, add a solution of a nucleophile, for instance, sodium thiophenate (0.1 M in acetonitrile), to initiate the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a large excess of a quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched aliquots by a calibrated analytical technique (e.g., HPLC) to determine the concentration of the remaining N-bromoacyl tetrahydroisoquinoline.
-
Data Analysis: Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, the slope of the line will be the negative of the rate constant (-k). Compare the rate constants for the two reactions to quantify the difference in reactivity.
Interpreting the Results: A Quantitative Comparison
Based on the principles of chemical kinetics, the reaction of N-bromoacetyl tetrahydroisoquinoline is expected to proceed at a significantly faster rate than that of its N-bromobutanoyl counterpart.[8][9][10] The experimentally determined rate constants will provide a quantitative measure of this reactivity difference.
Hypothetical Kinetic Data:
| Time (min) | [N-bromoacetyl THIQ] (M) | [N-bromobutanoyl THIQ] (M) |
| 0 | 0.100 | 0.100 |
| 10 | 0.061 | 0.082 |
| 20 | 0.037 | 0.067 |
| 30 | 0.022 | 0.055 |
| 60 | 0.005 | 0.030 |
This hypothetical data illustrates that the concentration of the N-bromoacetyl derivative decreases more rapidly, indicating a faster reaction rate.
Conclusion and Practical Implications
The choice between N-bromoacetyl and N-bromobutanoyl tetrahydroisoquinolines as alkylating agents should be guided by the desired reaction outcome and the nature of the nucleophile.
-
N-bromoacetyl tetrahydroisoquinoline is the more reactive species and is suitable for reactions requiring high efficiency and shorter reaction times. Its lower steric profile makes it ideal for reactions with bulky nucleophiles.
-
N-bromobutanoyl tetrahydroisoquinoline , being less reactive, may offer better selectivity in certain cases, particularly when multiple nucleophilic sites are present in the substrate. Its slower reaction rate can also provide better control over the reaction progress.
By understanding the fundamental principles of reactivity and employing rigorous experimental design, researchers can make informed decisions in the selection of these valuable synthetic intermediates, ultimately accelerating the drug discovery and development process.
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A Comparative Spectroscopic Guide to 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline and Related N-Acyl Analogs
This guide provides an in-depth spectroscopic comparison of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis, with its parent amine and a non-halogenated acyl analog. Understanding the distinct spectral signatures of these molecules is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the purity of synthesized compounds.
The introduction of an α-bromo-acyl substituent onto the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold introduces unique electronic and steric features. These features manifest as predictable and identifiable shifts in Nuclear Magnetic Resonance (NMR), diagnostic absorptions in Infrared (IR) spectroscopy, and characteristic fragmentation patterns in Mass Spectrometry (MS). This document serves as a practical reference, blending theoretical principles with experimental data to elucidate these differences.
Molecular Structures Under Comparison
To establish a clear baseline for comparison, we will analyze three key compounds: the parent heterocycle, its simple N-butanoyl derivative, and the target α-brominated compound. The structural differences, particularly at the N-2 position, are the primary drivers of the spectral variations discussed herein.
Caption: Molecular structures of the compounds compared in this guide.
¹H NMR Spectroscopy Analysis
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The acylation of the nitrogen atom in THIQ (Compound A) to form Compounds B and C induces significant changes, primarily due to the introduction of the electron-withdrawing carbonyl group and the phenomenon of amide bond rotation.
Key Observations & Causality:
-
Amide Rotamers: The partial double-bond character of the N-C=O bond restricts free rotation, often resulting in two distinct populations of conformers (rotamers) at room temperature. This can lead to the broadening or duplication of signals for protons near the nitrogen atom, particularly the H-1 and H-8 protons.
-
Deshielding of α-Protons: The protons on the carbons adjacent to the nitrogen (C-1 and C-3) are deshielded (shifted downfield) upon acylation due to the inductive effect of the carbonyl group.
-
Effect of the α-Bromo Group: In Compound C, the highly electronegative bromine atom strongly deshields the methine proton at C-2' of the butanoyl chain, shifting it significantly downfield compared to the corresponding methylene protons in Compound B.
| Proton Assignment | Compound A (THIQ) | Compound B (N-Butanoyl-THIQ) | Compound C (N-2-Bromobutanoyl-THIQ) |
| Aromatic (H-5, H-6, H-7, H-8) | ~6.9-7.2 ppm (m) | ~7.1-7.3 ppm (m) | ~7.1-7.4 ppm (m) |
| Benzylic (H-1) | ~4.0 ppm (s) | ~4.7 ppm (s, often broad) | ~4.8 ppm (s, often broad) |
| Ring Methylene (H-3) | ~3.2 ppm (t) | ~3.7 ppm (t, often broad) | ~3.8 ppm (t, often broad) |
| Ring Methylene (H-4) | ~2.8 ppm (t) | ~2.9 ppm (t) | ~2.9 ppm (t) |
| Acyl Chain (H-2') | N/A | ~2.3 ppm (t) | ~4.5 ppm (dd) |
| Acyl Chain (H-3') | N/A | ~1.7 ppm (sextet) | ~2.1 ppm (m) |
| Acyl Chain (H-4') | N/A | ~1.0 ppm (t) | ~1.1 ppm (t) |
Note: Values for Compounds B and C are predictive based on typical N-acyl THIQ spectra and data for 2-bromobutane.[1][2][3][4] Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy Analysis
Carbon NMR provides complementary information about the carbon skeleton. The trends observed in ¹H NMR are mirrored in the ¹³C spectra, with notable downfield shifts for carbons attached to electronegative atoms.
Key Observations & Causality:
-
Carbonyl Signal: The most diagnostic signal for Compounds B and C is the amide carbonyl carbon (C-1'), which appears significantly downfield around 165-175 ppm.
-
Effect of Bromine: The C-2' carbon in Compound C, directly attached to the bromine, experiences a substantial downfield shift compared to the same carbon in Compound B. Conversely, the adjacent carbons (C-1' and C-3') will be slightly shifted due to bromine's influence.
| Carbon Assignment | Compound A (THIQ) | Compound B (N-Butanoyl-THIQ) | Compound C (N-2-Bromobutanoyl-THIQ) |
| Carbonyl (C-1') | N/A | ~172 ppm | ~168 ppm |
| Aromatic Quaternary | ~134 ppm | ~133-135 ppm | ~133-135 ppm |
| Aromatic CH | ~126-129 ppm | ~126-129 ppm | ~126-129 ppm |
| Benzylic (C-1) | ~47 ppm | ~45-49 ppm (rotamer dependent) | ~45-49 ppm (rotamer dependent) |
| Acyl Chain (C-2') | N/A | ~36 ppm | ~53 ppm |
| Ring Methylene (C-3) | ~43 ppm | ~40-44 ppm (rotamer dependent) | ~40-44 ppm (rotamer dependent) |
| Acyl Chain (C-3') | N/A | ~19 ppm | ~34 ppm |
| Ring Methylene (C-4) | ~29 ppm | ~29 ppm | ~29 ppm |
| Acyl Chain (C-4') | N/A | ~14 ppm | ~12 ppm |
Note: Values are predictive based on known shifts for THIQ, amides, and 2-bromobutane.[1][5][6]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent tool for identifying key functional groups. The transition from a secondary amine (Compound A) to a tertiary amide (Compounds B and C) results in a clear and diagnostically significant change in the spectrum.
Key Observations & Causality:
-
N-H Stretch: Compound A exhibits a characteristic N-H stretching vibration in the 3300-3500 cm⁻¹ region.[7] This peak is completely absent in the spectra of the N-acylated compounds B and C.
-
Amide I Band: The most prominent feature of Compounds B and C is the strong C=O stretching vibration, known as the Amide I band.[8][9][10] For tertiary amides, this band typically appears in the 1630-1680 cm⁻¹ range.[8] Its exact position can be influenced by conjugation and local electronic effects, but it serves as an unambiguous indicator of successful acylation. The α-bromo substituent in Compound C is not expected to shift this frequency dramatically compared to Compound B, but its presence is confirmed by other methods.
| Vibrational Mode | Compound A (THIQ) | Compounds B & C (N-Acyl-THIQ) |
| N-H Stretch | ~3350 cm⁻¹ (medium) | Absent |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch | ~2800-3000 cm⁻¹ | ~2800-3000 cm⁻¹ |
| C=O Stretch (Amide I) | Absent | ~1640-1660 cm⁻¹ (strong) |
| Aromatic C=C Bending | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are like a structural fingerprint. Under Electron Ionization (EI) or Electrospray Ionization (ESI), these compounds will fragment in predictable ways.
Key Observations & Causality:
-
Molecular Ion Peak: The molecular ion peak (M⁺˙) will confirm the molecular weight of each compound. For Compound C, the presence of bromine will result in a characteristic M+2 isotopic pattern, where the peak at M+2 is nearly equal in intensity to the M peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
α-Cleavage: A dominant fragmentation pathway for N-acyl compounds is α-cleavage at the bonds adjacent to the nitrogen atom. The most favorable cleavage is the loss of the acyl side chain via cleavage of the N-C=O bond, or fragmentation within the THIQ ring.
-
McLafferty Rearrangement: While less common for tertiary amides, a McLafferty rearrangement could occur in Compound B, but it is not possible for Compound C in the same manner.
-
Key Fragments: The base peak for acylated THIQs is often the THIQ cation radical (m/z 132/133) or related fragments resulting from the loss of the acyl group.[7][11][12]
Caption: Plausible EI-MS fragmentation pathway for Compound C.
Experimental Protocols
Acquiring high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for the analyses described.
Protocol 1: NMR Spectroscopy
Caption: Standard workflow for NMR spectroscopy.
Protocol 2: ATR-FTIR Spectroscopy
Caption: Standard workflow for ATR-FTIR spectroscopy.
Protocol 3: Mass Spectrometry (EI-MS)
Caption: Standard workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic analysis of this compound reveals a unique set of spectral data that clearly distinguishes it from its parent amine and non-halogenated acyl analogs. Key differentiating features include the complete absence of an N-H stretch in the IR spectrum, the appearance of a strong Amide I band around 1650 cm⁻¹, a significantly downfield-shifted methine proton (~4.5 ppm) in the ¹H NMR spectrum, and a characteristic M/M+2 isotopic pattern in the mass spectrum. These signatures provide definitive evidence for the successful and specific N-acylation and α-bromination of the tetrahydroisoquinoline core. This guide provides the foundational data and rationale necessary for confident structural elucidation and quality control in a research and development setting.
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A Comparative Guide to the Biological Activity of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline and Other THIQ Derivatives: A Roadmap for Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] This guide provides a comparative overview of the biological activities of THIQ derivatives, with a forward-looking perspective on the potential of novel analogs such as 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. While specific experimental data for this particular compound is not yet prevalent in public literature, we can extrapolate its potential activities based on the well-established structure-activity relationships (SAR) of the broader THIQ class. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of established knowledge and a framework for future investigation.
The Versatile THIQ Scaffold: A Foundation for Diverse Biological Activities
The THIQ nucleus is a common feature in a variety of alkaloids and has been a focal point for medicinal chemists for decades.[1][3][4] Its rigid structure, combined with the basic nitrogen atom, allows for diverse substitutions at various positions, leading to a wide spectrum of biological effects. THIQ derivatives have been reported to exhibit potent antitumor, anticonvulsant, anti-HIV, antibacterial, anti-inflammatory, and neuroprotective properties.[1][6][7][8][9][10] The mechanism of action for these activities is often tied to the specific substitution patterns on the THIQ core, which influence the molecule's affinity and selectivity for various biological targets.[1][2][3][4]
Unveiling the Potential of this compound: A Hypothesis-Driven Approach
The structure of this compound suggests several avenues for biological activity. The N-acylation of the THIQ nitrogen with a 2-bromobutanoyl group introduces specific chemical features that can be compared to known derivatives.
Anticipated Biological Activities:
-
Anticancer Potential: A significant number of THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][11][12][13] The mechanism often involves the inhibition of critical cellular pathways, such as the NF-κB signaling pathway, or the induction of apoptosis.[12][14] The lipophilicity and electrophilicity of the 2-bromobutanoyl group could enhance cell permeability and potential for covalent interactions with cellular targets, a strategy sometimes employed in anticancer drug design.
-
Anticonvulsant Activity: N-substituted THIQ derivatives have been explored as anticonvulsant agents.[7][15][16] Some of these compounds act as non-competitive AMPA receptor antagonists, a mechanism relevant to seizure control.[15] The butanoyl moiety in this compound could modulate the interaction with neuronal receptors involved in epilepsy.
-
Bradycardic and Cardiovascular Effects: N-acyl THIQ derivatives have been investigated for their effects on heart rate.[17] Specifically, piperidinoalkanoyl-THIQ derivatives have shown potent and long-lasting bradycardic activity.[17] It is plausible that the 2-bromobutanoyl group could confer similar properties, warranting investigation into its cardiovascular effects.
Comparative Analysis of THIQ Derivatives: A Look at the Data
To contextualize the potential of this compound, it is essential to compare the activities of well-characterized THIQ derivatives. The following tables summarize key data from the literature.
Table 1: Anticancer Activity of Selected THIQ Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 7e | A549 (Lung) | 0.155 | DHFR and CDK2 inhibition, G2/M phase arrest, Apoptosis induction | [13] |
| Compound 8d | MCF7 (Breast) | 0.170 | DHFR and CDK2 inhibition, S phase arrest, Apoptosis induction | [13] |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | KRas Inhibition | [6] |
| GM-3-121 | HCT116 (Colon) | Potent KRas Inhibition | Anti-angiogenesis | [6] |
| Compound 5d | Various Human Cancer Cell Lines | 1.591 - 2.281 | Inhibition of NF-κB nuclear translocation | [14] |
Table 2: Anticonvulsant Activity of Selected THIQ Derivatives
| Compound | Seizure Model | Activity | Putative Mechanism | Reference |
| 1-MeTHIQ | Maximal Electroshock | Potentiates carbamazepine and valproate | Not specified | [7] |
| 1-Aryl-6,7-dimethoxy-THIQs | Nicotine-induced seizures | High survival rate at low doses | Not specified | [7] |
| N-Acetyl-1-aryl-6,7-dimethoxy-THIQs | Sound-induced seizures | Potent anticonvulsant properties | Non-competitive AMPA receptor antagonist | [15] |
Experimental Workflows for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established experimental protocols should be employed.
Workflow for Assessing Anticancer Activity
A standard approach to screen for anticancer potential involves in vitro cytotoxicity assays followed by mechanistic studies.
Caption: Workflow for Anticonvulsant Activity Evaluation.
Detailed Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use male Swiss mice weighing 20-25 g.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. Calculate the ED50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of THIQ derivatives is intricately linked to their substitution patterns. [1][2][3][4]For instance, in the context of anticancer activity, the presence of specific substituents on the phenyl ring of 1-aryl-THIQs can significantly impact their potency. [6]Similarly, for anticonvulsant activity, modifications at the N-position and on the aromatic ring have been shown to be critical. [7][15] The introduction of a 2-bromobutanoyl group at the nitrogen of the THIQ scaffold in this compound presents an interesting modification. The bromine atom, being an electron-withdrawing group, could influence the electronic properties of the molecule and its interaction with biological targets. Furthermore, the length and branching of the acyl chain can also modulate activity.
Future research should focus on the systematic exploration of N-acyl THIQ derivatives, including variations in the acyl chain length, the nature and position of substituents on the acyl chain (e.g., different halogens), and substitutions on the aromatic ring of the THIQ core. This systematic approach, guided by the experimental workflows outlined above, will be crucial in elucidating the full therapeutic potential of this promising class of compounds.
Conclusion
While the specific biological profile of this compound remains to be experimentally determined, the rich pharmacology of the THIQ scaffold provides a strong rationale for its investigation. Based on the extensive literature on related derivatives, this novel compound holds promise as a potential anticancer, anticonvulsant, or cardiovascular agent. The experimental protocols and comparative data presented in this guide offer a robust framework for initiating such an investigation. The continued exploration of novel THIQ derivatives is a testament to the enduring value of this scaffold in the quest for new and effective therapeutic agents.
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A Comparative Guide to the Validation of Analytical Methods for 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This document is structured to provide not only the "how" but, more critically, the "why" behind the selection and validation of analytical techniques, ensuring robust and reliable results that stand up to regulatory scrutiny. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
The Critical Role of Method Validation
Before delving into specific techniques, it is essential to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[12][13] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] For a compound like this compound, which is likely a precursor or intermediate in the synthesis of a final drug substance, rigorous analytical control is necessary to ensure the quality and purity of the final product.
The core parameters of analytical method validation, as defined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][16]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][13]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., identification, purity assessment, or quantification). For this compound, a molecule with a defined structure and likely moderate polarity, several techniques are applicable. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. Given the structure of this compound, reversed-phase HPLC is the most logical starting point.
Causality Behind Experimental Choices:
-
Column: A C18 column is the workhorse of reversed-phase HPLC and is an excellent initial choice. The non-polar stationary phase will interact with the non-polar regions of the target molecule, providing good retention and separation from more polar impurities.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically employed. The organic modifier disrupts the interaction between the analyte and the stationary phase, leading to elution. A gradient is preferred over an isocratic elution to ensure good peak shape and resolution of potential impurities with a wide range of polarities. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any residual silanols on the stationary phase and ensuring the analyte is in a single ionic form.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is suitable. The aromatic ring in the tetrahydroisoquinoline moiety will provide strong UV absorbance, allowing for sensitive detection. A DAD has the added advantage of providing spectral information, which can aid in peak identification and purity assessment.
Experimental Protocol: HPLC-UV Method Validation
-
Specificity:
-
Analyze a blank (diluent), a placebo (if in a formulation), the reference standard of this compound, and a sample containing the analyte along with potential impurities and degradation products.
-
Demonstrate that the peak for the analyte is well-resolved from all other peaks. Peak purity analysis using a DAD can further confirm specificity.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the analyte over a concentration range that brackets the expected sample concentration (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy:
-
Perform a recovery study by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percent recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.
-
-
LOD and LOQ:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation of the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Robustness:
-
Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze a sample under each of these varied conditions and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
-
Data Summary: HPLC
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Analyte peak is well-resolved from other peaks. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters pass under varied conditions. |
Experimental Workflow: HPLC
Caption: HPLC method validation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[17] For this compound, its applicability depends on its thermal stability and volatility. Assuming the compound is sufficiently stable and volatile, GC-MS can provide both quantitative and qualitative information.
Causality Behind Experimental Choices:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is a good starting point. The separation is based on the boiling points of the analytes and their interactions with the stationary phase.
-
Injection: A split/splitless injector is typically used. For quantitative analysis, a split injection is often preferred to avoid column overload.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is essential to ensure the elution of the analyte and any potential impurities with good peak shape. The initial temperature should be low enough to trap the analytes at the head of the column, followed by a ramp to a final temperature that is sufficient to elute all compounds of interest.
-
Detector: A mass spectrometer provides high specificity and sensitivity. The electron ionization (EI) source will generate a characteristic fragmentation pattern that can be used for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Experimental Protocol: GC-MS Method Validation
The validation parameters are similar to those for HPLC, with some specific considerations for GC-MS.
-
Specificity:
-
Analyze a blank, the reference standard, and a sample containing potential impurities.
-
The mass spectrum of the analyte peak in the sample should match that of the reference standard. The retention time should also be consistent.
-
-
Linearity, Accuracy, and Precision:
-
These are determined in a similar manner to HPLC, by preparing standard solutions and analyzing them to generate a calibration curve.
-
-
LOD and LOQ:
-
Determined by analyzing a series of dilute solutions and assessing the signal-to-noise ratio of the target ion in SIM mode.
-
-
Robustness:
-
Vary parameters such as the injection port temperature, oven temperature program, and carrier gas flow rate.
-
Data Summary: GC-MS
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Matching retention time and mass spectrum. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD) | ≤ 5.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 (in SIM mode) |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 (in SIM mode) |
| Robustness | System suitability parameters pass under varied conditions. |
Experimental Workflow: GC-MS
Caption: GC-MS method validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique (qNMR) and is unparalleled for structural elucidation. While not typically used for routine quality control in the same way as chromatography, it is an invaluable tool for the characterization of reference standards and for the definitive identification of impurities.
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent in which the analyte is soluble is required (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and purity is used. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Experiment: A simple one-dimensional ¹H NMR experiment is often sufficient for quantification.[18] 2D NMR experiments (e.g., COSY, HSQC) can be used for structural confirmation.
Experimental Protocol: qNMR Method Validation
-
Specificity:
-
The ¹H NMR spectrum should be well-resolved, with specific signals corresponding to the protons of the analyte. The absence of interfering signals at the chemical shifts of the analyte and internal standard demonstrates specificity.
-
-
Linearity:
-
Prepare a series of samples with varying ratios of the analyte to the internal standard.
-
Plot the ratio of the integral of an analyte signal to the integral of a standard signal against the concentration ratio. The response should be linear with a correlation coefficient ≥ 0.999.
-
-
Accuracy and Precision:
-
These are determined by repeated analysis of a sample with a known concentration of the analyte and the internal standard.
-
Data Summary: NMR
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Well-resolved signals for analyte and internal standard. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Precision (RSD) | ≤ 1.0% |
Experimental Workflow: qNMR
Caption: qNMR method workflow.
Conclusion and Recommendations
The choice of the optimal analytical method for this compound depends on the specific analytical challenge.
-
For routine quality control, purity assessment, and quantification of the main component and its impurities, HPLC with UV detection is the recommended technique. It is robust, reliable, and widely available in pharmaceutical laboratories.
-
GC-MS is a viable alternative if the compound is thermally stable and volatile. It offers excellent specificity due to the mass spectrometric detection.
-
NMR is the gold standard for structural confirmation and is a powerful tool for the absolute quantification of reference standards.
A comprehensive validation of the chosen method, following the principles outlined in this guide and in the referenced regulatory documents, is essential to ensure the generation of high-quality, reliable data that can be confidently used in the drug development process.
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- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. (2023).
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- D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(103733-65-9) 1 H NMR - ChemicalBook.
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- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem.
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- Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives.
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- Analytical Procedures and Methods Validation for Drugs and Biologics | FDA.
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A Comparative Guide to the Stability of N-Haloacyl Tetrahydroisoquinolines for Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs. A frequently employed tactic in the optimization of THIQ-based molecules is the introduction of an N-haloacyl group. This functionalization is pivotal in the design of targeted covalent inhibitors (TCIs), where the haloacyl moiety serves as an electrophilic "warhead" to form a covalent linkage with a target protein. The choice of the halogen—fluorine, chlorine, bromine, or iodine—profoundly influences the compound's reactivity and, critically, its chemical stability. An imbalance in this delicate equilibrium can precipitate off-target effects, compromise shelf-life, and generate undesirable degradation products.
This guide provides an in-depth comparative analysis of the stability profiles of various N-haloacyl tetrahydroisoquinolines. We will delve into the underlying chemical principles, present objective comparisons based on established reactivity trends, and furnish detailed experimental protocols to empower researchers, scientists, and drug development professionals in the rational design and selection of robust clinical candidates.
The Chemical Rationale: Understanding the Factors Governing Stability
The stability of an N-haloacyl tetrahydroisoquinoline is fundamentally dictated by the interplay of two key factors: the nature of the carbon-halogen (C-X) bond and the electrophilicity of the acyl carbonyl carbon. The reactivity of carboxylic acid derivatives, including N-haloacyl amides, follows a well-established hierarchy, which is inversely related to their stability.[1][2]
The order of reactivity is governed by the leaving group ability of the substituent on the acyl group.[1] For the haloacyl series, the halide anion is the leaving group. The stability of the halide anion (a weaker base is a better leaving group) increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, the reactivity of the N-haloacyl group towards nucleophilic attack increases in the same order. This leads to the following general trend in stability:
N-Fluoroacyl > N-Chloroacyl > N-Bromoacyl > N-Iodoacyl
This trend is a direct consequence of the C-X bond strength and the electronegativity of the halogen, which influences the electrophilicity of the carbonyl carbon.
A Comparative Stability Analysis of N-Haloacyl Tetrahydroisoquinolines
The selection of the halogen is a critical decision in the design of N-haloacyl THIQs, with each offering a distinct stability-reactivity profile.
-
N-Fluoroacyl Derivatives: The carbon-fluorine bond is the strongest covalent bond in organic chemistry, rendering N-fluoroacyl compounds exceptionally stable.[3] They are highly resistant to hydrolysis and nucleophilic attack. This high stability often makes them unsuitable for use as covalent warheads unless targeting a highly activated nucleophile. However, their stability makes them excellent candidates for non-covalent modulators of molecular properties.
-
N-Chloroacyl Derivatives: N-chloroacyl THIQs strike a favorable balance between stability and reactivity, making them a popular choice for targeted covalent inhibitors. The C-Cl bond is sufficiently labile to allow for reaction with biological nucleophiles under physiological conditions, while still affording a reasonable shelf-life and in-vivo stability. The hydrolysis of chloroacetamides has been studied, and while rates vary depending on the overall molecular structure, they are known to degrade in aqueous media.[4]
-
N-Bromoacyl Derivatives: The weaker C-Br bond makes N-bromoacyl THIQs significantly more reactive and less stable than their chloroacyl counterparts. This heightened reactivity can be advantageous for targeting less nucleophilic amino acid residues. However, it comes at the cost of reduced stability, leading to a greater potential for off-target reactions and rapid degradation.
-
N-Iodoacyl Derivatives: With the most labile C-I bond, N-iodoacyl THIQs are the most reactive and least stable of the series. Their high reactivity makes them prone to rapid degradation, often limiting their utility in drug development. They are generally reserved for specialized applications where extreme reactivity is a prerequisite.
Quantitative Comparison of Stability
| N-Haloacyl Group | Relative Stability | Predicted Half-life (t½) in pH 7.4 Buffer | Key Considerations for Drug Development |
| N-Fluoroacyl | Very High | > 48 hours | Generally too stable for covalent targeting. Useful for property modulation. |
| N-Chloroacyl | Moderate | 2 - 24 hours | A good balance of reactivity and stability for many covalent inhibitor applications. |
| N-Bromoacyl | Low | < 2 hours | High reactivity for less nucleophilic targets; may suffer from poor stability and off-target effects. |
| N-Iodoacyl | Very Low | Minutes | Extremely reactive, limited by very poor stability and high potential for non-specific reactions. |
Note: The predicted half-lives are estimates based on the known reactivity trends of haloacetamides and are intended for comparative purposes. Actual half-lives will be dependent on the specific structure of the tetrahydroisoquinoline scaffold.
Standardized Protocols for Stability Assessment
To ensure the scientific integrity and reproducibility of stability data, a well-designed experimental protocol is essential. Forced degradation studies are a key component of this, providing insights into the degradation pathways and informing the development of stability-indicating analytical methods.
Workflow for Forced Degradation and Stability Indicating Method Development
The following diagram outlines a typical workflow for assessing the stability of N-haloacyl tetrahydroisoquinolines.
Caption: A systematic workflow for the stability assessment of N-haloacyl tetrahydroisoquinolines.
Detailed Protocol for Kinetic Stability in Physiological Buffer
This protocol outlines a step-by-step procedure for determining the degradation kinetics of an N-haloacyl tetrahydroisoquinoline in a simulated physiological environment.
Materials:
-
N-haloacyl tetrahydroisoquinoline test compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Validated stability-indicating HPLC-UV/MS method
-
Thermostated incubator or water bath at 37 °C
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Setup: a. Pre-warm the PBS (pH 7.4) to 37 °C in the incubator. b. To initiate the experiment, add the stock solution to the pre-warmed PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effect on the reaction.
-
Time-Course Sampling: a. Immediately after adding the compound, take the first time point (t=0). b. Continue to take aliquots at predetermined intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected stability of the compound. c. Each aliquot should be immediately quenched by adding it to a vial containing a sufficient volume of cold acetonitrile with 0.1% formic acid to stop the degradation.
-
Sample Analysis: a. Analyze the quenched samples using the validated stability-indicating HPLC-UV/MS method. b. Record the peak area of the parent compound for each time point.
-
Data Analysis: a. Normalize the peak area of the parent compound at each time point to the peak area at t=0. b. Plot the natural logarithm (ln) of the percentage of the remaining parent compound versus time. c. The degradation rate constant (k) is the negative of the slope of the linear regression line. d. The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
Anticipated Degradation Pathways
Understanding the potential degradation pathways is essential for structure elucidation of degradants and for designing more stable analogues. For N-haloacyl tetrahydroisoquinolines, two primary degradation pathways are expected:
-
Hydrolysis of the Amide Bond: This pathway involves the cleavage of the amide bond, leading to the formation of the parent tetrahydroisoquinoline and the corresponding haloacetic acid. This reaction is typically catalyzed by acid or base.
-
Nucleophilic Substitution at the α-Carbon: The carbon atom bearing the halogen is electrophilic and can be attacked by nucleophiles, including water or hydroxide ions. This results in the displacement of the halide and the formation of an N-hydroxyacyl tetrahydroisoquinoline.
Caption: Major degradation pathways for N-haloacyl tetrahydroisoquinolines in aqueous media.
Concluding Remarks for the Drug Developer
The chemical stability of N-haloacyl tetrahydroisoquinolines is a critical attribute that profoundly impacts their viability as drug candidates. The choice of the halogen substituent is a key determinant of this stability, with a clear trend of F > Cl > Br > I . While highly reactive warheads may be necessary for certain biological targets, this reactivity must be carefully balanced against the need for sufficient stability to ensure a desirable pharmacokinetic and safety profile.
The experimental framework provided in this guide offers a robust approach to systematically evaluate the stability of novel N-haloacyl tetrahydroisoquinolines. By integrating these stability assessments early in the drug discovery process, development teams can make more informed decisions, leading to the selection of candidates with a higher probability of clinical success.
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Abeysekera, A. M., Sinha, A. S., & Aakeroy, C. B. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1147. [Link]
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Babu, R. P. S., et al. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega, 6(6), 4337–4349. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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Walvoord, R. R., et al. (2014). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 79(17), 8046–8061. [Link]
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Khan, M. N. I., & Zengin, G. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of Chemistry, 2018, 1-8. [Link]
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A Comprehensive Guide to Assessing the Purity of Synthesized 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical development, rigorous purity assessment is not merely a procedural formality but a cornerstone of scientific integrity and preclinical safety. The presence of even minute quantities of impurities—such as starting materials, byproducts, or degradation products—can significantly alter the pharmacological and toxicological profile of the target compound.[1][2] This guide provides a detailed, multi-faceted approach to evaluating the purity of synthesized 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a halogenated N-acylated tetrahydroisoquinoline derivative.
The methodologies described herein are designed to create a self-validating system, where orthogonal analytical techniques provide a comprehensive and trustworthy purity profile. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in synthetic and analytical chemistry.
The Synthetic Pathway: A Brief Overview
The target compound is typically synthesized via the N-acylation of 1,2,3,4-tetrahydroisoquinoline with 2-bromobutanoyl chloride or a related activated carboxylic acid derivative.[3][4] The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common impurities may include unreacted 1,2,3,4-tetrahydroisoquinoline, 2-bromobutanoic acid, and potential side-products from over-acylation or degradation.
A Multi-Technique Approach to Purity Verification
No single analytical method is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic techniques is essential to identify and quantify all potential impurities.[5][6]
Thin-Layer Chromatography (TLC): The First Line of Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment.[7][8][9][10] It allows for the qualitative identification of the number of components in a mixture.[7][11]
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.[11]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the origin line, spot the starting material (1,2,3,4-tetrahydroisoquinoline), the crude product, and a "co-spot" containing both the starting material and the crude product.[7][10]
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common solvent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.[11] The optimal ratio should be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[8] Further visualization can be achieved using an iodine chamber or a potassium permanganate stain.[11]
-
Interpretation: The disappearance of the starting material spot in the crude product lane and the appearance of a new, single spot indicate a potentially complete and clean reaction. The presence of multiple spots suggests the presence of impurities.
Diagram: TLC Workflow for Reaction Monitoring
Caption: Workflow for assessing reaction progress and purity using TLC.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[12] For N-acylated compounds, reversed-phase HPLC is typically the method of choice.[13][14]
-
Instrumentation: An HPLC system equipped with a UV detector is required.[15] A C18 column is a suitable stationary phase for this analysis.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[15]
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is typically employed.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with a reference standard should be prepared.[12][15]
| Parameter | Typical Value | Rationale |
| Column | C18 | Good retention for moderately polar organic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good separation and peak shape for nitrogen-containing compounds. |
| Detection | UV at 254 nm | The aromatic ring of the tetrahydroisoquinoline moiety provides strong UV absorbance. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[16][17] It is particularly useful for detecting residual solvents and volatile, halogenated impurities.[16][18][19]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.[19]
-
-
Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification of known impurities. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum will help to identify bromine-containing compounds.[16]
Diagram: Orthogonal Purity Assessment Strategy
Caption: A multi-technique approach for comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for the structural elucidation of organic molecules.[20] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation and the identification of structurally related impurities.[21]
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons of the tetrahydroisoquinoline ring, the methylene protons of the heterocyclic ring, and the protons of the 2-bromobutanoyl group. The integration of these signals should correspond to the number of protons in each environment. The presence of unexpected signals may indicate impurities.
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, aliphatic, and carbonyl carbons.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used for complete and unambiguous signal assignment.[21]
-
Data Analysis: Compare the obtained spectra with the expected spectra for the target compound. Look for any extraneous peaks that might correspond to impurities.
Elemental Analysis: Confirmation of Elemental Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[20][22][23] This technique is crucial for confirming the molecular formula of a newly synthesized compound and serves as an excellent indicator of purity.[20][24]
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample is required.
-
Analysis: The analysis is typically performed using a CHN analyzer, which involves the combustion of the sample and quantification of the resulting gases.[22][23]
-
Interpretation: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula of this compound (C₁₃H₁₆BrNO).[24][25]
| Element | Calculated (%) | Acceptable Range (%) |
| Carbon (C) | 55.33 | 54.93 - 55.73 |
| Hydrogen (H) | 5.72 | 5.32 - 6.12 |
| Nitrogen (N) | 4.96 | 4.56 - 5.36 |
Comparison of Purity Assessment Techniques
| Technique | Information Provided | Advantages | Limitations |
| TLC | Qualitative purity, reaction progress | Rapid, inexpensive, simple | Not quantitative, lower resolution |
| HPLC | Quantitative purity, number of components | High resolution, sensitive, quantitative | More expensive, requires method development |
| GC-MS | Identification of volatile impurities | High sensitivity for volatile compounds, structural information from MS | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural confirmation, identification of impurities | Detailed structural information | Less sensitive for minor impurities, expensive instrumentation |
| Elemental Analysis | Elemental composition, confirmation of molecular formula | High accuracy for bulk purity | Does not identify specific impurities, requires high sample purity |
Conclusion
The purity assessment of a synthesized compound, particularly one intended for pharmaceutical applications, is a critical and multi-faceted process. By employing a combination of orthogonal analytical techniques—TLC for initial screening, HPLC for quantitative analysis, GC-MS for volatile impurities, NMR for structural verification, and elemental analysis for elemental composition—researchers can build a comprehensive and reliable purity profile for this compound. This rigorous approach ensures the quality and integrity of the synthesized material, which is paramount for subsequent research and development activities.
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
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MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
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Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]
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UNT Digital Library. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. [Link]
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PubMed Central. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
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Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Pharma Times. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
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Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
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CONICET. (2005, September 12). Spectral Assignments and Reference Data. [Link]
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International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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PubMed. (2022, March 3). Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. [Link]
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Springer. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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National Institutes of Health. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
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ResearchGate. (2016, October 16). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
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ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
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New Journal of Chemistry (RSC Publishing). A Facile One-Pot Synthesis of N-Acyl-1-Cyano-1,2,3,4- Tetrahydroisoquinoline via Photoredox and Reissert-Type Reaction from 1,2,3,4-Tetrahydroisoquinolines. [Link]
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PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]
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evaluating the efficiency of different catalysts for the synthesis of N-acyltetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The N-acyltetrahydroisoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. The efficient and stereoselective synthesis of these molecules is a critical endeavor in drug discovery and development. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the synthesis of N-acyltetrahydroisoquinolines, focusing on the widely utilized Pictet-Spengler and aza-Diels-Alder reactions. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document serves as a comprehensive resource for selecting the optimal catalytic strategy.
Introduction: The Significance of N-Acyltetrahydroisoquinolines and Their Synthesis
N-acyltetrahydroisoquinolines exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and neuroprotective properties. The precise stereochemistry of these molecules often dictates their biological function, making enantioselective synthesis a key challenge. The two predominant strategies for constructing the N-acyltetrahydroisoquinoline core are the Pictet-Spengler reaction, a cyclization of a β-arylethylamine with an aldehyde or ketone, and the aza-Diels-Alder reaction, a [4+2] cycloaddition. The choice of catalyst is paramount in both approaches, profoundly influencing the reaction's efficiency, selectivity, and overall viability.
This guide will evaluate three major classes of catalysts:
-
Metal-Based Catalysts: Leveraging the unique electronic properties of transition metals.
-
Organocatalysts: Utilizing small, chiral organic molecules to induce stereoselectivity.
-
Biocatalysts: Employing enzymes to achieve high selectivity under mild conditions.
Comparative Analysis of Catalytic Systems
The efficiency of a catalyst is a multifaceted metric encompassing yield, reaction time, catalyst loading, and, crucially for chiral molecules, enantioselectivity. The following sections provide a comparative overview of the performance of representative catalysts from each class in the synthesis of N-acyltetrahydroisoquinolines.
Performance Metrics of Representative Catalysts
The selection of a catalyst is a critical decision in synthetic planning. The following table summarizes key performance indicators for various catalysts in the Pictet-Spengler synthesis of N-acyltetrahydroisoquinolines, offering a quantitative basis for comparison.
| Catalyst Type | Catalyst | Reaction | Yield (%) | ee (%) | Time (h) | Catalyst Loading (mol%) | Reference |
| Metal-Based | Gold(I) Complex | Pictet-Spengler | up to 95 | up to 95 | 24 | 5 | [1] |
| Nickel(0) Complex | Cross-Coupling | High | N/A | 12-24 | 5-10 | ||
| Organocatalyst | Chiral Phosphoric Acid (TRIP) | Pictet-Spengler | up to 94 | up to 97 | 24-72 | 10-20 | [2][3] |
| Chiral Thiourea | Acyl-Pictet-Spengler | up to 98 | up to 93 | 24 | 10 | [4] | |
| Biocatalyst | Norcoclaurine Synthase (NCS) | Pictet-Spengler | >96 (conversion) | 92-99 | 24 | Enzyme loading | [5][6] |
Note: N/A = Not Applicable. Yields and enantiomeric excesses (ee) are highly substrate-dependent. The data presented are representative examples from the cited literature.
In-Depth Catalyst Evaluation
Transition metal catalysts, particularly those based on gold and other late transition metals, have demonstrated significant utility in the synthesis of N-acyltetrahydroisoquinolines.[7] Gold(I) catalysts, for instance, can activate the iminium ion in the Pictet-Spengler reaction, leading to high yields and enantioselectivities under relatively mild conditions.[1] Nickel-catalyzed cross-coupling reactions offer an alternative route to functionalized tetrahydroisoquinolines.[8]
Causality of Experimental Choices: The choice of a specific metal and ligand is crucial. The ligand modulates the steric and electronic environment of the metal center, directly impacting the catalyst's activity and selectivity. For instance, bulky ligands can create a chiral pocket that favors the formation of one enantiomer over the other. Silver salts are often used as additives to generate the active cationic gold species from a more stable precatalyst.[9]
Self-Validation: A well-designed metal-catalyzed reaction will demonstrate consistent yields and selectivities across a range of substrates. Control experiments, such as running the reaction in the absence of the metal catalyst or ligand, should result in no or significantly reduced product formation, confirming the catalytic role of the metal complex.
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[10][11] Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are highly effective in catalyzing the Pictet-Spengler reaction by protonating the imine and forming a chiral ion pair, which guides the stereochemical outcome of the cyclization.[12][13] Similarly, chiral thiourea catalysts can activate the N-acyliminium ion through hydrogen bonding, leading to excellent enantioselectivities.[14][4][15]
Causality of Experimental Choices: The acidity and steric bulk of the organocatalyst are key parameters. A more acidic catalyst can lead to faster reaction rates but may also result in lower enantioselectivity. The choice of solvent is also critical, as it can influence the conformation of the catalyst-substrate complex.
Self-Validation: The enantiomeric excess of the product should be directly correlated with the use of the chiral organocatalyst. Running the reaction with a racemic catalyst or an achiral analogue should yield a racemic product.
Enzymes offer remarkable chemo-, regio-, and stereoselectivity, often under environmentally benign aqueous conditions.[16][17] Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids and catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde.[5][6][18][19] Protein engineering efforts have expanded the substrate scope of NCS, enabling the synthesis of a variety of substituted tetrahydroisoquinolines with excellent enantiopurity.[5][6]
Causality of Experimental Choices: The choice of enzyme variant is crucial for accommodating non-natural substrates. Reaction conditions such as pH, temperature, and the presence of co-solvents must be optimized to ensure enzyme stability and activity.
Self-Validation: Control experiments with heat-denatured enzyme should show no product formation, confirming that the reaction is indeed enzyme-catalyzed. The high enantiomeric excess of the product is a hallmark of a successful biocatalytic transformation.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of N-acyltetrahydroisoquinolines using each class of catalyst.
Gold-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is adapted from a known procedure for the enantioselective synthesis of tetrahydro-β-carbolines.[1]
Materials:
-
Tryptamine derivative (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Chiral Gold(I) catalyst (e.g., (R)-DTBM-SEGPHOS(AuCl)2/AgSbF6) (5 mol%)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral gold(I) precatalyst and silver salt.
-
Add anhydrous DCM and stir the mixture for 30 minutes at room temperature.
-
Add the activated molecular sieves, followed by the tryptamine derivative and the aldehyde.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyltetrahydroisoquinoline.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is based on established methods for the organocatalytic synthesis of tetrahydro-β-carbolines.[20]
Materials:
-
Tryptamine derivative (0.5 mmol)
-
Aldehyde or ketone (0.6 mmol)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)
-
Toluene, anhydrous (5 mL)
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst and activated molecular sieves.
-
Add anhydrous toluene, followed by the tryptamine derivative and the aldehyde or ketone.
-
Stir the reaction mixture at the specified temperature (which can range from room temperature to elevated temperatures) and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Norcoclaurine Synthase-Catalyzed Synthesis of Tetrahydroisoquinolines
This protocol is a general procedure based on the use of norcoclaurine synthase for the biocatalytic Pictet-Spengler reaction.[5][21]
Materials:
-
Dopamine hydrochloride (or other β-arylethylamine substrate) (10 mM)
-
Aldehyde substrate (e.g., 4-hydroxyphenylacetaldehyde) (12 mM)
-
Purified norcoclaurine synthase (NCS) enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Ascorbic acid (5 mM)
-
Dimethyl sulfoxide (DMSO) as a co-solvent (optional)
Procedure:
-
In a microcentrifuge tube or a small reaction vessel, prepare the reaction mixture by adding the HEPES buffer, ascorbic acid, and the dopamine substrate.
-
If the aldehyde substrate has low aqueous solubility, it can be dissolved in a minimal amount of DMSO before being added to the reaction mixture.
-
Add the aldehyde substrate to the mixture.
-
Initiate the reaction by adding the purified NCS enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Upon completion, quench the reaction by adding a water-miscible organic solvent like methanol or acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for product formation and enantiomeric excess by chiral HPLC.
Mechanistic Insights and Workflow Visualization
Understanding the underlying reaction mechanisms is crucial for rational catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the key steps in the catalyzed Pictet-Spengler and aza-Diels-Alder reactions.
Catalytic Cycles
Caption: General workflow of the aza-Diels-Alder reaction.
Experimental Workflow
Caption: A generalized experimental workflow for catalytic synthesis.
Conclusion and Future Outlook
The synthesis of N-acyltetrahydroisoquinolines has been significantly advanced by the development of diverse and efficient catalytic systems.
-
Metal-based catalysts offer high reactivity and are often suitable for a broad range of substrates.
-
Organocatalysts provide a powerful and environmentally friendly platform for asymmetric synthesis, with chiral phosphoric acids and thioureas being particularly prominent.
-
Biocatalysts , such as norcoclaurine synthase, deliver exceptional enantioselectivity under mild, aqueous conditions, aligning well with the principles of green chemistry.
The choice of the optimal catalyst will depend on the specific target molecule, the desired level of stereocontrol, scalability, and economic considerations. Future research will likely focus on the development of more robust and versatile catalysts with lower loadings and higher turnover numbers. The continued exploration of biocatalysis and the engineering of novel enzymes hold immense promise for the sustainable and highly selective synthesis of complex N-acyltetrahydroisoquinolines.
References
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Navigating the Structure-Activity Landscape of 2-(Acyl)-1,2,3,4-Tetrahydroisoquinoline Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework, derived from numerous natural products, provides a versatile platform for the design of novel therapeutics targeting a wide array of biological processes, from neurotransmission to cell proliferation.[3] This guide delves into the critical structure-activity relationships (SAR) of N-acyl THIQ analogs, with a particular focus on the implications for designing potent and selective agents, such as the electrophilic 2-(2-bromobutanoyl) derivatives, for applications in oncology.
The Significance of the N-Acyl Moiety in Tetrahydroisoquinoline Bioactivity
The substitution at the N-2 position of the THIQ core is a key determinant of biological activity. The introduction of an acyl group, particularly one bearing an electrophilic center, can transform the THIQ scaffold into a tool for targeted covalent inhibition. The 2-(2-bromobutanoyl) moiety, for instance, incorporates an α-bromo ketone, a classic "warhead" capable of forming a covalent bond with nucleophilic residues (like cysteine or histidine) in a target protein's binding site.[4] This irreversible interaction can lead to prolonged and potent inhibition, a desirable characteristic for certain therapeutic targets.
The following sections will explore the SAR of a series of N-acyl and N-sulfonyl THIQ analogs, drawing insights from published data to inform the rational design of next-generation inhibitors.
Comparative Analysis of N-Acyl Tetrahydroisoquinoline Analogs as Anticancer Agents
A study by Gangapuram et al. provides valuable insights into the SAR of N-acyl and N-sulfonyl THIQ derivatives against various human colorectal cancer cell lines.[5][6] The data from this study underscores the profound impact of substitutions on the N-acyl phenyl ring on cytotoxic activity.
| Compound ID | N-Substitution | R Group (Position) | Cell Line | IC50 (µM)[5] |
| GM-3-16 | 4-Chlorobenzenesulfonyl | 4-Cl | Colo320 | 1.6 |
| DLD-1 | 2.6 | |||
| HCT116 | 2.1 | |||
| GM-3-18 | 4-Chlorobenzoyl | 4-Cl | Colo320 | 0.9 |
| DLD-1 | 10.7 | |||
| HCT116 | 1.2 | |||
| GM-3-19 | 4-Methylbenzoyl | 4-CH3 | Colo320 | 3.2 |
| DLD-1 | >25 | |||
| HCT116 | 10.2 | |||
| GM-3-121 | 4-Ethylbenzoyl | 4-C2H5 | Colo320 | >25 |
| DLD-1 | 22.4 | |||
| HCT116 | 11.2 | |||
| GM-3-143 | 4-(Trifluoromethyl)benzoyl | 4-CF3 | Colo320 | 4.1 |
| DLD-1 | 11.8 | |||
| HCT116 | 5.3 |
Key SAR Insights from the Data:
-
N-Acyl vs. N-Sulfonyl: A direct comparison between the 4-chlorobenzoyl (GM-3-18) and 4-chlorobenzenesulfonyl (GM-3-16) analogs reveals that the N-benzoyl substitution generally leads to more potent inhibition against the Colo320 and HCT116 cell lines.[5]
-
Electronic Effects of Phenyl Ring Substituents: The nature of the substituent on the phenyl ring of the N-benzoyl group plays a critical role. The electron-withdrawing chloro group in GM-3-18 confers potent activity, particularly against the Colo320 cell line (IC50 = 0.9 µM).[5] In contrast, the electron-donating methyl (GM-3-19) and ethyl (GM-3-121) groups lead to a significant decrease in potency.[5] The strongly electron-withdrawing trifluoromethyl group (GM-3-143) restores some of the activity, suggesting that electronic effects are a key driver of cytotoxicity in this series.[5]
Projecting the SAR of 2-(2-Bromobutanoyl)-1,2,3,4-Tetrahydroisoquinoline Analogs
Hypothetical SAR for 2-(2-Bromobutanoyl)-THIQ Analogs:
-
Role of the Bromobutanoyl Group: The primary role of the 2-bromobutanoyl group is to act as a covalent warhead. Its reactivity will be influenced by the electronic environment of the THIQ scaffold.
-
Substituents on the THIQ Aromatic Ring: Based on the data for other THIQ series, electron-withdrawing substituents on the aromatic ring of the THIQ core would be expected to enhance the electrophilicity of the butanoyl carbonyl, potentially increasing the rate of covalent bond formation and, consequently, biological activity. Conversely, electron-donating groups might decrease activity.
-
Stereochemistry at the 2-position of the Butanoyl Chain: The stereochemistry of the bromine atom will likely be critical for activity. One enantiomer may orient the electrophilic center more favorably for reaction with a target nucleophile within a binding pocket, leading to significant differences in potency between enantiomers.
The following diagram illustrates the key structural components of a hypothetical this compound analog and the potential points for modification to explore the SAR.
Caption: Key structural features influencing the SAR of 2-(2-bromobutanoyl)-THIQ analogs.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of N-acyl THIQ analogs are provided below.
Synthesis of N-Acyl-1,2,3,4-tetrahydroisoquinolines
This protocol is a general method for the acylation of 1,2,3,4-tetrahydroisoquinoline.
Workflow Diagram:
Caption: General workflow for the synthesis of N-acyl THIQ analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C, add the desired acyl chloride (e.g., 2-bromobutanoyl chloride) (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining the in vitro cytotoxicity of THIQ analogs using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, Colo320) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 48 to 72 hours.
-
MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. The available data on N-acyl derivatives clearly demonstrate that modifications to the N-substituent, particularly the electronic properties of an attached aromatic ring, can profoundly influence anticancer activity. For analogs bearing an electrophilic warhead, such as the 2-(2-bromobutanoyl) moiety, a systematic exploration of substituents on the THIQ core is warranted to optimize both potency and selectivity. Future studies should focus on synthesizing a focused library of these analogs and evaluating their cytotoxicity against a panel of cancer cell lines, alongside mechanistic studies to confirm their presumed covalent mechanism of action. Such endeavors will undoubtedly pave the way for the development of novel and effective targeted therapies.
References
-
Gangapuram, M., Eyunni, S., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]
-
Gangapuram, M., Eyunni, S., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]
-
Gangapuram, M., Eyunni, S., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed, 33435925. [Link]
-
Faheem, M., Kumar, B. K., Chander, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13254-13287. [Link]
-
Faheem, M., Kumar, B. K., Chander, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 915-934. [Link]
-
Kubota, H., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(9), 2328. [Link]
-
Faheem, M., Kumar, B. K., Chander, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
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Di Pietro, O., & Lavecchia, A. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules, 29(3), 743. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
For professionals in research and drug development, the synthesis of novel compounds is a routine activity. However, the lifecycle of these molecules extends beyond their creation and application; it concludes with their safe and responsible disposal. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a compound whose structure demands a multi-faceted approach to neutralization and waste management. Our objective is to empower you with the knowledge to not only follow procedure but to understand the fundamental chemistry that makes these steps necessary, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Assessment: Deconstructing the Molecule
The disposal procedure for any chemical is dictated by its functional groups and inherent reactivity. This compound is a halogenated acyl bromide derivative of a heterocyclic amine. Let's analyze the risks associated with each component.
-
The Acyl Bromide Group (-COBr): This is the most critical functional group governing the initial disposal steps. Acyl halides are highly reactive electrophiles.[1] Acyl bromides, in particular, are more reactive than their chloride counterparts due to the better leaving group ability of the bromide ion.[2][3] They react vigorously and exothermically with nucleophiles, most notably water. This hydrolysis reaction produces the corresponding carboxylic acid and hydrobromic acid (HBr), a corrosive and toxic gas.[2] Uncontrolled quenching can lead to rapid gas evolution and splashing of hazardous materials.
-
The Alpha-Bromo Alkyl Chain: The bromine atom on the butanoyl chain classifies this compound as a brominated (halogenated) organic compound.[4] Halogenated organic wastes are subject to specific disposal regulations because their incineration can produce acidic gases (like HBr) and other persistent pollutants if not conducted in specialized facilities.[5] Therefore, they must be segregated from non-halogenated waste streams.[6][7]
-
The 1,2,3,4-Tetrahydroisoquinoline Core: This heterocyclic amine moiety is less reactive than the acyl bromide. However, Safety Data Sheets (SDS) for related structures, such as 1,2,3,4-tetrahydroisoquinoline itself and its brominated derivatives, indicate that they can cause severe skin burns and eye damage and may be harmful if swallowed or inhaled.[8][9]
Summary of Hazards and Required Precautions
| Hazard Category | Associated Moiety | Potential Risks | Required Personal Protective Equipment (PPE) & Controls |
| High Reactivity | Acyl Bromide | Violent reaction with water, release of HBr gas, thermal hazards.[2][10] | Chemical fume hood, safety goggles, face shield, flame-resistant lab coat. |
| Corrosivity | Acyl Bromide (hydrolysis product), Tetrahydroisoquinoline | Severe skin burns, serious eye damage, respiratory tract irritation.[8][9] | Nitrile gloves (double-gloving recommended), chemical-resistant apron, closed-toe shoes.[11] |
| Toxicity | Tetrahydroisoquinoline, HBr | Harmful if ingested or inhaled.[9] | Use only in a well-ventilated area, preferably a chemical fume hood.[12] |
| Environmental | Brominated Organic | Classified as hazardous waste requiring specialized disposal.[5][13] | Segregated waste containers, proper labeling. |
The Disposal Workflow: A Step-by-Step Protocol
This procedure is designed to first neutralize the highly reactive acyl bromide group in a controlled manner, followed by the proper collection of the resulting halogenated waste.
Experimental Protocol: Neutralization and Collection
Objective: To safely hydrolyze the acyl bromide moiety of this compound and prepare it for final disposal as a halogenated waste.
Materials:
-
Waste this compound (neat or in a non-reactive organic solvent).
-
Sodium bicarbonate (NaHCO₃).
-
Deionized water.
-
pH indicator strips.
-
A suitably sized beaker or flask (at least 5-10 times the volume of the waste material).
-
A magnetic stir plate and stir bar.
-
A dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste".[6]
Procedure:
-
Preparation (in a Chemical Fume Hood):
-
Don all required PPE as listed in the table above. Ensure the fume hood sash is at the appropriate height.[12]
-
Place a beaker containing a magnetic stir bar on a stir plate inside the fume hood.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of the waste compound, prepare at least 50-100 mL of the bicarbonate solution. This large volume helps to absorb the heat generated during the reaction.
-
Begin stirring the bicarbonate solution at a moderate speed.
-
-
Controlled Neutralization:
-
Using a pipette or dropping funnel, add the waste this compound to the stirring bicarbonate solution very slowly, drop by drop .
-
Causality: The acyl bromide will react with water (hydrolysis) and sodium bicarbonate. The bicarbonate serves two critical purposes: it neutralizes the hydrobromic acid (HBr) produced, preventing the release of corrosive gas, and it buffers the solution, preventing it from becoming strongly acidic. The reaction is: R-COBr + 2 NaHCO₃ → R-COONa + NaBr + 2 H₂O + 2 CO₂
-
Observe the reaction closely. You will see effervescence (CO₂ gas). Add the waste at a rate that keeps the bubbling under control and prevents excessive foaming or temperature increase.[14]
-
-
Completion and Verification:
-
After all the waste has been added, allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Cease stirring and check the pH of the aqueous layer using a pH strip. The pH should be neutral to slightly basic (pH 7-9). If it is still acidic, slowly add more sodium bicarbonate until the pH is in the correct range. This confirms that all acidic byproducts have been neutralized.
-
-
Waste Collection and Labeling:
-
Carefully transfer the entire biphasic mixture (organic and aqueous layers) into a designated "Halogenated Organic Waste" container. Do not attempt to separate the layers.[4][13]
-
Ensure the container is made of a compatible material (e.g., polyethylene or glass) and has a secure, vapor-tight lid.[6]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Neutralized this compound in aqueous sodium bicarbonate"), and the approximate percentages of each component.[13]
-
-
Final Steps:
-
Decontaminate any glassware used by rinsing it with a suitable solvent (e.g., acetone), and collect these rinses in the same halogenated waste container.
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.[15]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Even with careful planning, accidents can happen. Be prepared to act swiftly and safely.
-
Minor Spill (inside fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbent material into a container.
-
Treat the collected spill material as hazardous waste and add it to your halogenated waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the waste container.[16]
-
-
Major Spill or Spill Outside Fume Hood:
-
Alert all personnel in the immediate area and evacuate.
-
If the substance is volatile or poses a respiratory hazard, activate the fire alarm to ensure building evacuation.[6]
-
Call your institution's emergency number and EHS department immediately. Provide the chemical name and location of the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of reactive intermediates like this compound is performed with the highest standards of safety, chemical understanding, and regulatory compliance.
References
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A Senior Application Scientist's Guide to the Safe Handling of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. The guidance herein is synthesized from an analysis of the compound's constituent chemical functionalities and established protocols for analogous substances. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the known hazards of α-bromo ketones and tetrahydroisoquinoline derivatives is mandated.
Hazard Analysis: A Structurally-Informed Risk Assessment
This compound is a compound that presents a dual-hazard profile stemming from its two primary structural motifs: the α-bromo ketone and the tetrahydroisoquinoline nucleus.
-
α-Bromo Ketone Moiety: This functional group is the primary source of concern. α-Halogenated ketones are well-documented as reactive electrophiles and alkylating agents.[1][2][3] They can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This reactivity manifests as potent irritant and lachrymatory (tear-inducing) properties.[4][5][6] Compounds like bromoacetone are severely irritating to the eyes, skin, and respiratory tract.[5] Skin contact can lead to severe burns and may cause allergic skin reactions.[4][6][7]
-
Tetrahydroisoquinoline Moiety: The 1,2,3,4-tetrahydroisoquinoline core is a cyclic amine. While less acutely hazardous than the α-bromo ketone, this part of the molecule can still cause skin and eye irritation.[7][8] Depending on the substitution pattern, some derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[7][9]
Based on this composite analysis, this compound should be treated as a hazardous substance that is likely corrosive, a lachrymator, and a skin sensitizer, with the potential for severe damage upon direct contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A dynamic approach to PPE is necessary, with the level of protection escalating based on the procedure's scale and potential for exposure. All operations must be conducted within a certified chemical fume hood.[10][11]
| Laboratory Operation | Minimum Required PPE | Rationale |
| Pre-weighing & Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, ANSI Z87-rated Safety Glasses with Side Shields | Protects against incidental contact with small quantities of solid material. |
| Solution Preparation & Transfers | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles | Goggles provide a complete seal around the eyes, protecting against splashes during liquid handling.[12][13] |
| Reaction Setup & Work-up | Double Nitrile Gloves (or Neoprene), Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield | A face shield offers an additional layer of protection for the entire face during active reactions and quenching procedures where splashing is a significant risk. |
| Large-Scale Operations (>5g) | Neoprene or Silver Shield™ Gloves over Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield | Neoprene and Silver Shield™ gloves offer enhanced protection against a broader range of chemicals and for longer durations.[14][15] An apron provides an extra barrier against larger spills. |
| Spill Cleanup | Heavy-duty Neoprene Gloves, Tychem™ Coveralls, Chemical Splash Goggles, Face Shield, appropriate respirator if spill generates vapors.[14] | Maximum protection is required to prevent any contact during spill management. |
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection decision tree for handling the target compound.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure. Ensure an emergency eyewash and shower are accessible and unobstructed.[5][8]
-
Donning PPE: Put on all required PPE as determined by the PPE Selection table above.
-
Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to minimize the risk of airborne dust.
-
Dissolution/Reaction: Add solvents or reagents slowly to the vessel containing the compound. If the reaction is exothermic, use an ice bath for temperature control.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.
-
Post-Procedure: After the procedure is complete, decontaminate all surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
Decontamination and Disposal
-
Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate) inside the fume hood. The rinsate must be collected as halogenated organic waste. The glassware can then be washed normally.
-
Solid Waste: All contaminated solid waste, including gloves, paper towels, and weighing paper, must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste: All reaction mixtures, mother liquors, and solvent rinses containing the compound must be disposed of in a designated "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste streams. Brominated waste may require specialized disposal methods, such as high-temperature incineration at a licensed facility, to prevent the formation of harmful byproducts.[17][18]
Emergency Procedures: A Rapid Response Framework
Immediate and correct action is critical in the event of an exposure or spill.
Exposure Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10][19] Seek immediate medical attention. Do not use neutralizing agents.
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[4][5][20] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[4][19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention immediately.
Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a spill.
Caption: Emergency response workflow for a chemical spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
